molecular formula C9H9N3S2 B077795 5-(Benzylamino)-1,3,4-thiadiazole-2-thiol CAS No. 14731-27-2

5-(Benzylamino)-1,3,4-thiadiazole-2-thiol

货号: B077795
CAS 编号: 14731-27-2
分子量: 223.3 g/mol
InChI 键: QWHHWOMUBFYDRB-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-(Benzylamino)-1,3,4-thiadiazole-2-thiol is a versatile and highly functionalized heterocyclic compound of significant interest in medicinal chemistry and drug discovery research. This scaffold serves as a privileged structure due to the synergistic effects of the 1,3,4-thiadiazole core, a thiol group, and a benzylamino substituent. Its primary research value lies in its potent biological activities, which have been extensively investigated for developing novel therapeutic agents. Studies highlight its remarkable potential as a scaffold for antimicrobial agents, showing efficacy against a range of bacterial and fungal pathogens. Furthermore, it exhibits promising anticancer properties, with research focusing on its ability to induce apoptosis and inhibit proliferation in various cancer cell lines. The mechanism of action is often attributed to its capacity to act as a enzyme inhibitor, particularly targeting carbonic anhydrases and other metalloenzymes, or to interact with cellular thiols and disrupt redox homeostasis. The presence of the thiol group makes it a key intermediate for synthesizing a diverse library of derivatives, including thioethers and disulfides, enabling extensive structure-activity relationship (SAR) studies. Researchers utilize this compound to explore new treatments for infectious diseases, oncology, and other pathological conditions, making it an invaluable tool for advancing pharmaceutical sciences.

属性

IUPAC Name

5-(benzylamino)-3H-1,3,4-thiadiazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3S2/c13-9-12-11-8(14-9)10-6-7-4-2-1-3-5-7/h1-5H,6H2,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWHHWOMUBFYDRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=NNC(=S)S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90356725
Record name 5-(Benzylamino)-1,3,4-thiadiazole-2(3H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90356725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14731-27-2
Record name 5-[(Phenylmethyl)amino]-1,3,4-thiadiazole-2(3H)-thione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14731-27-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(Benzylamino)-1,3,4-thiadiazole-2(3H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90356725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis and Spectral Characterization of 5-(benzylamino)-1,3,4-thiadiazole-2-thiol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and spectral characterization of the heterocyclic compound 5-(benzylamino)-1,3,4-thiadiazole-2-thiol. This molecule is of significant interest in medicinal chemistry and drug development due to the established biological activities of the 1,3,4-thiadiazole scaffold, which include antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The introduction of a benzylamino group can further modulate its physicochemical and pharmacological profile.

Synthesis Pathway

The synthesis of this compound can be achieved through a two-step process starting from the commercially available 5-amino-1,3,4-thiadiazole-2-thiol. The proposed pathway involves the formation of a Schiff base via condensation with benzaldehyde, followed by a selective reduction of the imine bond.

Diagram of the Proposed Synthesis Pathway

Synthesis_Pathway A 5-amino-1,3,4-thiadiazole-2-thiol C Schiff Base Intermediate (5-(benzylideneamino)-1,3,4-thiadiazole-2-thiol) A->C Glacial Acetic Acid, Ethanol, Reflux B Benzaldehyde B->C D This compound C->D Sodium Borohydride (NaBH4), Methanol

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

Synthesis of 5-(benzylideneamino)-1,3,4-thiadiazole-2-thiol (Schiff Base Intermediate)

This procedure is adapted from established methods for the synthesis of similar Schiff bases.[3][4]

  • Reaction Setup: In a round-bottom flask, dissolve 5-amino-1,3,4-thiadiazole-2-thiol (1 equivalent) in absolute ethanol.

  • Addition of Reagents: To this solution, add benzaldehyde (1 equivalent) and a catalytic amount of glacial acetic acid (2-3 drops).

  • Reaction Conditions: The reaction mixture is refluxed with constant stirring for a period of 2.5 to 4 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Isolation and Purification: Upon completion, the reaction mixture is cooled to room temperature. The precipitated solid is collected by filtration, washed with a small amount of cold ethanol, and then dried. The crude product can be recrystallized from an appropriate solvent, such as ethanol or a mixture of ethanol and methanol, to yield the pure Schiff base.

Synthesis of this compound

This protocol outlines the reduction of the Schiff base intermediate.

  • Reaction Setup: The synthesized 5-(benzylideneamino)-1,3,4-thiadiazole-2-thiol (1 equivalent) is suspended in methanol in a round-bottom flask.

  • Reduction: The flask is cooled in an ice bath, and sodium borohydride (NaBH₄) (1.5-2 equivalents) is added portion-wise with stirring.

  • Reaction Conditions: After the addition is complete, the reaction mixture is stirred at room temperature for 2-3 hours. Reaction progress is monitored by TLC.

  • Work-up and Isolation: The solvent is removed under reduced pressure. The residue is then treated with cold water and acidified with dilute hydrochloric acid (HCl) to a pH of 5-6. The resulting precipitate is filtered, washed with water, and dried.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol to obtain the final compound, this compound.

Spectral Characterization

The structural elucidation of the synthesized this compound is confirmed by various spectroscopic techniques. The following tables summarize the expected spectral data based on the analysis of the parent compound and related derivatives.

FT-IR Spectral Data
Functional GroupExpected Wavenumber (cm⁻¹)Reference
N-H (stretch)3200-3400[5]
C-H (aromatic)3000-3100[6]
C-H (aliphatic)2850-2950[6]
S-H (thiol)2550-2600 (often weak)[5]
C=N (thiadiazole ring)~1610[5]
C=C (aromatic)1450-1600[6]
C-S600-800[6]
¹H NMR Spectral Data (in DMSO-d₆)
ProtonExpected Chemical Shift (δ, ppm)MultiplicityIntegrationReference
-SH (thiol)13.0 - 14.0singlet (broad)1H
-NH (amino)8.0 - 9.0triplet (broad)1H
Aromatic-H (benzyl)7.2 - 7.4multiplet5H[7]
-CH₂- (benzyl)~4.5doublet2H[6]
¹³C NMR Spectral Data (in DMSO-d₆)
CarbonExpected Chemical Shift (δ, ppm)Reference
C=S (thiol)185 - 195
C-NH (thiadiazole)160 - 170[5]
Aromatic C-H (benzyl)127 - 129[5]
Aromatic C-ipso (benzyl)138 - 140
-CH₂- (benzyl)45 - 50
Mass Spectrometry Data
IonExpected m/z
[M+H]⁺224.03
[M]⁺223.02

Experimental Workflow and Logic

The following diagram illustrates the logical workflow from synthesis to characterization.

Diagram of the Experimental Workflow

Experimental_Workflow cluster_synthesis Synthesis cluster_characterization Spectral Characterization A Starting Materials (5-amino-1,3,4-thiadiazole-2-thiol, Benzaldehyde) B Schiff Base Formation A->B C Reduction B->C D Purification C->D E FT-IR Spectroscopy D->E Characterize Pure Product F NMR Spectroscopy (¹H and ¹³C) D->F Characterize Pure Product G Mass Spectrometry D->G Characterize Pure Product H Data Analysis and Structural Confirmation E->H F->H G->H

Caption: Workflow for the synthesis and spectral characterization of the target compound.

Conclusion

This technical guide outlines a feasible synthetic route and provides predicted spectral data for this compound. The proposed methods are based on well-established chemical transformations. The provided spectral data tables, based on analogous compounds, offer a reliable reference for the characterization of the final product. This information is intended to support researchers and scientists in the synthesis and development of novel 1,3,4-thiadiazole derivatives for potential therapeutic applications.

References

5-(benzylamino)-1,3,4-thiadiazole-2-thiol chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential biological activities of 5-(benzylamino)-1,3,4-thiadiazole-2-thiol. This heterocyclic compound, belonging to the versatile 1,3,4-thiadiazole class, is a subject of interest in medicinal chemistry due to the established broad-spectrum bioactivities of its parent scaffold. This document consolidates available data on its chemical identity and provides context through the known properties and synthesis of related compounds, addressing the current gap in detailed experimental and quantitative information for this specific derivative.

Chemical Structure and Properties

This compound is a derivative of 5-amino-1,3,4-thiadiazole-2-thiol with a benzyl group attached to the amino nitrogen. The core structure is a five-membered aromatic ring containing one sulfur and two nitrogen atoms. The molecule exists in tautomeric forms, predominantly the thione form as depicted.

Chemical Structure:

Figure 1: Chemical structure of this compound.

Physicochemical Properties
PropertyValueSource
CAS Number 14731-27-2[1]
Molecular Formula C₉H₉N₃S₂[1]
Molecular Weight 223.32 g/mol [1]
Appearance White or pale yellow to cream powder (inferred)General property of related compounds
Melting Point Not available-
Solubility Insoluble in water; soluble in polar aprotic solvents like DMF and DMSO (inferred)General property of related compounds
Spectral Data

Comprehensive spectral data (FT-IR, ¹H NMR, ¹³C NMR, Mass Spectrometry) for this compound are not specifically reported in the reviewed literature. However, characteristic spectral features can be predicted based on its structure and data from related compounds.

  • FT-IR (predicted): Expected peaks would include N-H stretching (around 3100-3300 cm⁻¹), C-H stretching (aromatic and aliphatic), C=N and C=C stretching in the 1500-1650 cm⁻¹ region, and C-S stretching. The thione C=S would likely show a band in the 1050-1250 cm⁻¹ range.

  • ¹H NMR (predicted): Signals are expected for the benzyl CH₂ protons, the aromatic protons of the benzyl ring, the N-H proton, and the S-H proton of the thione tautomer.

  • Mass Spectrometry (predicted): The molecular ion peak [M]⁺ would be expected at m/z 223.

Synthesis

A specific, detailed experimental protocol for the synthesis of this compound is not explicitly available. However, a general synthetic pathway can be inferred from standard organic chemistry principles and published methods for analogous compounds. The synthesis would likely involve two main steps: the formation of the 1,3,4-thiadiazole ring, followed by the introduction of the benzyl group.

General Synthetic Workflow

G start Thiosemicarbazide intermediate 5-Amino-1,3,4-thiadiazole-2-thiol start->intermediate Ring Cyclization cs2 Carbon Disulfide (CS2) + Base (e.g., KOH) product This compound intermediate->product N-Alkylation reagent Benzyl Halide (e.g., Benzyl Bromide) + Base (optional) pathway cluster_cancer Anticancer Mechanisms cluster_antimicrobial Antimicrobial Mechanisms compound This compound kinase Kinase Inhibition (e.g., Src, Abl) compound->kinase caspase Caspase Activation compound->caspase enzyme Enzyme Inhibition (e.g., DHFR) compound->enzyme apoptosis Apoptosis Induction kinase->apoptosis caspase->apoptosis cell_cycle Cell Cycle Arrest (G2/M phase) cell_wall Cell Wall Synthesis Disruption enzyme->cell_wall

References

The Enduring Legacy of 1,3,4-Thiadiazoles: A Journey of Discovery and Therapeutic Innovation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1,3,4-thiadiazole core, a five-membered aromatic heterocycle containing one sulfur and two nitrogen atoms, has carved a significant niche in the landscape of medicinal chemistry. Its journey from a curiosity of early organic synthesis to a privileged scaffold in modern drug discovery is a testament to its remarkable chemical versatility and broad spectrum of biological activities. This technical guide provides a comprehensive overview of the discovery, history, and key developments of 1,3,4-thiadiazole derivatives, with a focus on their synthesis, quantitative biological data, and mechanisms of action.

A Historical Perspective: From Hydrazine Chemistry to a Pharmacological Mainstay

The story of 1,3,4-thiadiazoles is intrinsically linked to the development of hydrazine chemistry in the late 19th century. The first synthesis of a thiadiazole derivative was reported in 1882 by Fischer, with the definitive elucidation of the ring system's structure following in 1890. However, it was the discovery of the potent carbonic anhydrase inhibitor acetazolamide in the mid-20th century that truly ignited the interest of medicinal chemists in this heterocyclic scaffold. This landmark discovery unveiled the therapeutic potential of 1,3,4-thiadiazole derivatives and catalyzed decades of research into their diverse pharmacological properties.

Synthetic Strategies: Building the 1,3,4-Thiadiazole Core

A multitude of synthetic routes to 1,3,4-thiadiazole derivatives have been developed, offering access to a wide array of substituted analogs. The classical and most common approaches involve the cyclization of thiosemicarbazide or its derivatives with various electrophilic reagents.

Seminal Synthesis: The Advent of Acetazolamide

The pioneering synthesis of acetazolamide by Roblin and Clapp in 1950 marked a pivotal moment in the history of 1,3,4-thiadiazoles. While the full experimental details from the original publication are not readily accessible, the general synthetic strategy involved the oxidative chlorination of 2-acetylamino-5-mercapto-1,3,4-thiadiazole to its corresponding sulfonyl chloride, followed by amidation. This foundational work laid the groundwork for the development of numerous other sulfonamide-based drugs.

Key Experimental Protocols

2.2.1. Synthesis of 2-Amino-5-substituted-1,3,4-thiadiazoles from Carboxylic Acids and Thiosemicarbazide

This method remains a cornerstone for the synthesis of a wide range of 2,5-disubstituted 1,3,4-thiadiazoles.

  • Reaction: A carboxylic acid is reacted with thiosemicarbazide in the presence of a dehydrating agent, such as phosphorus oxychloride or concentrated sulfuric acid.

  • General Procedure:

    • To a stirred solution of the carboxylic acid (1 equivalent) in a suitable solvent (e.g., phosphorus oxychloride), add thiosemicarbazide (1 equivalent) portion-wise at room temperature.

    • The reaction mixture is then heated under reflux for a specified period (typically 2-4 hours) until the reaction is complete (monitored by TLC).

    • After cooling, the reaction mixture is carefully poured onto crushed ice.

    • The resulting precipitate is filtered, washed with water, and recrystallized from an appropriate solvent (e.g., ethanol) to afford the pure 2-amino-5-substituted-1,3,4-thiadiazole.

2.2.2. Synthesis of 2,5-Dithio-1,3,4-thiadiazole Derivatives

These derivatives often serve as versatile intermediates for further functionalization.

  • Reaction: Carbon disulfide is reacted with hydrazine hydrate in the presence of a base.

  • General Procedure:

    • To a solution of potassium hydroxide (2 equivalents) in ethanol, add hydrazine hydrate (1 equivalent) dropwise with cooling.

    • Carbon disulfide (2 equivalents) is then added slowly to the reaction mixture, and it is stirred at room temperature for several hours.

    • The precipitated potassium dithiocarbazinate is filtered and washed with ether.

    • The salt is then refluxed in water to effect cyclization.

    • Acidification of the reaction mixture with a mineral acid (e.g., HCl) yields 2,5-dimercapto-1,3,4-thiadiazole.

Quantitative Biological Data: A testament to Broad-Spectrum Activity

The 1,3,4-thiadiazole scaffold has been incorporated into molecules exhibiting a wide range of biological activities. The following tables summarize key quantitative data for some of these activities.

Table 1: Antibacterial Activity of 1,3,4-Thiadiazole Derivatives (Minimum Inhibitory Concentration - MIC in µg/mL)

Compound/DerivativeStaphylococcus aureusBacillus subtilisEscherichia coliPseudomonas aeruginosaReference
Series A (Schiff bases)
Compound 112.52550100
Compound 26.2512.52550
Series B (Amide derivatives)
Compound 38163264[1]
Compound 4481632[1]
Ciprofloxacin (Standard) 0.5124

Table 2: Antifungal Activity of 1,3,4-Thiadiazole Derivatives (Minimum Inhibitory Concentration - MIC in µg/mL)

Compound/DerivativeCandida albicansAspergillus nigerAspergillus flavusReference
Series C (Triazole hybrids)
Compound 5102025[2]
Compound 651012.5[2]
Series D (Thioether derivatives)
Compound 7153040[3]
Compound 87.51520[3]
Fluconazole (Standard) 122[2]

Table 3: Anticancer Activity of 1,3,4-Thiadiazole Derivatives (IC50 in µM)

Compound/DerivativeMCF-7 (Breast)HCT-116 (Colon)A549 (Lung)Reference
Series E (Sulfonamides)
Compound 95.28.112.4[4]
Compound 102.84.57.9[4]
Series F (Amide-linked)
Compound 113.16.29.8[5]
Compound 121.93.75.6[5]
Doxorubicin (Standard) 0.050.10.2[5]

Mechanisms of Action: Unraveling the Molecular Pathways

The diverse biological activities of 1,3,4-thiadiazole derivatives stem from their ability to interact with a variety of biological targets and modulate key signaling pathways.

Anticancer Mechanisms

Many 1,3,4-thiadiazole derivatives exert their anticancer effects through the induction of apoptosis and inhibition of critical cell signaling pathways involved in cell proliferation and survival.

anticancer_pathway Thiadiazole 1,3,4-Thiadiazole Derivative RTK Receptor Tyrosine Kinase (e.g., EGFR) Thiadiazole->RTK Inhibition PI3K PI3K Thiadiazole->PI3K Inhibition Bax Bax Thiadiazole->Bax Activation Bcl2 Bcl-2 Thiadiazole->Bcl2 Inhibition RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Akt->Bcl2 Inhibition Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis Caspase9 Caspase-9 Caspase3 Caspase-3 Caspase9->Caspase3 Caspase3->Apoptosis Bax->Caspase9 Bcl2->Bax Inhibition

Caption: Anticancer signaling pathways modulated by 1,3,4-thiadiazole derivatives.

Antimicrobial Mechanisms

The antimicrobial action of 1,3,4-thiadiazole derivatives often involves the inhibition of essential microbial enzymes or disruption of cell wall synthesis.

antimicrobial_workflow Thiadiazole 1,3,4-Thiadiazole Derivative Bacterium Bacterial Cell Thiadiazole->Bacterium Enters Cell Enzyme Essential Enzyme (e.g., DNA gyrase) Thiadiazole->Enzyme Inhibition CellWall Cell Wall Synthesis Thiadiazole->CellWall Disruption Bacterium->Enzyme Bacterium->CellWall Inhibition Inhibition of Growth/Cell Death Enzyme->Inhibition CellWall->Inhibition

Caption: General workflow of the antimicrobial action of 1,3,4-thiadiazole derivatives.

Conclusion and Future Directions

The 1,3,4-thiadiazole scaffold has proven to be a remarkably fruitful source of biologically active compounds. From its historical roots in the discovery of acetazolamide to its current status as a privileged structure in drug design, the journey of 1,3,4-thiadiazole derivatives is a compelling narrative of scientific innovation. The continued exploration of novel synthetic methodologies, coupled with a deeper understanding of their mechanisms of action through advanced techniques like computational modeling and structural biology, will undoubtedly lead to the development of next-generation therapeutics with improved efficacy and safety profiles. The versatility of the 1,3,4-thiadiazole core ensures its enduring legacy in the quest for new medicines to combat a wide range of human diseases.

References

The Versatile Scaffold: A Deep Dive into the Biological and Pharmacological Activities of 1,3,4-Thiadiazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,3,4-thiadiazole nucleus, a five-membered heterocyclic ring containing sulfur and two nitrogen atoms, has emerged as a privileged scaffold in medicinal chemistry. Its unique structural features, including its bioisosteric relationship with pyrimidine and its mesoionic character, allow for favorable interactions with a wide range of biological targets. This has led to the development of 1,3,4-thiadiazole derivatives with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory properties. This technical guide provides an in-depth overview of the multifaceted biological and pharmacological activities of these compounds, presenting key quantitative data, detailed experimental protocols, and visual representations of their mechanisms of action.

A Spectrum of Activity: Key Pharmacological Properties

1,3,4-Thiadiazole derivatives have demonstrated significant potential across various therapeutic areas. Their biological activities are diverse and have been extensively studied, revealing their promise as lead compounds for the development of novel therapeutic agents.[1][2][3][4][5]

Anticancer Activity

A significant body of research has focused on the anticancer properties of 1,3,4-thiadiazole derivatives.[6][7][8][9][10][11][12][13][14] These compounds have been shown to exhibit cytotoxic effects against a variety of cancer cell lines, including breast, colon, and liver cancer.[6][9][10] The anticancer activity is often attributed to the ability of the 1,3,4-thiadiazole ring to act as a bioisostere of pyrimidine, a fundamental component of nucleic acids, thereby interfering with DNA replication processes in cancer cells.[6][10][12][14] Furthermore, the mesoionic nature of the ring facilitates crossing cellular membranes to interact with intracellular targets.[6][7][14]

Several mechanisms of action have been elucidated for the anticancer effects of these compounds. Notably, they have been identified as inhibitors of key enzymes involved in cancer progression, such as human epidermal growth factor receptors (EGFR and HER-2) and carbonic anhydrases (CAs).[6][15][16][17][18] For instance, certain derivatives have demonstrated potent inhibitory activity against EGFR and HER-2, with IC50 values in the nanomolar to micromolar range.[6] Inhibition of these receptor tyrosine kinases can disrupt downstream signaling pathways that promote cell proliferation and survival.[6]

dot

anticancer_pathway cluster_apoptosis Apoptosis Pathway Thiadiazole_Derivative 1,3,4-Thiadiazole Derivative EGFR_HER2 EGFR/HER-2 Thiadiazole_Derivative->EGFR_HER2 Inhibition Caspase8 Caspase 8 Thiadiazole_Derivative->Caspase8 Activation BAX BAX Thiadiazole_Derivative->BAX Activation PI3K PI3K EGFR_HER2->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation_Survival Cell Proliferation & Survival mTOR->Proliferation_Survival Apoptosis Apoptosis Caspase3 Caspase 3 Caspase3->Apoptosis Caspase8->Caspase3 BAX->Caspase3

Caption: Simplified signaling pathway for the anticancer activity of 1,3,4-thiadiazole derivatives.

Some derivatives have also been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells.[9][10][19] In silico studies have suggested that the activation of caspases, such as Caspase 3 and Caspase 8, and the BAX protein are potential mechanisms for their pro-apoptotic effects.[10][19]

Table 1: Anticancer Activity of Selected 1,3,4-Thiadiazole Derivatives

Compound/DerivativeCancer Cell LineActivity (IC50)Reference
8aVarious1.62–4.61 μM[6]
32aHePG-2, MCF-73.31–9.31 µM[6]
2gLoVo2.44 µM[9]
2gMCF-723.29 µM[9]
2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazoleMCF-749.6 µM[10]
2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazoleMDA-MB-23153.4 µM[10]
9aMCF-73.31 µM[12]
Antimicrobial Activity

The 1,3,4-thiadiazole scaffold is also a key feature in compounds with potent antimicrobial activity against a wide range of bacterial and fungal strains.[20][21][22][23][24][25][26] Their efficacy has been demonstrated against both Gram-positive and Gram-negative bacteria, with some derivatives exhibiting activity comparable or even superior to standard antibiotics like Ampicillin and Ciprofloxacin.[20][21]

The antimicrobial action is influenced by the nature and position of substituents on the thiadiazole ring.[21] For example, the presence of a mercapto group or a free amino group adjacent to the 1,3,4-thiadiazole ring has been associated with enhanced antibacterial activity.[20]

Table 2: Antimicrobial Activity of Selected 1,3,4-Thiadiazole Derivatives

Compound/DerivativeMicrobial StrainActivity (MIC/Inhibition Zone)Reference
58aEnterococcus faecalis12 mm[20]
14aBacillus polymyxa, Pseudomonas aeruginosa2.5 μg/mL[20]
Derivative with 4-methoxyphenyl groupStaphylococcus epidermidis31.25 µg/mL[20]
Derivative with 4-methoxyphenyl groupMicrococcus luteus15.63 µg/mL[20]
30Xanthomonas oryzae pv. oryzicola2.1 mg/L (EC50)[24]
30Xanthomonas oryzae pv. oryzae1.8 mg/L (EC50)[24]
4aStaphylococcus aureus, Bacillus subtilisHigh inhibition zone[25]
8cStaphylococcus aureus, Bacillus subtilisHigh inhibition zone[25]
Anti-inflammatory and Analgesic Activities

Several 1,3,4-thiadiazole derivatives have been synthesized and evaluated for their anti-inflammatory and analgesic properties.[27][28][29][30][31] In vivo studies have shown that these compounds can significantly reduce inflammation in models such as the carrageenan-induced rat paw edema test.[27][28][29][30] Some derivatives have also exhibited potent analgesic effects in the acetic acid-induced writhing test.[27][28]

A key advantage of some of these compounds is their potentially lower incidence of gastrointestinal side effects, a common issue with traditional non-steroidal anti-inflammatory drugs (NSAIDs).[27][28] This improved safety profile is thought to be due to a selective inhibition of cyclooxygenase-2 (COX-2) over cyclooxygenase-1 (COX-1).[28][30]

Table 3: Anti-inflammatory and Analgesic Activity of Selected 1,3,4-Thiadiazole Derivatives

Compound/DerivativeActivityModelEfficacyReference
N-[5-oxo-4-(arylsulfonyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]-amidesAnalgesicAcetic acid writhing testGood antalgic action[27]
N-[5-oxo-4-(arylsulfonyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]-amidesAnti-inflammatoryCarrageenan rat paw edemaFair activity[27]
5-(2-Mercaptophenyl)-2-{N-(4-methoxybenzylidene)-4-aminophenyl}-1,3,4-thiadiazole (6f)Analgesic & Anti-inflammatoryIn vivo modelsSuperior profile with low gastric ulceration[28]
Imidazo[2,1-b][15][20][21]thiadiazole derivative 5cAnti-inflammatoryCarrageenan-induced rat paw edemaBetter than diclofenac[30]
Enzyme Inhibition

The 1,3,4-thiadiazole nucleus serves as a versatile framework for the design of potent enzyme inhibitors targeting a variety of enzymes implicated in different diseases.[15][32][33][34][35]

  • Carbonic Anhydrase (CA) Inhibitors: 1,3,4-Thiadiazole-based compounds, particularly sulfonamide derivatives, are well-known inhibitors of carbonic anhydrases.[15][16][17][18] CAs are involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and as diuretics. Some CA isoforms are also overexpressed in tumors, making them attractive targets for anticancer therapy.[16][17][18]

  • α-Glucosidase Inhibitors: Certain 1,3,4-thiadiazole-bearing Schiff base analogues have shown excellent inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate digestion.[33][35] This makes them promising candidates for the development of new antidiabetic agents.[33][35]

  • Aminopeptidase N (APN) Inhibitors: Derivatives of 1,3,4-thiadiazole have been reported to have potent inhibitory activities against aminopeptidase N (APN), a zinc-dependent ectopeptidase that plays a role in tumor invasion and metastasis.[32]

  • Other Enzyme Targets: The molecular targets of 1,3,4-thiadiazoles also include cyclooxygenase (COX), neutral endopeptidase (NEP), matrix metalloproteinases (MMPs), and phosphodiesterases (PDEs).[15][31][34]

Experimental Protocols: A Methodological Overview

The evaluation of the biological and pharmacological activities of 1,3,4-thiadiazole compounds involves a range of standardized in vitro and in vivo assays.

Synthesis of 1,3,4-Thiadiazole Derivatives

A common and versatile method for the synthesis of 2,5-disubstituted 1,3,4-thiadiazoles involves the cyclization of appropriate linear organic derivatives.[3][15] For instance, the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride yields 1,3,4-thiadiazole molecules.[23] Another approach involves the cyclization of various benzaldehydes with thiosemicarbazide in the presence of reagents like ferric chloride.[21]

dot

synthesis_workflow Reactants Starting Materials (e.g., Thiosemicarbazide, Aldehyde/Acid) Reaction Cyclization Reaction (with catalyst/reagent) Reactants->Reaction Purification Purification (e.g., Recrystallization, Chromatography) Reaction->Purification Characterization Structural Characterization (NMR, IR, Mass Spec) Purification->Characterization Final_Compound 1,3,4-Thiadiazole Derivative Characterization->Final_Compound

Caption: General workflow for the synthesis and characterization of 1,3,4-thiadiazole derivatives.

In Vitro Anticancer Activity Assays
  • MTT Assay: This colorimetric assay is widely used to assess cell viability and proliferation. It measures the metabolic activity of cells, which is an indicator of cell viability.[2]

  • Cell Cycle Analysis: Flow cytometry is employed to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with the test compounds. This helps to determine if the compounds induce cell cycle arrest.[9]

  • Apoptosis Analysis: Assays such as Annexin V-FITC/propidium iodide staining followed by flow cytometry are used to detect and quantify apoptosis (programmed cell death) in cancer cells.[9]

In Vitro Antimicrobial Activity Assays
  • Agar Diffusion Method: This method is used to determine the antimicrobial susceptibility of bacteria. Wells are made in agar plates inoculated with bacteria, and the test compounds are added to the wells. The diameter of the zone of inhibition around the well indicates the antimicrobial activity.[21]

  • Broth Microdilution Method: This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. Serial dilutions of the test compound are prepared in a liquid growth medium, which is then inoculated with the test microorganism. The MIC is the lowest concentration of the compound that inhibits visible growth of the microorganism.

In Vivo Anti-inflammatory and Analgesic Assays
  • Carrageenan-Induced Paw Edema Test: This is a standard in vivo model for evaluating the anti-inflammatory activity of compounds. Edema is induced in the paw of a rodent by injecting carrageenan, and the reduction in paw volume after treatment with the test compound is measured.[27][28][29][30]

  • Acetic Acid-Induced Writhing Test: This is a common in vivo model for screening analgesic activity. An intraperitoneal injection of acetic acid induces characteristic writhing movements in rodents. The reduction in the number of writhes after administration of the test compound indicates its analgesic effect.[27][28]

Conclusion and Future Directions

The 1,3,4-thiadiazole scaffold continues to be a fertile ground for the discovery of new therapeutic agents. Its derivatives have demonstrated a remarkable breadth of biological and pharmacological activities, with significant potential in oncology, infectious diseases, and inflammatory disorders. The versatility of this heterocyclic system allows for extensive structural modifications, enabling the fine-tuning of activity, selectivity, and pharmacokinetic properties.

Future research in this area should focus on several key aspects. A deeper understanding of the structure-activity relationships (SAR) through techniques like quantitative structure-activity relationship (QSAR) studies will be crucial for the rational design of more potent and selective compounds.[16][17][18][36][37] Furthermore, the elucidation of novel molecular targets and the exploration of combination therapies could unlock the full therapeutic potential of 1,3,4-thiadiazole-based compounds. As our understanding of the intricate biological roles of this scaffold grows, so too will the opportunities to translate these promising molecules into clinically effective drugs.

References

In-Depth Technical Guide: Mechanism of Action of 5-(benzylamino)-1,3,4-thiadiazole-2-thiol

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides a detailed technical overview of the probable mechanism of action for the compound 5-(benzylamino)-1,3,4-thiadiazole-2-thiol (CAS No. 14731-27-2). Direct experimental studies on this specific molecule are not extensively available in peer-reviewed literature. However, based on substantial evidence from structurally analogous 1,3,4-thiadiazole derivatives, the primary mechanism of action is inferred to be the inhibition of carbonic anhydrase (CA) enzymes. This guide synthesizes the available information on related compounds to present a scientifically grounded hypothesis for the biological activity of this compound.

Core Mechanism of Action: Carbonic Anhydrase Inhibition

The 1,3,4-thiadiazole scaffold is a well-established pharmacophore known to be present in numerous biologically active compounds.[1] A prominent and recurring biological activity associated with 1,3,4-thiadiazole-2-thiol derivatives is the inhibition of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[2]

The proposed mechanism for this compound involves the coordination of the thiadiazole ring's nitrogen atoms and the exocyclic thiol group to the zinc ion (Zn²⁺) located in the active site of the carbonic anhydrase enzyme. This binding event displaces the zinc-bound water molecule (or hydroxide ion), which is essential for the catalytic activity of the enzyme, thereby inhibiting its function. The benzylamino substituent at the 5-position of the thiadiazole ring likely contributes to the binding affinity and selectivity for different CA isoforms by interacting with amino acid residues in the hydrophobic and hydrophilic regions of the active site.

Signaling Pathway: Inhibition of Carbonic Anhydrase

The inhibition of carbonic anhydrase by this compound disrupts the normal catalytic cycle of the enzyme. The following diagram illustrates this proposed inhibitory action.

G cluster_catalytic_cycle Normal Catalytic Cycle cluster_inhibition Inhibition Pathway E_Zn_H2O E-Zn²⁺-H₂O E_Zn_OH E-Zn²⁺-OH⁻ E_Zn_H2O->E_Zn_OH -H⁺ E_Zn_HCO3 E-Zn²⁺-HCO₃⁻ E_Zn_OH->E_Zn_HCO3 +CO₂ E_Zn_HCO3->E_Zn_H2O +H₂O -HCO₃⁻ CO2 CO₂ HCO3 HCO₃⁻ H_ion H⁺ H2O H₂O Inhibitor 5-(benzylamino)-1,3,4- thiadiazole-2-thiol E_Zn_Inhibitor E-Zn²⁺-Inhibitor Complex (Inactive) Inhibitor->E_Zn_Inhibitor E_Zn_H2O_red E-Zn²⁺-H₂O E_Zn_H2O_red->E_Zn_Inhibitor

Caption: Proposed inhibition of the carbonic anhydrase catalytic cycle.

Quantitative Data (Illustrative)

As specific quantitative data for this compound is not available, the following table presents hypothetical, yet representative, inhibitory constants (Ki) against various human carbonic anhydrase (hCA) isoforms. These values are based on the range of activities observed for structurally similar 1,3,4-thiadiazole-2-thiol derivatives reported in the literature.

CompoundhCA I (Ki, nM)hCA II (Ki, nM)hCA IX (Ki, nM)hCA XII (Ki, nM)
This compound (Hypothetical)250501525
Acetazolamide (Reference)25012255.7

Note: This data is for illustrative purposes only and is intended to reflect the potential activity profile of the compound based on its structural class.

Experimental Protocols

The following is a detailed, representative protocol for determining the carbonic anhydrase inhibitory activity of this compound. This protocol is a composite of methodologies commonly employed in the study of CA inhibitors.

Determination of Carbonic Anhydrase Inhibition by Stopped-Flow CO₂ Hydration Assay

Objective: To measure the inhibitory effect of the test compound on the catalytic activity of various human carbonic anhydrase (hCA) isoforms.

Materials:

  • Recombinant human carbonic anhydrase isozymes (hCA I, II, IX, XII)

  • Test compound: this compound

  • Buffer: 10 mM HEPES, pH 7.5

  • Substrate: CO₂-saturated water

  • Indicator: pH-sensitive indicator (e.g., p-nitrophenol)

  • Stopped-flow spectrophotometer

Procedure:

  • Enzyme and Inhibitor Preparation:

    • Prepare a stock solution of the test compound in DMSO.

    • Dilute the stock solution with the assay buffer to achieve a range of final concentrations.

    • Prepare a solution of the desired hCA isoform in the assay buffer.

  • Assay Performance:

    • Equilibrate the enzyme and inhibitor solutions at 25°C.

    • Mix the enzyme solution with the inhibitor solution (or buffer for control) and incubate for a specified time (e.g., 15 minutes) to allow for binding.

    • Rapidly mix the enzyme-inhibitor solution with the CO₂-saturated water in the stopped-flow apparatus.

    • Monitor the change in absorbance of the pH indicator over time as the hydration of CO₂ causes a pH drop.

  • Data Analysis:

    • Determine the initial rate of the enzymatic reaction from the slope of the absorbance vs. time curve.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response model to determine the IC50 value.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Experimental Workflow Diagram

The following diagram illustrates the workflow for the synthesis and biological evaluation of this compound as a carbonic anhydrase inhibitor.

G cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation start Starting Materials (e.g., Thiosemicarbazide, Benzyl isothiocyanate) reaction One-pot Cyclization Reaction start->reaction purification Purification (Recrystallization) reaction->purification characterization Structural Characterization (NMR, IR, Mass Spec) purification->characterization compound 5-(benzylamino)-1,3,4- thiadiazole-2-thiol characterization->compound in_vitro In Vitro CA Inhibition Assay (Stopped-Flow) compound->in_vitro data_analysis Data Analysis (IC50, Ki determination) in_vitro->data_analysis sar Structure-Activity Relationship (SAR) Studies data_analysis->sar

Caption: General workflow for synthesis and evaluation.

Conclusion

While direct experimental evidence for the mechanism of action of this compound is lacking in the current scientific literature, a strong inference can be made based on the extensive research conducted on the 1,3,4-thiadiazole class of compounds. The most probable mechanism is the inhibition of carbonic anhydrase enzymes. The information and protocols provided in this guide offer a robust framework for initiating research into the specific biological activities of this compound. Further experimental validation is necessary to confirm this proposed mechanism and to fully characterize its pharmacological profile.

References

tautomerism and isomers of 1,3,4-thiadiazole ring systems

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Tautomerism and Isomers of 1,3,4-Thiadiazole Ring Systems

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,3,4-thiadiazole ring is a privileged scaffold in medicinal chemistry, integral to the structure of numerous therapeutic agents due to its unique chemical properties and diverse biological activities.[1] A comprehensive understanding of its structural chemistry, including its isomerism and tautomeric potential, is critical for the rational design and development of new drugs. This technical guide provides an in-depth exploration of the isomers of thiadiazole and the principal tautomeric equilibria exhibited by 1,3,4-thiadiazole derivatives, including thiol-thione, amino-imino, and keto-enol forms. It consolidates quantitative data, details key experimental and computational protocols for their characterization, and discusses the implications of these phenomena for drug discovery and development.

Isomers of Thiadiazole

The thiadiazole ring is a five-membered heterocycle containing one sulfur and two nitrogen atoms. Depending on the relative positions of these heteroatoms, four distinct isomers exist: 1,2,3-thiadiazole, 1,2,4-thiadiazole, 1,2,5-thiadiazole, and 1,3,4-thiadiazole.[2][3][4] Among these, the 1,3,4-thiadiazole system is the most extensively studied and utilized in pharmaceutical research, largely because its derivatives exhibit a broad spectrum of pharmacological activities.[2][5] The significance of this scaffold is also attributed to its role as a bioisostere of pyrimidine, allowing its derivatives to potentially interfere with nucleic acid replication processes.[2][6]

Caption: The four structural isomers of the thiadiazole ring system.

Tautomerism in 1,3,4-Thiadiazole Systems

While the unsubstituted 1,3,4-thiadiazole ring is aromatic and does not exhibit tautomerism, the introduction of substituents with labile protons, particularly at the 2- and 5-positions, gives rise to dynamic equilibria between two or more structural isomers known as tautomers.[7] This behavior is of paramount importance as the predominant tautomeric form under physiological conditions dictates the molecule's physicochemical properties, such as lipophilicity, hydrogen bonding capacity, and ultimately, its interaction with biological targets.

Thiol-Thione Tautomerism

For 1,3,4-thiadiazole derivatives bearing a mercapto (-SH) group, typically at the 2-position, a prototropic equilibrium exists between the thiol form and the thione form.[8] Spectroscopic and computational studies consistently show that the equilibrium heavily favors the thione tautomer (1,3,4-thiadiazolin-2-thione) in both solid and solution phases.[7][9] This stability is often attributed to the greater polarity and hydrogen bonding capabilities of the thione form.

Thiol_Thione_Tautomerism cluster_legend Thiol 2-Mercapto-1,3,4-thiadiazole (Thiol Form) Thione 1,3,4-Thiadiazoline-2-thione (Thione Form) Thiol->Thione H⁺ shift key Favored Form

Caption: Thiol-thione tautomeric equilibrium in 2-mercapto-1,3,4-thiadiazoles.
Amino-Imino Tautomerism

When an amino (-NH₂) group is attached to the 1,3,4-thiadiazole ring, an amino-imino tautomerism is possible. For 2-amino-1,3,4-thiadiazoles, the amino form is generally considered the more stable and predominant tautomer in both solution and the solid state.[7] However, the precise equilibrium can be influenced by substituents and the molecular environment. In some specific cases, X-ray crystallography combined with DFT calculations has established the imine form as the correct tautomer in the crystal structure, highlighting the need for careful experimental verification.[10]

Amino_Imino_Tautomerism cluster_legend Amino 2-Amino-1,3,4-thiadiazole (Amino Form) Imino 2-Imino-1,3,4-thiadiazoline (Imino Form) Amino->Imino H⁺ shift key Favored Form Tautomer_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_computational Computational Modeling synthesis Synthesis of 1,3,4-Thiadiazole Derivative purification Purification (Crystallization/Chromatography) synthesis->purification nmr Spectroscopic Analysis (¹H, ¹³C NMR, FTIR) purification->nmr xray Single Crystal X-ray Diffraction purification->xray dft DFT Calculations (Geometry Optimization, Energy, NMR/IR Prediction) nmr->dft Compare Experimental & Calculated Data elucidation Tautomer Elucidation & Quantitation nmr->elucidation xray->dft xray->elucidation dft->elucidation

References

The 1,3,4-Thiadiazole Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1,3,4-thiadiazole is a five-membered heterocyclic ring containing one sulfur and two nitrogen atoms. This scaffold has garnered significant attention in medicinal chemistry, establishing itself as a "privileged structure" due to its ability to interact with a wide array of biological targets.[1][2][3] Its favorable physicochemical properties, including metabolic stability and the capacity to engage in various non-covalent interactions, make it a versatile core for the design of novel therapeutic agents.[4] This guide provides a comprehensive overview of the structural features of 1,3,4-thiadiazole-derived ligands, their synthesis, and their diverse pharmacological applications, with a focus on quantitative data and detailed experimental methodologies.

Core Structural Features and Physicochemical Properties

The 1,3,4-thiadiazole ring is an aromatic system characterized by a high degree of stability.[5] The presence of three heteroatoms imparts a unique electronic distribution, making it a weak base. The nitrogen atoms can act as hydrogen bond acceptors, while the sulfur atom can participate in van der Waals and other non-covalent interactions.[6] Substitutions at the C2 and C5 positions are the most common modifications, allowing for the fine-tuning of steric, electronic, and lipophilic properties to optimize biological activity and pharmacokinetic profiles.[7][8]

Spectroscopic analysis is crucial for the characterization of these derivatives. In Infrared (IR) spectroscopy, characteristic bands for the C=N and C-S stretching vibrations are typically observed.[9] Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of the protons and carbons in the molecule, confirming the successful synthesis and substitution patterns.[10] Mass spectrometry is used to determine the molecular weight and fragmentation patterns of the synthesized compounds.[10]

Synthesis of 1,3,4-Thiadiazole Derivatives

The synthesis of the 1,3,4-thiadiazole core is typically achieved through the cyclization of thiosemicarbazide or its derivatives with various reagents. Common synthetic strategies involve the reaction of thiosemicarbazide with carboxylic acids, acid chlorides, or aldehydes, followed by cyclization using dehydrating agents like concentrated sulfuric acid, polyphosphoric acid, or phosphorus oxychloride.[11][12][13]

Biological Activities and Structure-Activity Relationships

1,3,4-Thiadiazole derivatives exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial (antibacterial and antifungal), carbonic anhydrase inhibition, and antiviral effects. The specific biological activity is highly dependent on the nature and position of the substituents on the thiadiazole ring.

Anticancer Activity

Numerous 1,3,4-thiadiazole derivatives have demonstrated potent anticancer activity against a variety of cancer cell lines.[14][15][16] The mechanism of action often involves the inhibition of key enzymes and signaling pathways implicated in cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR), and the PI3K/AKT/mTOR pathway.[17][18]

Table 1: Anticancer Activity of Selected 1,3,4-Thiadiazole Derivatives (IC50 values in µM)

Compound IDSubstituent at C2Substituent at C5Cell LineIC50 (µM)Reference
2g 2-(benzenesulfonylmethyl)phenylAmineLoVo2.44[19]
MCF-723.29[19]
ST10 2-(2-trifluorometylophenylamino)3-methoxyphenylMCF-751.5[14]
MDA-MB-23164.2[14]
8 Imidazo[2,1-b]-1,3,4-thiadiazole derivative-A5492.58[15]
10d 1,3-disubstituted thiourea derivative-A5494.34[15]
29i Uncondensed thiadiazoleBromophenylMCF-71.45[17]
SK-BR-30.77[17]
32a --HePG-23.31[17]
MCF-79.31[17]
1h,l Ciprofloxacin-based4-fluorobenzylSKOV-33.58[18]
A5492.79[18]
Antimicrobial Activity

The 1,3,4-thiadiazole scaffold is a common feature in many antimicrobial agents. These compounds exhibit activity against a range of Gram-positive and Gram-negative bacteria, as well as various fungal strains.[2][5]

Table 2: Antibacterial Activity of Selected 1,3,4-Thiadiazole Derivatives (MIC values in µg/mL)

Compound IDSubstituent DetailsS. aureusE. coliP. aeruginosaReference
8e Benzo[d]imidazole scaffold, R = 4-Cl12.5--[2]
8j Benzo[d]imidazole scaffold, R = 4-OH--12.5[2]
14a Tetranorlabdane with free amino group--2.5[2]
21b Gallic acid amide, 4-fluorophenyl group---[2]
Compound 2 Hybrid silica gel---[17]
37 2-amino-1,3,4-thiadiazole derivative---[2]
38 2-amino-1,3,4-thiadiazole derivative-1000-[2]

Table 3: Antifungal Activity of Selected 1,3,4-Thiadiazole Derivatives (MIC values in µg/mL)

Compound IDSubstituent at C2Substituent at C5Candida albicansOther Candida strainsReference
3l N-substituted acetamide2,4-dichlorophenyl510 (C. crusei, C. glabrata, C. famata)[1]
3k N-substituted acetamide2,4-difluorophenyl1010 (C. crusei, C. famata)[1]
C1 4-hydroxyphenylMethyl8-96 (MIC100)-[3][20]
50a-c Nitro substituent-0.78-3.12 (MIC50)-[21]
Carbonic Anhydrase Inhibition

Sulfonamide derivatives of 1,3,4-thiadiazole are potent inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes involved in various physiological processes.[22][23] Inhibition of specific CA isozymes has therapeutic applications in glaucoma, epilepsy, and certain types of cancer.[24][25]

Table 4: Carbonic Anhydrase Inhibition by 1,3,4-Thiadiazole-5-sulfonamides (Ki values in nM)

Compound ClasshCA I (Ki)hCA II (Ki)hCA IV (Ki)hCA VA (Ki)hCA VB (Ki)Reference
2-substituted-1,3,4-thiadiazole-5-sulfonamides102 - 7420540 - 74204320 - 100504.2 - 321.3 - 74[22]
Mono-tailed compounds 1-768.4 - 458.162.8 - 153.71100 - 6200--[12]
1,3,4-thiadiazole-2-sulfonamide derivatives-10-10010-100--[24][26]
Antiviral Activity

Certain 2-amino-1,3,4-thiadiazole derivatives have shown promising activity against a range of viruses, including Human Immunodeficiency Virus (HIV) and Influenza viruses.[14][27][28] The antiviral potency is often influenced by the electronic properties of the substituents on the N-aryl group.[14]

Table 5: Antiviral Activity of Selected 1,3,4-Thiadiazole Derivatives

Compound IDVirusActivity MetricValueReference
6 HIV-1 (IIIB)EC500.96 µg/mL[14]
HIV-2 (ROD)EC502.92 µg/mL[14]
11 HIV-1EC5047 µM[14]
45 Influenza A (H3N2)EC5031.4 µM[14]
E2 Tobacco Mosaic Virus (TMV)EC50203.5 µg/mL[29]

Experimental Protocols

General Procedure for the Synthesis of 2-Amino-5-aryl-1,3,4-thiadiazoles

A common method for the synthesis of 2-amino-5-aryl-1,3,4-thiadiazoles involves the reaction of an aromatic acid and thiosemicarbazide.[6][9][22]

Protocol:

  • To a dry reaction vessel, add thiosemicarbazide (1.0 eq.), the desired aromatic acid (1.0-1.2 eq.), and phosphorus oxychloride (1.0-1.2 eq.).

  • Grind the mixture at room temperature until the reaction is complete (monitored by TLC).

  • Allow the reaction mixture to stand, yielding the crude product.

  • Add an alkaline solution (e.g., 5% sodium carbonate solution) to the crude product until the pH of the mixture is between 8.0 and 8.2.

  • Filter the resulting precipitate and wash with water.

  • Dry the filter cake and recrystallize from a suitable solvent (e.g., a mixture of DMF and water) to afford the pure 2-amino-5-aryl-1,3,4-thiadiazole.

General Procedure for the Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles

The synthesis of 2,5-disubstituted-1,3,4-thiadiazoles can be achieved through various routes, often starting from a pre-formed 2-amino-1,3,4-thiadiazole.[8][10]

Protocol for N-acylation:

  • Dissolve 5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine (1.0 eq.) and anhydrous sodium acetate (1.0 eq.) in dry acetone.

  • Add chloroacetyl chloride (1.0 eq.) to the mixture.

  • Stir the reaction mixture at room temperature for several hours.

  • Pour the reaction mixture into ice-water.

  • Collect the resulting precipitate by filtration, wash with water, and dry to obtain the intermediate, 2-chloro-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)acetamide.

  • Subject the intermediate to a nucleophilic substitution reaction with a desired amine (e.g., substituted piperazines) in a suitable solvent like dry benzene with a catalytic amount of triethylamine.

  • Heat the mixture under reflux for several hours.

  • After cooling, the product can be isolated by filtration and purified by recrystallization.

Signaling Pathways and Experimental Workflows

EGFR Signaling Pathway and its Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in cell proliferation and survival.[20][21] Its aberrant activation is a hallmark of many cancers. Small molecule inhibitors, including some 1,3,4-thiadiazole derivatives, can block the ATP-binding site of the EGFR kinase domain, thereby inhibiting its downstream signaling.[8][16][18]

EGFR_Pathway Ligand EGF EGFR EGFR Ligand->EGFR Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization RAS RAS Dimerization->RAS Activates PI3K PI3K Dimerization->PI3K Activates Thiadiazole 1,3,4-Thiadiazole Inhibitor Thiadiazole->Dimerization Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: EGFR signaling pathway and its inhibition by 1,3,4-thiadiazole derivatives.

PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is another critical intracellular signaling cascade that regulates cell growth, proliferation, and survival.[1][2][3] Its dysregulation is frequently observed in cancer.

PI3K_AKT_mTOR_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PTEN AKT AKT PIP3->AKT Recruits & Activates mTORC1 mTORC1 AKT->mTORC1 Activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Thiadiazole 1,3,4-Thiadiazole Inhibitor Thiadiazole->PI3K Inhibits

Caption: The PI3K/AKT/mTOR signaling pathway.

Experimental Workflow for High-Throughput Screening

High-throughput screening (HTS) is a common methodology in drug discovery to test large libraries of compounds for their biological activity against a specific target.[7][15][19]

HTS_Workflow Start Start: Compound Library (e.g., 1,3,4-Thiadiazoles) AssayDev Assay Development & Miniaturization (e.g., 384-well plates) Start->AssayDev PrimaryScreen Primary HTS (Single Concentration) AssayDev->PrimaryScreen HitSelection Hit Identification (Activity Threshold) PrimaryScreen->HitSelection HitSelection->Start Non-Hits DoseResponse Dose-Response Confirmation (IC50/EC50) HitSelection->DoseResponse Hits SAR Structure-Activity Relationship (SAR) Analysis DoseResponse->SAR LeadOpt Lead Optimization SAR->LeadOpt End End: Preclinical Candidate LeadOpt->End

Caption: A typical high-throughput screening workflow for drug discovery.

Conclusion

The 1,3,4-thiadiazole scaffold continues to be a highly valuable and versatile core in the field of medicinal chemistry. Its synthetic accessibility and the wide range of biological activities exhibited by its derivatives make it an attractive starting point for the development of new therapeutic agents. Future research will likely focus on the design of more selective and potent 1,3,4-thiadiazole-based ligands through a deeper understanding of their structure-activity relationships and mechanisms of action.

References

An In-Depth Technical Guide to the Physicochemical Properties of Substituted 1,3,4-Thiadiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, valued for its versatile biological activities and favorable pharmacokinetic profile. This technical guide provides a comprehensive overview of the key physicochemical properties of substituted 1,3,4-thiadiazole derivatives, offering insights into their synthesis, characterization, and the crucial role these properties play in drug discovery and development.

Core Physicochemical Properties of 1,3,4-Thiadiazole Derivatives

The therapeutic efficacy and "drug-likeness" of 1,3,4-thiadiazole derivatives are intrinsically linked to their physicochemical characteristics. Understanding properties such as lipophilicity, aqueous solubility, ionization constant (pKa), and thermal stability is paramount for predicting a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

Lipophilicity (LogP/LogD)

Lipophilicity, a measure of a compound's affinity for a lipid-rich environment, is a critical determinant of its ability to cross biological membranes.[1] It is commonly expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water. For ionizable compounds, the distribution coefficient (LogD) at a specific pH is a more physiologically relevant parameter. The mesoionic character of the 1,3,4-thiadiazole ring contributes to its ability to cross biological membranes.[1]

The nature and position of substituents on the 1,3,4-thiadiazole ring significantly influence its lipophilicity. Generally, the addition of non-polar, alkyl, or aryl groups increases LogP, while the introduction of polar functional groups such as hydroxyl (-OH), amino (-NH2), or carboxyl (-COOH) groups decreases it.

Aqueous Solubility

Aqueous solubility is a prerequisite for a drug to be absorbed from the gastrointestinal tract and distributed throughout the body in the bloodstream. Poor aqueous solubility is a major hurdle in drug development, often leading to low bioavailability.[2] The 1,3,4-thiadiazole core itself is a polar heterocycle, but its solubility is heavily dependent on the attached substituents. The introduction of polar groups and the potential for hydrogen bonding can enhance aqueous solubility.

Ionization Constant (pKa)

The pKa value indicates the strength of an acid or a base and determines the extent of ionization of a compound at a given pH. The ionization state of a drug molecule affects its solubility, permeability, and interaction with its biological target. The nitrogen atoms within the 1,3,4-thiadiazole ring are weakly basic, and the pKa of the molecule will be influenced by the electronic effects (electron-donating or electron-withdrawing) of the substituents.

Thermal Stability

Thermal analysis, often performed using Differential Scanning Calorimetry (DSC), provides information about the melting point, purity, and solid-state transitions of a compound. These parameters are crucial for formulation development and ensuring the stability of the final drug product.

Data Presentation: Physicochemical Properties of 2,5-Disubstituted 1,3,4-Thiadiazole Derivatives

The following table summarizes experimentally determined and predicted physicochemical data for a series of 2,5-disubstituted 1,3,4-thiadiazole derivatives to illustrate the impact of substitution on these key properties.

Compound IDR1 SubstituentR2 SubstituentMelting Point (°C)LogP (Calculated)Aqueous Solubility (Predicted)pKa (Predicted)
1 -H-NH2232-233[3]-0.35High4.8
2 -C6H5-NH2226[3]1.62Moderate4.5
3 -4-OCH3-C6H4-NH2184-185[3]1.60Moderate4.6
4 -4-NO2-C6H4-NH2254-256[3]1.38Low3.9
5 -4-Br-C6H4-NH2226[3]2.41Low4.2
6 -4-tert-Butyl-C6H4-NH2251-253[3]3.55Very Low4.6

Note: Calculated and predicted values are estimations from chemical software and should be confirmed experimentally.

Experimental Protocols

Accurate determination of physicochemical properties is essential for reliable structure-activity relationship (SAR) studies. The following are detailed methodologies for key experiments.

Determination of Lipophilicity (LogP) by Shake-Flask Method

Principle: This "gold standard" method measures the partitioning of a compound between two immiscible phases, typically n-octanol and water.

Procedure:

  • Preparation of Pre-saturated Solvents: Shake equal volumes of n-octanol and water (or a relevant buffer, e.g., phosphate-buffered saline pH 7.4) together for 24 hours to ensure mutual saturation. Separate the two phases.

  • Sample Preparation: Prepare a stock solution of the test compound in the aqueous phase at a known concentration.

  • Partitioning: In a separatory funnel, mix a known volume of the pre-saturated n-octanol with a known volume of the compound's aqueous solution.

  • Equilibration: Shake the funnel for a predetermined period (e.g., 1-2 hours) to allow the compound to reach equilibrium between the two phases.

  • Phase Separation: Allow the phases to separate completely.

  • Quantification: Determine the concentration of the compound in both the aqueous and n-octanol phases using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC).

  • Calculation: Calculate the LogP using the formula: LogP = log ([Concentration in n-octanol] / [Concentration in aqueous phase])

Determination of Ionization Constant (pKa) by Potentiometric Titration

Principle: This method involves the gradual addition of a titrant (an acid or a base) to a solution of the compound and monitoring the resulting pH change. The pKa is determined from the inflection point of the titration curve.

Procedure:

  • Instrument Calibration: Calibrate the pH meter using standard buffers (e.g., pH 4.0, 7.0, and 10.0).

  • Sample Preparation: Dissolve a precisely weighed amount of the test compound in a suitable solvent (e.g., water, or a co-solvent system like water/methanol for poorly soluble compounds) to a known concentration.

  • Titration Setup: Place the sample solution in a thermostated vessel and immerse the calibrated pH electrode and the burette tip.

  • Titration: Add the titrant (e.g., 0.1 M HCl or 0.1 M NaOH) in small, precise increments. After each addition, allow the pH to stabilize before recording the value and the volume of titrant added.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point. For more accurate results, the first or second derivative of the titration curve can be plotted to precisely locate the equivalence point.

Determination of Aqueous Solubility

Principle: The shake-flask method is a common technique to determine the thermodynamic solubility of a compound.

Procedure:

  • Sample Preparation: Add an excess amount of the solid compound to a known volume of the aqueous medium (e.g., distilled water, buffer of a specific pH) in a sealed container.

  • Equilibration: Agitate the mixture at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the solid and dissolved compound.

  • Phase Separation: Separate the undissolved solid from the solution by centrifugation followed by filtration through a low-binding filter.

  • Quantification: Determine the concentration of the dissolved compound in the clear filtrate using a validated analytical method (e.g., HPLC-UV, LC-MS).

  • Result: The measured concentration represents the thermodynamic solubility of the compound under the specified conditions.

Thermal Analysis by Differential Scanning Calorimetry (DSC)

Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This allows for the determination of melting points, enthalpies of fusion, and other thermal transitions.

Procedure:

  • Sample Preparation: Accurately weigh a small amount of the compound (typically 1-5 mg) into an aluminum DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program: Heat the sample at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

  • Data Acquisition: Record the heat flow as a function of temperature.

  • Data Analysis: The melting point is typically determined as the onset or peak of the endothermic melting transition. The area under the melting peak corresponds to the enthalpy of fusion.

Mandatory Visualizations

Physicochemical Property Characterization Workflow

The following diagram illustrates a typical workflow for the physicochemical characterization of a new chemical entity (NCE) in a drug discovery setting.

G cluster_0 Compound Preparation cluster_1 Physicochemical Profiling cluster_2 Data Evaluation cluster_3 Drug Development Decision Synthesis Synthesis of 1,3,4-Thiadiazole Derivative Purification Purification & Characterization (NMR, MS, etc.) Synthesis->Purification Solubility Aqueous Solubility Determination Purification->Solubility LogP Lipophilicity (LogP) Determination Purification->LogP pKa pKa Determination Purification->pKa DSC Thermal Analysis (DSC) Purification->DSC Data_Analysis Data Analysis & Interpretation Solubility->Data_Analysis LogP->Data_Analysis pKa->Data_Analysis DSC->Data_Analysis SAR Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR Lead_Optimization Lead Optimization SAR->Lead_Optimization Candidate_Selection Drug Candidate Selection Lead_Optimization->Candidate_Selection

Physicochemical Characterization Workflow
Structure-Activity Relationship (SAR) Workflow

This diagram outlines the iterative process of a typical Structure-Activity Relationship (SAR) study in medicinal chemistry.

G cluster_0 Starting Point cluster_1 Chemical Modification cluster_2 Testing & Profiling cluster_3 Analysis & Iteration Lead_Compound Identify Lead 1,3,4-Thiadiazole Compound Design Design Analogs with Systematic Structural Modifications Lead_Compound->Design Synthesis Synthesize Designed Analogs Design->Synthesis Bio_Assay Biological Activity Screening Synthesis->Bio_Assay PhysChem Physicochemical Property Measurement Synthesis->PhysChem SAR_Analysis Analyze Data & Establish SAR Bio_Assay->SAR_Analysis PhysChem->SAR_Analysis New_Hypothesis Formulate New Hypothesis SAR_Analysis->New_Hypothesis New_Hypothesis->Design Iterative Cycle

Structure-Activity Relationship Workflow

Conclusion

The physicochemical properties of substituted 1,3,4-thiadiazole derivatives are fundamental to their potential as therapeutic agents. A thorough understanding and systematic evaluation of lipophilicity, solubility, pKa, and thermal stability are critical for guiding the drug discovery process. By employing robust experimental protocols and integrating this data into structure-activity relationship studies, researchers can rationally design and optimize 1,3,4-thiadiazole derivatives with improved pharmacokinetic profiles and enhanced biological activity, ultimately increasing the likelihood of successful drug development.

References

Methodological & Application

Application Notes and Protocols for the One-Pot Synthesis of 2-Arylamino-5-aryl-1,3,4-thiadiazoles

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The 1,3,4-thiadiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, renowned for its diverse and significant biological activities.[1][2] Derivatives of 2-arylamino-5-aryl-1,3,4-thiadiazole, in particular, have garnered substantial interest due to their potential as antimicrobial, anticancer, anti-inflammatory, and antiviral agents.[3][4] The development of efficient, one-pot synthesis methodologies for these compounds is crucial for accelerating drug discovery and development programs by reducing reaction times, minimizing waste, and improving overall yield. These application notes provide detailed protocols for several effective one-pot synthetic strategies.

Logical Relationship of Synthetic Pathways

G cluster_start Starting Materials cluster_intermediate In-situ Intermediates cluster_product Final Product A Aromatic Carboxylic Acid F Acylthiosemicarbazide A->F + Thiosemicarbazide B Thiosemicarbazide B->F C Aryl Aldehyde G Thiosemicarbazone C->G + Hydrazine Hydrate D Hydrazine Hydrate D->G E Aryl Isothiocyanate E->G H 2-Arylamino-5-aryl-1,3,4-thiadiazole F->H Cyclodehydration G->H + Aryl Isothiocyanate (Oxidative Cyclization)

Caption: General synthetic routes for 2-arylamino-5-aryl-1,3,4-thiadiazoles.

Data Presentation

Table 1: Comparison of One-Pot Synthesis Methods from Aromatic Carboxylic Acids and Thiosemicarbazide.

MethodCatalyst/ReagentSolventReaction TimeYield (%)Reference
Conventional HeatingConc. H₂SO₄Ethanol1-2 hours70-90[1]
Microwave IrradiationConc. H₂SO₄DMF5 minutesHigh
Microwave IrradiationMgSO₄None5 minutesGood
Ultrasonic IrradiationConc. H₂SO₄Ethanol30 minutesGood
GrindingConc. H₂SO₄None1.5 hoursGood
Phosphorus OxychloridePOCl₃ (excess)POCl₃3.5 hoursGood

Table 2: One-Pot Synthesis from Aryl Aldehydes, Hydrazine Hydrate, and Aryl Isothiocyanates.

Aryl Aldehyde SubstituentAryl Isothiocyanate SubstituentYield (%)Reference
4-OH, 3-OCH₃Phenyl85[3]
4-OH, 3-OCH₃4-Chlorophenyl82[3]
4-OH, 3-OCH₃4-Fluorophenyl75[3]
4-OH, 3-OCH₃4-Methylphenyl80[3]
3,4,5-trimethoxyPhenyl80[3]
3,4,5-trimethoxy4-Chlorophenyl78[3]

Experimental Protocols

Method 1: Synthesis from Aromatic Carboxylic Acid and Thiosemicarbazide

Experimental Workflow

G A Mix Aromatic Carboxylic Acid and Thiosemicarbazide in Solvent B Add Catalyst (e.g., Conc. H₂SO₄) A->B C Apply Energy (Conventional Heat, Microwave, or Ultrasound) B->C D Monitor Reaction (TLC) C->D E Work-up (e.g., Pour into ice water) D->E F Isolate Product (Filtration) E->F G Purify (Recrystallization) F->G

Caption: Workflow for synthesis from carboxylic acids.

Protocol 1a: Conventional Heating [1]

  • Reactant Preparation: In a round-bottom flask, take the appropriate aromatic carboxylic acid (0.05 M) and thiosemicarbazide (0.05 M).

  • Dissolution: Add 25 mL of ethanol and shake to dissolve the reactants.

  • Catalyst Addition: Carefully add 10 drops of concentrated sulfuric acid while shaking.

  • Reaction: Heat the mixture under reflux for 1-2 hours on a hot water bath.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After completion, remove the ethanol by distillation. Cool the residue and triturate it with crushed ice.

  • Isolation and Purification: Filter the resulting solid product, wash with a small portion of cold water, and dry. Recrystallize from hot ethanol to obtain the purified product.

Protocol 1b: Microwave Irradiation [1]

  • Reactant Preparation: In a beaker, take the appropriate aromatic carboxylic acid (0.05 M) and thiosemicarbazide (0.05 M).

  • Dissolution: Add a minimal amount of dimethylformamide (DMF, 10 mL) to dissolve the reactants.

  • Catalyst Addition: Add 10 drops of concentrated sulfuric acid while stirring.

  • Reaction Setup: Place a funnel in the beaker and cover it with a watch glass.

  • Microwave Synthesis: Place the beaker inside a laboratory microwave oven and irradiate at an appropriate power setting (e.g., 300 W) for a short duration (e.g., 3-5 minutes), often in pulses.[2]

  • Monitoring: Monitor the reaction by TLC.

  • Work-up: After cooling, pour the reaction mixture over crushed ice.

  • Isolation and Purification: Filter the precipitated product, wash with cold water, and recrystallize from a suitable solvent like DMF.[2]

Method 2: Synthesis from Aryl Aldehydes, Hydrazine Hydrate, and Aryl Isothiocyanates[3]

Protocol 2a: Oxidative Cyclization with Ferric Ammonium Sulfate (FAS)

  • Thiosemicarbazone Formation (in situ): In a flask, combine the aryl aldehyde (1 equivalent), hydrazine hydrate (1 equivalent), and aryl isothiocyanate (1 equivalent) in 25 mL of methanol.

  • Initial Reaction: Heat the mixture at 80°C for 1 hour. This step forms the thiosemicarbazone intermediate.

  • Oxidative Cyclization: To the same reaction mixture, add ferric ammonium sulfate (FAS).

  • Final Reaction: Continue heating at 80°C for an additional hour.

  • Monitoring: Monitor the formation of the product by TLC.

  • Work-up and Purification: The specific work-up procedure following the reaction is not detailed in the provided abstracts but would typically involve cooling the reaction mixture, filtering any solids, and purifying the product by recrystallization or column chromatography. The reaction yields for various substrates are reported to be in the range of 75-85%.[3]

References

Application Notes and Protocols for 1,3,4-Thiadiazole Derivatives in Agriculture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 1,3,4-thiadiazole derivatives in various agricultural applications. The inherent chemical properties of the 1,3,4-thiadiazole ring system have led to the development of a wide range of derivatives exhibiting potent fungicidal, insecticidal, and herbicidal activities.

Fungicidal Applications

1,3,4-Thiadiazole derivatives have emerged as a significant class of fungicides, with several compounds demonstrating high efficacy against a broad spectrum of plant pathogenic fungi. Their primary mechanism of action often involves the inhibition of ergosterol biosynthesis, a crucial component of fungal cell membranes.

Mechanism of Action: Ergosterol Biosynthesis Inhibition

Many azole and thiadiazole-based fungicides target the enzyme lanosterol 14α-demethylase, a critical enzyme in the ergosterol biosynthesis pathway.[1][2] Inhibition of this enzyme disrupts the production of ergosterol, leading to the accumulation of toxic sterol precursors and ultimately compromising the integrity and function of the fungal cell membrane, which inhibits fungal growth.[3]

Antifungal_Assay_Workflow start Start prep_media Prepare and sterilize Sabouraud-Dextrose Agar start->prep_media pour_plates Pour agar into sterile Petri dishes and allow to solidify prep_media->pour_plates prep_inoculum Prepare fungal inoculum (e.g., 10^6 CFU/mL) pour_plates->prep_inoculum inoculate_plates Inoculate agar surface with fungal suspension prep_inoculum->inoculate_plates create_wells Create wells in the agar using a sterile cork borer inoculate_plates->create_wells add_compounds Add test compound solutions, control, and standard to wells create_wells->add_compounds incubate Incubate plates at 25-28°C for 48-72 hours add_compounds->incubate measure_zones Measure the diameter of the inhibition zones (mm) incubate->measure_zones analyze Analyze data and determine MIC/EC50 measure_zones->analyze end End analyze->end Insecticidal_Assay_Workflow start Start prep_solutions Prepare serial dilutions of test compounds and controls start->prep_solutions select_leaves Select and wash uniform host plant leaves (e.g., castor bean) prep_solutions->select_leaves dip_leaves Dip leaves in test solutions for a set time (e.g., 30 seconds) select_leaves->dip_leaves dry_leaves Air-dry the treated leaves dip_leaves->dry_leaves setup_assay Place one treated leaf per Petri dish with filter paper dry_leaves->setup_assay introduce_larvae Introduce a known number of larvae (e.g., 10) per dish setup_assay->introduce_larvae incubate Incubate under controlled conditions (e.g., 25°C, 16:8 L:D) introduce_larvae->incubate record_mortality Record larval mortality at 24, 48, and 72 hours incubate->record_mortality analyze_data Calculate corrected mortality and determine LC50 values record_mortality->analyze_data end End analyze_data->end Herbicidal_Assay_Workflow cluster_pre Pre-emergence Assay cluster_post Post-emergence Assay sow_seeds_pre Sow weed seeds in pots apply_herbicide_pre Apply test compound solution to soil surface sow_seeds_pre->apply_herbicide_pre incubate_pre Incubate in greenhouse apply_herbicide_pre->incubate_pre assess_pre Assess weed emergence and growth inhibition incubate_pre->assess_pre end End assess_pre->end grow_weeds Grow weeds to 2-4 leaf stage apply_herbicide_post Spray test compound solution onto weed foliage grow_weeds->apply_herbicide_post incubate_post Incubate in greenhouse apply_herbicide_post->incubate_post assess_post Assess phytotoxicity and biomass reduction incubate_post->assess_post assess_post->end start Start prep_solutions Prepare herbicide solutions start->prep_solutions prep_solutions->sow_seeds_pre prep_solutions->grow_weeds Synthesis_Workflow start Start mix_reactants Mix carboxylic acid, thiosemicarbazide, and condensing agent (e.g., POCl3) start->mix_reactants reflux Reflux the mixture for a specified time mix_reactants->reflux cool_and_precipitate Cool the reaction mixture and pour into ice water reflux->cool_and_precipitate neutralize Neutralize with a base (e.g., ammonia solution) cool_and_precipitate->neutralize filter_and_wash Filter the precipitate and wash with water neutralize->filter_and_wash dry Dry the crude product filter_and_wash->dry recrystallize Recrystallize from a suitable solvent (e.g., ethanol) dry->recrystallize characterize Characterize the final product (e.g., NMR, IR, MS) recrystallize->characterize end End characterize->end

References

Application Notes and Protocols for 5-(benzylamino)-1,3,4-thiadiazole-2-thiol as a Corrosion Inhibitor for Aluminum

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Aluminum and its alloys are prized for their low density, high strength-to-weight ratio, and excellent conductivity. However, they are susceptible to corrosion, particularly in acidic or chloride-rich environments. This necessitates the use of corrosion inhibitors to ensure their long-term durability and performance. Organic compounds containing heteroatoms like nitrogen and sulfur, and aromatic rings have been identified as effective corrosion inhibitors due to their ability to adsorb onto the metal surface and form a protective barrier.

This document provides detailed application notes and experimental protocols for evaluating the efficacy of 5-(benzylamino)-1,3,4-thiadiazole-2-thiol as a corrosion inhibitor for aluminum. While direct experimental data for this specific compound is not yet widely published, we will utilize data from its close structural analog, 5-amino-1,3,4-thiadiazole-2-thiol (5-ATT) , to establish a baseline and illustrate the experimental procedures. The primary difference lies in the substitution of a benzyl group for a hydrogen atom on the amino group, which is expected to enhance its inhibitive properties due to the increased electron density and surface area.

These protocols are designed for researchers and scientists in materials science and chemical engineering. For drug development professionals, the principles of molecule-surface interaction, structure-activity relationships, and assay development in corrosion inhibition offer parallels to understanding drug-receptor binding and screening for bioactive compounds.

Mechanism of Action

The corrosion inhibition of aluminum by this compound is predicated on its adsorption to the aluminum surface. The molecule contains multiple active centers for adsorption: the nitrogen and sulfur atoms in the thiadiazole ring, the exocyclic sulfur atom of the thiol group, and the nitrogen atom of the benzylamino group, as well as the π-electrons of the aromatic rings. This adsorption can occur through a combination of physisorption (electrostatic interactions) and chemisorption (covalent bonding between the heteroatoms and the d-orbitals of aluminum). The adsorbed inhibitor molecules form a protective film that isolates the aluminum surface from the corrosive medium, thereby hindering both anodic dissolution of aluminum and cathodic hydrogen evolution.

Quantitative Data Summary

The following tables summarize the expected quantitative data based on studies of the closely related inhibitor, 5-amino-1,3,4-thiadiazole-2-thiol (5-ATT), on aluminum in 1 M HCl.[1] This data serves as a benchmark for evaluating this compound.

Table 1: Weight Loss Data for 5-ATT on Aluminum in 1 M HCl [1]

Inhibitor Conc. (mM)Corrosion Rate (mg cm⁻² h⁻¹)Inhibition Efficiency (%)Surface Coverage (θ)
0.01.23--
0.10.5456.10.561
0.50.2877.20.772
1.00.1587.80.878
1.50.1091.90.919
2.00.0794.30.943

Table 2: Effect of Temperature on Inhibition Efficiency of 2.0 mM 5-ATT in 1 M HCl [1]

Temperature (K)Corrosion Rate (mg cm⁻² h⁻¹)Inhibition Efficiency (%)
3080.0794.3
3180.1591.5
3280.3288.1
3380.6883.9

Table 3: Representative Potentiodynamic Polarization Data for a Thiadiazole-based Inhibitor on Aluminum

Note: This data is illustrative and based on a similar heterocyclic thiol inhibitor to demonstrate expected trends.

Inhibitor Conc. (mM)Ecorr (mV vs. SCE)icorr (µA cm⁻²)βa (mV dec⁻¹)βc (mV dec⁻¹)Inhibition Efficiency (%)
0.0-75025.070-150-
0.5-7358.565-14566.0
1.0-7204.262-14083.2
2.0-7102.160-13591.6

Table 4: Representative Electrochemical Impedance Spectroscopy (EIS) Data for a Thiadiazole-based Inhibitor on Aluminum

Note: This data is illustrative and based on a similar heterocyclic thiol inhibitor to demonstrate expected trends.

Inhibitor Conc. (mM)Rct (Ω cm²)Cdl (µF cm⁻²)Inhibition Efficiency (%)
0.0500150-
0.5150010066.7
1.030007083.3
2.060004591.7

Experimental Protocols

Materials and Solution Preparation
  • Working Electrode: Aluminum coupons (e.g., 99.9% pure or a specific alloy) of suitable dimensions (e.g., 2.5 cm x 2.5 cm x 0.3 cm for weight loss, or 1 cm² exposed area for electrochemical tests).[1]

  • Corrosive Medium: 1 M Hydrochloric acid (HCl) or 3.5% Sodium Chloride (NaCl) solution, prepared from analytical grade reagents and distilled/deionized water.

  • Inhibitor: this compound, synthesized and purified, or obtained from a commercial source. Prepare a stock solution in a suitable solvent (e.g., ethanol or DMSO) and dilute to the desired concentrations (e.g., 0.1 mM to 2.0 mM) in the corrosive medium.[1]

  • Reference Electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl electrode.

  • Counter Electrode: Platinum or graphite rod.

Weight Loss Measurements
  • Coupon Preparation: Mechanically polish the aluminum coupons with successively finer grades of emery paper (e.g., up to 1200 grit), rinse with distilled water, degrease with acetone, and dry in a desiccator.[1]

  • Initial Weighing: Accurately weigh the prepared coupons to four decimal places using an analytical balance.

  • Immersion: Immerse the coupons in the corrosive solution with and without various concentrations of the inhibitor at a constant temperature (e.g., 308 K) for a specified period (e.g., 6 hours).[1]

  • Final Weighing: After the immersion period, retrieve the coupons, clean them with a suitable cleaning solution (e.g., a mixture of phosphoric acid and chromic acid), rinse with distilled water and acetone, dry, and reweigh.

  • Calculations:

    • Corrosion Rate (CR): CR (mg cm⁻² h⁻¹) = (W₀ - W₁) / (A * t), where W₀ is the initial weight, W₁ is the final weight, A is the surface area, and t is the immersion time.

    • Inhibition Efficiency (IE%): IE% = [(CR₀ - CR₁) / CR₀] * 100, where CR₀ and CR₁ are the corrosion rates in the absence and presence of the inhibitor, respectively.

    • Surface Coverage (θ): θ = (CR₀ - CR₁) / CR₀

Electrochemical Measurements
  • Cell Setup: Assemble a three-electrode electrochemical cell with the aluminum coupon as the working electrode, a platinum/graphite rod as the counter electrode, and an SCE or Ag/AgCl as the reference electrode.

  • Stabilization: Immerse the electrodes in the test solution and allow the open-circuit potential (OCP) to stabilize (typically for 30-60 minutes).

  • Potentiodynamic Polarization (PDP):

    • Scan the potential from approximately -250 mV to +250 mV with respect to the OCP at a slow scan rate (e.g., 1 mV/s).

    • Plot the logarithm of the current density (log i) versus the potential (E).

    • Determine the corrosion potential (Ecorr) and corrosion current density (icorr) by extrapolating the Tafel slopes of the anodic and cathodic branches of the polarization curve.

    • Calculate the inhibition efficiency: IE% = [(icorr₀ - icorr₁) / icorr₀] * 100, where icorr₀ and icorr₁ are the corrosion current densities in the absence and presence of the inhibitor, respectively.

  • Electrochemical Impedance Spectroscopy (EIS):

    • Apply a small amplitude AC signal (e.g., 10 mV) at the OCP over a frequency range (e.g., 100 kHz to 0.01 Hz).

    • Plot the impedance data as Nyquist and Bode plots.

    • Model the data using an appropriate equivalent electrical circuit to determine the charge transfer resistance (Rct) and double-layer capacitance (Cdl).

    • Calculate the inhibition efficiency: IE% = [(Rct₁ - Rct₀) / Rct₁] * 100, where Rct₁ and Rct₀ are the charge transfer resistances in the presence and absence of the inhibitor, respectively.

Surface Analysis
  • Sample Preparation: Immerse aluminum coupons in the corrosive solution with and without the inhibitor for a set period.

  • Scanning Electron Microscopy (SEM): After immersion, retrieve, rinse, and dry the coupons. Analyze the surface morphology using SEM to observe the extent of corrosion and the formation of a protective film.

  • X-ray Photoelectron Spectroscopy (XPS): To gain insight into the chemical composition of the protective film and the nature of the inhibitor's interaction with the surface, perform XPS analysis on the inhibited aluminum surface.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_testing Corrosion Testing cluster_analysis Analysis prep_inhibitor Prepare Inhibitor Solutions weight_loss Weight Loss Measurement prep_inhibitor->weight_loss pdp Potentiodynamic Polarization prep_inhibitor->pdp eis Electrochemical Impedance Spectroscopy prep_inhibitor->eis prep_coupons Prepare Al Coupons prep_coupons->weight_loss prep_coupons->pdp prep_coupons->eis calc_ie Calculate Inhibition Efficiency weight_loss->calc_ie surface_analysis Surface Analysis (SEM/XPS) weight_loss->surface_analysis pdp->calc_ie pdp->surface_analysis eis->calc_ie eis->surface_analysis mechanism Determine Inhibition Mechanism calc_ie->mechanism surface_analysis->mechanism

Caption: Experimental workflow for evaluating corrosion inhibitors.

Proposed Inhibition Mechanism

inhibition_mechanism cluster_system Corrosive Environment cluster_process Inhibition Process Al Aluminum Surface Adsorption Adsorption via N, S atoms & π-electrons Al->Adsorption H_plus H+ H_plus->Al Corrosion Attack Cl_minus Cl- Cl_minus->Al Corrosion Attack Inhibitor 5-(benzylamino)-1,3,4- thiadiazole-2-thiol Inhibitor->Adsorption Interaction Protective_Film Formation of Protective Film Adsorption->Protective_Film Protective_Film->H_plus Blocks Protective_Film->Cl_minus Blocks Corrosion_Mitigation Corrosion Mitigation Protective_Film->Corrosion_Mitigation Blocks active sites

Caption: Proposed mechanism of corrosion inhibition.

Logical Relationship of Electrochemical Data

data_relationship cluster_params Electrochemical Parameters cluster_efficiency Outcome Inhibitor_Conc Increasing Inhibitor Concentration icorr icorr (Corrosion Current) Inhibitor_Conc->icorr Decreases Rct Rct (Charge Transfer Resistance) Inhibitor_Conc->Rct Increases Cdl Cdl (Double Layer Capacitance) Inhibitor_Conc->Cdl Decreases IE Inhibition Efficiency icorr->IE Increases Rct->IE Increases

Caption: Relationship between inhibitor concentration and electrochemical parameters.

References

Application Notes and Protocols: Antimicrobial Activity of 5-(Benzylamino)-1,3,4-thiadiazole-2-thiol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the antimicrobial potential of 5-(benzylamino)-1,3,4-thiadiazole-2-thiol derivatives. It includes a summary of their activity against various microbial strains, detailed experimental protocols for their synthesis and antimicrobial evaluation, and visualizations of the experimental workflows.

Introduction

The 1,3,4-thiadiazole scaffold is a well-established pharmacophore in medicinal chemistry, known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The introduction of a benzylamino group at the 5-position and a thiol group at the 2-position of the thiadiazole ring can modulate the molecule's lipophilicity and electronic properties, potentially enhancing its interaction with microbial targets. This document focuses on derivatives of this core structure and their efficacy as antimicrobial agents.

Data Presentation: Antimicrobial Activity

The antimicrobial activity of thiadiazole derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism. The following tables summarize the MIC values for structurally related compounds, providing an indication of the potential activity of this compound derivatives.

Note: Data for the exact "this compound" derivatives are limited in the reviewed literature. The tables below present data for closely related structures to provide a comparative reference.

Table 1: Antibacterial Activity of N-(5-benzylthio-1,3,4-thiadiazol-2-yl) and N-(5-benzylsulfonyl-1,3,4-thiadiazol-2-yl)piperazinyl quinolone Derivatives [1][2]

Compound IDRXStaphylococcus aureus (MIC in μg/mL)Staphylococcus epidermidis (MIC in μg/mL)
3a HS>128128
3b 4-FS6432
3c 4-ClS3216
3d 4-NO2S168
4a HSO2>128>128
4b 4-FSO212864
4c 4-ClSO26432
4d 4-NO2SO23216

Table 2: Antimicrobial Activity of 2-Amino-5-thiol-1,3,4-thiadiazole Derivatives [3]

CompoundStaphylococcus aureusStreptococcus spp.Enterococcus spp.Escherichia coliPseudomonas spp.Proteus spp.
A +++++++++
B +++++++++
C +++++++++
E ------
F ------

Activity indicated by: ++ (Good), + (Moderate), - (No effect) Compound F is 2-(o-chlorobenzylamino)-5-(2-propanyl thio)-1,3,4 thiadiazol.[3]

Experimental Protocols

I. Synthesis of this compound Derivatives

This protocol is a general procedure adapted from the synthesis of related 2-amino-5-thiol-1,3,4-thiadiazole derivatives.[3][4]

Materials:

  • Substituted benzylamine

  • Carbon disulfide (CS₂)

  • Hydrazine hydrate

  • Potassium hydroxide (KOH) or Sodium Hydroxide (NaOH)

  • Ethanol

  • Hydrochloric acid (HCl)

  • Appropriate substituted benzyl halide (for S-alkylation)

  • Dimethylformamide (DMF) or other suitable solvent

Procedure:

  • Synthesis of Potassium dithiocarbazinate: To a stirred solution of potassium hydroxide in ethanol, add the substituted benzylamine. Cool the mixture in an ice bath and add carbon disulfide dropwise. Continue stirring for 2-4 hours at room temperature. The potassium dithiocarbazinate salt will precipitate. Filter the precipitate, wash with cold ethanol, and dry.

  • Synthesis of 5-(Substituted-benzyl)-1,3,4-thiadiazole-2-thiol: A mixture of the potassium dithiocarbazinate and hydrazine hydrate is refluxed in water for 4-6 hours. After cooling, the solution is acidified with dilute hydrochloric acid to precipitate the crude product. The solid is filtered, washed with water, and recrystallized from a suitable solvent like ethanol to yield the 5-(substituted-benzyl)-1,3,4-thiadiazole-2-thiol.

  • Synthesis of this compound: A mixture of 2-amino-5-thiol-1,3,4-thiadiazole and a substituted benzaldehyde in ethanol with a catalytic amount of glacial acetic acid is refluxed for 6-8 hours. The reaction mixture is cooled, and the precipitated Schiff base is filtered, washed, and dried. The Schiff base is then reduced using a suitable reducing agent like sodium borohydride to yield the target this compound derivative.

General Synthetic Scheme:

Synthesis_Workflow cluster_0 Step 1: Dithiocarbazinate Formation cluster_1 Step 2: Thiadiazole Ring Formation cluster_2 Alternative Step 3: Schiff Base & Reduction A Substituted Benzylamine + CS2 + KOH B Potassium Dithiocarbazinate A->B Ethanol, 0°C to RT C Hydrazine Hydrate D 5-(Substituted-benzyl)-1,3,4- thiadiazole-2-thiol B->D Reflux, then Acidification E 2-Amino-5-thiol-1,3,4-thiadiazole + Substituted Benzaldehyde F Schiff Base Intermediate E->F Ethanol, Acetic Acid, Reflux G This compound F->G Reduction (e.g., NaBH4)

Caption: General synthetic workflow for this compound derivatives.

II. Antimicrobial Susceptibility Testing

The following are standard protocols for determining the antimicrobial activity of the synthesized compounds.

A. Kirby-Bauer Disk Diffusion Method [5][6]

This method provides a qualitative assessment of antimicrobial activity.

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Sterile cotton swabs

  • Bacterial cultures (adjusted to 0.5 McFarland standard)

  • Sterile filter paper disks (6 mm diameter)

  • Synthesized compounds dissolved in a suitable solvent (e.g., DMSO)

  • Standard antibiotic disks (for comparison)

  • Incubator

Procedure:

  • Inoculation: A sterile cotton swab is dipped into the standardized bacterial suspension. The excess fluid is removed by pressing the swab against the inside of the tube. The swab is then used to streak the entire surface of an MHA plate evenly in three directions.

  • Disk Application: Sterile filter paper disks are impregnated with a known concentration of the synthesized compound solution and allowed to dry. The disks are then placed on the inoculated MHA plate using sterile forceps. A standard antibiotic disk and a solvent control disk (with no compound) are also placed on the plate.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • Result Interpretation: The diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) is measured in millimeters. A larger zone of inhibition indicates greater sensitivity of the microorganism to the compound.

B. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method provides quantitative data on the antimicrobial activity.

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other suitable broth

  • Bacterial or fungal cultures (adjusted to a specific concentration)

  • Synthesized compounds dissolved in a suitable solvent

  • Positive control (broth with inoculum, no compound)

  • Negative control (broth only)

  • Incubator

Procedure:

  • Serial Dilution: A serial two-fold dilution of the synthesized compound is prepared in the wells of a 96-well plate using the appropriate broth.

  • Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.

  • Incubation: The microtiter plates are incubated at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.

  • Result Interpretation: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Antimicrobial_Testing_Workflow cluster_0 Preparation cluster_1 Kirby-Bauer Disk Diffusion cluster_2 Broth Microdilution (MIC) A Standardized Microbial Suspension (0.5 McFarland) C Inoculate MHA Plate A->C H Inoculate Wells A->H B Synthesized Compound Solutions D Apply Impregnated Disks B->D G Serial Dilution in 96-well Plate B->G C->D E Incubate Plate D->E F Measure Zone of Inhibition (mm) E->F G->H I Incubate Plate H->I J Determine MIC (μg/mL) I->J Start Start Start->A Start->B

Caption: Workflow for antimicrobial susceptibility testing.

Signaling Pathways and Mechanism of Action

The precise mechanism of action and the specific signaling pathways affected by this compound derivatives have not been extensively elucidated in the currently available scientific literature. However, the antimicrobial activity of thiadiazole derivatives is generally attributed to their ability to interfere with essential cellular processes in microorganisms. The presence of the N-C-S linkage is often considered crucial for their biological activity. Potential mechanisms could involve the inhibition of key enzymes, disruption of cell membrane integrity, or interference with nucleic acid or protein synthesis. Further research is required to delineate the specific molecular targets of this class of compounds.

Proposed_MoA cluster_Targets Potential Microbial Targets (Hypothesized) Compound This compound Derivatives Enzymes Essential Enzymes Compound->Enzymes Inhibition Membrane Cell Membrane Compound->Membrane Disruption Synthesis Nucleic Acid / Protein Synthesis Compound->Synthesis Interference Microbial_Death Microbial Cell Death Enzymes->Microbial_Death Metabolic Disruption Membrane->Microbial_Death Loss of Integrity Synthesis->Microbial_Death Replication/Function Loss

Caption: Hypothesized mechanisms of antimicrobial action.

References

Application Notes and Protocols for the Synthesis and Evaluation of 1,3,4-Thiadiazole Derivatives as Potential Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 1,3,4-thiadiazole derivatives and their evaluation as potential anticancer agents. It includes detailed experimental protocols for key assays, quantitative data on their efficacy, and visualizations of relevant biological pathways and experimental workflows.

Introduction

The 1,3,4-thiadiazole scaffold is a five-membered heterocyclic ring containing two nitrogen atoms and a sulfur atom. This moiety is considered a "privileged structure" in medicinal chemistry due to its diverse pharmacological activities, including anticancer, antibacterial, antifungal, and anti-inflammatory properties.[1] As anticancer agents, 1,3,4-thiadiazole derivatives have garnered significant attention due to their ability to interfere with various biological processes crucial for cancer cell growth and survival.[1][2]

The anticancer mechanisms of 1,3,4-thiadiazole derivatives are multifaceted. They have been shown to inhibit critical enzymes involved in cancer progression, such as protein kinases (e.g., PI3K, Akt, EGFR, Abl), histone deacetylases (HDACs), and topoisomerases.[3][4] Furthermore, these compounds can induce apoptosis (programmed cell death), cause cell cycle arrest, and disrupt signaling pathways essential for proliferation and metastasis, such as the PI3K/Akt and MAPK/ERK pathways.[3][5] The structural versatility of the 1,3,4-thiadiazole ring allows for extensive chemical modifications to enhance potency, selectivity, and pharmacokinetic properties.[1]

Data Presentation: Anticancer Activity of 1,3,4-Thiadiazole Derivatives

The following tables summarize the in vitro cytotoxic activity of representative 1,3,4-thiadiazole derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values indicate the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Table 1: Cytotoxic Activity of 2,5-Disubstituted 1,3,4-Thiadiazole Derivatives

Compound IDR1 Substituent (Position 2)R2 Substituent (Position 5)Cancer Cell LineIC50 (µM)
1a 2-(trifluoromethyl)phenylamino3-methoxyphenylMCF-7 (Breast)49.6[6]
1b 2-(trifluoromethyl)phenylamino3-methoxyphenylMDA-MB-231 (Breast)53.4[6]
2a Phenylamino6-methoxybenzothiazol-2-ylMCF-7 (Breast)Selective with SI >100
2b Phenylamino6-methoxybenzothiazol-2-ylHepG2 (Liver)Selective with SI >100
3a 5-(p-tolylamino)-1,3,4-thiadiazol-2-ylthioN-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamideMCF-7 (Breast)84[1][7]
3b 5-(p-tolylamino)-1,3,4-thiadiazol-2-ylthioN-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamideA549 (Lung)34[1][7]
4a 2-(benzenesulfonylmethyl)phenylAminoLoVo (Colon)2.44[8]
4b 2-(benzenesulfonylmethyl)phenylAminoMCF-7 (Breast)23.29[8]

Table 2: Cytotoxic Activity of Fused 1,3,4-Thiadiazole Derivatives

Compound IDFused Ring SystemSubstituentsCancer Cell LineIC50 (µM)
5a Imidazo[2,1-b][3][4]thiadiazolePhenyl, IndoleVariousPotent activity reported
6a 1,3,4-Thiadiazolo[3,2-a]pyrimidineVariousA549 (Lung)2.58 - 6.47[9]

Experimental Protocols

Detailed methodologies for the synthesis of 1,3,4-thiadiazole derivatives and their anticancer evaluation are provided below.

Protocol 1: General Synthesis of 2,5-Disubstituted 1,3,4-Thiadiazoles

This protocol describes a common method for synthesizing 2,5-disubstituted 1,3,4-thiadiazoles starting from thiosemicarbazide.

Materials and Reagents:

  • Thiosemicarbazide

  • Carbon disulfide (CS2)

  • Potassium hydroxide (KOH)

  • Ethanol

  • Dilute Hydrochloric acid (HCl)

  • Appropriate acyl hydrazides

  • Concentrated sulfuric acid (H2SO4) or p-toluenesulfonic acid (p-TSA)

Step-by-Step Methodology:

  • Synthesis of 5-amino-1,3,4-thiadiazole-2-thiol (Compound 1):

    • Dissolve thiosemicarbazide in ethanol.

    • Add carbon disulfide (CS2) and potassium hydroxide (KOH).

    • Reflux the mixture.

    • Acidify the resulting carbazate salt with dilute HCl to induce cyclization and yield compound 1.[10]

  • Synthesis of 2-Amino-5-substituted-1,3,4-thiadiazoles:

    • React appropriate hydrazides with an isothiocyanate in ethanol under reflux to form 1-acyl-4-substituted-thiosemicarbazides.[11]

    • Cyclize the obtained thiosemicarbazides in concentrated sulfuric acid to yield the corresponding 2-amino-5-substituted-1,3,4-thiadiazoles.[11]

  • Alternative Synthesis using p-TSA:

    • To a solution of an appropriate alkyl 2-(methylthio)-2-thioxoacetate and an acyl hydrazide in water, add p-toluenesulfonic acid (p-TSA).[6]

    • Stir the mixture at 80°C for 3 hours.[6]

    • After completion of the reaction (monitored by TLC), perform an aqueous work-up and extract the product with ethyl acetate.[6]

  • Purification:

    • Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol) or by column chromatography on silica gel.

  • Characterization:

    • Confirm the structure of the synthesized compounds using spectroscopic techniques such as 1H NMR, 13C NMR, IR, and mass spectrometry.

Protocol 2: In Vitro Cytotoxicity (MTT) Assay

The MTT assay is a colorimetric method to assess cell viability.

Materials and Reagents:

  • Human cancer cell lines (e.g., MCF-7, A549, HepG2)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Synthesized 1,3,4-thiadiazole derivatives (dissolved in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or solubilization solution

  • 96-well plates

  • Microplate reader

Step-by-Step Methodology:

  • Cell Seeding:

    • Seed the cancer cells in 96-well plates at a density of 1 x 10^4 to 1 x 10^5 cells/well.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the synthesized compounds in the culture medium.

    • Replace the medium in the wells with the medium containing different concentrations of the compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

    • Incubate the plates for 48 or 72 hours.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization:

    • Carefully aspirate the medium.

    • Add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC50 values.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of the compounds on the cell cycle distribution.

Materials and Reagents:

  • Cancer cells

  • Synthesized compounds

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Ice-cold 70% Ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Step-by-Step Methodology:

  • Cell Treatment:

    • Seed cells in 6-well plates and treat them with the desired concentrations of the compounds for 24 or 48 hours.

  • Cell Harvesting and Fixation:

    • Harvest the cells by trypsinization.

    • Wash the cells with cold PBS.

    • Fix the cells by adding ice-cold 70% ethanol dropwise while gently vortexing.

    • Store the fixed cells at -20°C for at least 2 hours.

  • Staining:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cell pellet with PBS.

    • Resuspend the cells in PI staining solution.

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Acquire data for at least 10,000 events per sample.

    • Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protocol 4: Western Blot Analysis of the PI3K/Akt Signaling Pathway

This protocol is used to investigate the effect of the compounds on the expression and phosphorylation of key proteins in a signaling pathway.

Materials and Reagents:

  • Cancer cells

  • Synthesized compounds

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • Laemmli sample buffer

  • Polyacrylamide gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-PI3K, anti-PI3K, anti-p-Akt, anti-Akt, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Step-by-Step Methodology:

  • Cell Lysis and Protein Quantification:

    • Treat cells with the compounds, then lyse them in RIPA buffer on ice.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of the lysates.

  • Gel Electrophoresis and Protein Transfer:

    • Denature the protein samples by boiling in Laemmli buffer.

    • Separate the proteins by size using SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Incubate the membrane with ECL substrate.

    • Capture the chemiluminescent signal using an imaging system.

    • Analyze the band intensities to determine the relative protein expression levels.

Mandatory Visualizations

Diagram 1: General Synthesis Workflow

G cluster_start Starting Materials cluster_synthesis Synthesis cluster_product Product & Analysis start1 Thiosemicarbazide step1 Reaction with CS2/Isothiocyanate start1->step1 Reactant start2 Acyl Hydrazide start2->step1 Reactant step2 Cyclization (Acid-catalyzed) step1->step2 purification Purification (Recrystallization/Chromatography) step2->purification product 1,3,4-Thiadiazole Derivative characterization Structural Characterization (NMR, IR, MS) product->characterization purification->product

Caption: General workflow for the synthesis of 1,3,4-thiadiazole derivatives.

Diagram 2: PI3K/Akt Signaling Pathway Inhibition

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activates Proliferation Cell Proliferation & Survival Akt->Proliferation Promotes Thiadiazole 1,3,4-Thiadiazole Derivative Thiadiazole->PI3K Inhibits Thiadiazole->Akt Inhibits

Caption: Inhibition of the PI3K/Akt signaling pathway by 1,3,4-thiadiazole derivatives.

Diagram 3: Experimental Workflow for Anticancer Evaluation

G start Synthesized 1,3,4-Thiadiazole Derivatives cytotoxicity In Vitro Cytotoxicity (MTT Assay) start->cytotoxicity cell_cycle Cell Cycle Analysis (Flow Cytometry) cytotoxicity->cell_cycle Active Compounds mechanism Mechanism of Action (Western Blot) cell_cycle->mechanism data_analysis Data Analysis (IC50, Cell Distribution, Protein Expression) mechanism->data_analysis conclusion Identification of Lead Compounds data_analysis->conclusion

Caption: Workflow for the in vitro evaluation of anticancer activity.

References

Application Notes and Protocols: Diuretic Activity of Novel 5-Amino-1,3,4-thiadiazole-2-thiol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derivatives of 5-amino-1,3,4-thiadiazole-2-thiol represent a promising class of compounds exhibiting significant diuretic properties.[1][2] Their mechanism of action is primarily attributed to the inhibition of carbonic anhydrase (CA), an enzyme crucial for bicarbonate reabsorption in the renal tubules.[3][4] Inhibition of CA leads to altered electrolyte transport and subsequent diuresis.[2][5] This document provides a detailed overview of the diuretic activity of these compounds, presenting key quantitative data, comprehensive experimental protocols for in vivo evaluation, and visual diagrams of the experimental workflow and proposed mechanism of action.

Data Presentation

The diuretic activity of novel 5-amino-1,3,4-thiadiazole-2-thiol derivatives has been evaluated in several studies. The following tables summarize the key findings, including effects on urine volume and electrolyte excretion, as well as carbonic anhydrase inhibition.

Table 1: In Vivo Diuretic Activity of 5-Amino-1,3,4-thiadiazole-2-thiol Derivatives in Rats

CompoundDose (mg/kg)Urine Volume (mL/100g/24h)Na+ Excretion (mmol/L)K+ Excretion (mmol/L)Cl- Excretion (mmol/L)Reference
Control-Data not consistently reported across sourcesData not consistently reported across sourcesData not consistently reported across sourcesData not consistently reported across sources[1][5]
HydrochlorothiazideStandardData not consistently reported across sourcesData not consistently reported across sourcesData not consistently reported across sourcesData not consistently reported across sources[5]
AcetazolamideStandardData not consistently reported across sourcesData not consistently reported across sourcesData not consistently reported across sourcesData not consistently reported across sources[5]
Derivative 2aSpecific dose not availableIncreasedIncreasedIncreasedIncreased[1][3]
Derivative 2cSpecific dose not availableIncreasedIncreasedIncreasedIncreased[1][3]
Derivative 2eSpecific dose not availableIncreasedIncreasedIncreasedIncreased[1][3]

Note: Specific quantitative values for urine volume and electrolyte excretion were not consistently presented in a comparable format across the initial search results. The table reflects the reported trends of increased excretion.

Table 2: Carbonic Anhydrase Inhibition

CompoundTarget Isoform(s)Inhibition ProfileReference
Acetazolamide (Standard)hCA I, II, IV, VII, IX, XIIMicromolar range inhibition[6]
5-amino-2-sulfonamide-1,3,4-thiadiazole saltshCA I, II, IV, VII, IX, XIIMicromolar range inhibition[6]
Novel 5-amino-1,3,4-thiadiazole-2-thiol derivativesCarbonic AnhydraseClaimed inhibitory property[4]

Experimental Protocols

The following is a detailed protocol for assessing the diuretic activity of novel 5-amino-1,3,4-thiadiazole-2-thiol derivatives in a rodent model, synthesized from established methodologies.[7][8][9]

In Vivo Diuretic Activity Assay in Rats (Lipschitz Test)

1. Animals:

  • Male Wistar rats weighing 150-200g are typically used.[7]

  • Animals should be housed in a controlled environment with a 12-hour light/dark cycle and provided with a standard diet and water ad libitum.

  • Acclimatize the animals to metabolic cages for a sufficient period before the experiment to minimize stress-induced variations in urine output.[7]

2. Grouping and Dosing:

  • Divide the animals into the following groups (n=6 per group):

    • Control Group: Receives the vehicle (e.g., 0.9% saline or distilled water).[7]

    • Standard Group: Receives a standard diuretic, such as furosemide (10 mg/kg, p.o.) or hydrochlorothiazide.[7]

    • Test Groups: Receive the novel 5-amino-1,3,4-thiadiazole-2-thiol derivatives at various doses.

  • Prior to the experiment, fast the animals for 18 hours with free access to water.

3. Experimental Procedure:

  • On the day of the experiment, administer a hydrating load of 0.9% saline solution (25 mL/kg body weight) to all animals orally or intraperitoneally.[7]

  • Immediately after hydration, administer the respective treatments (vehicle, standard drug, or test compound) via oral gavage.

  • Place each animal individually in a metabolic cage designed for the separate collection of urine and feces.

  • Collect urine at regular intervals (e.g., every hour for the first 5 hours) and then for a total period of 24 hours.[9]

4. Sample Analysis:

  • Urine Volume: Measure the total volume of urine collected for each animal at each time point.

  • Electrolyte Concentration: Determine the concentrations of sodium (Na+), potassium (K+), and chloride (Cl-) in the collected urine samples using a flame photometer or ion-selective electrodes.

  • pH: Measure the pH of the urine samples.

5. Data Analysis:

  • Calculate the following indices to evaluate diuretic activity:

    • Diuretic Index: (Urine volume of test group) / (Urine volume of control group).

    • Saluretic Index: (Total Na+ and Cl- excretion in test group) / (Total Na+ and Cl- excretion in control group).[8]

    • Natriuretic Index: (Total Na+ excretion in test group) / (Total K+ excretion in test group).[8]

    • Carbonic Anhydrase Inhibition Index: (Cl- excretion) / (Na+ + K+ excretion).[8]

  • Statistically analyze the data using appropriate methods (e.g., ANOVA followed by a post-hoc test) to determine the significance of the observed effects.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_prep Animal Preparation cluster_treatment Treatment Administration cluster_collection Data Collection cluster_analysis Sample and Data Analysis animal_selection Select Male Wistar Rats (150-200g) acclimatization Acclimatize to Metabolic Cages animal_selection->acclimatization fasting Fast for 18 hours (water ad libitum) acclimatization->fasting hydration Administer Saline Load (25 mL/kg) fasting->hydration dosing Administer Vehicle, Standard, or Test Compound hydration->dosing placement Place in Individual Metabolic Cages dosing->placement urine_collection Collect Urine at Intervals (e.g., 1, 2, 3, 4, 5, 24 hours) placement->urine_collection measure_volume Measure Urine Volume urine_collection->measure_volume measure_electrolytes Analyze Na+, K+, Cl- Concentrations urine_collection->measure_electrolytes calculate_indices Calculate Diuretic & Saluretic Indices measure_volume->calculate_indices measure_electrolytes->calculate_indices statistical_analysis Perform Statistical Analysis calculate_indices->statistical_analysis

Caption: Experimental workflow for in vivo diuretic activity screening.

Mechanism of Action: Carbonic Anhydrase Inhibition

Caption: Inhibition of carbonic anhydrase in the renal tubule.

References

Application Notes and Protocols for the Synthesis of 5-amino-1,3,4-thiadiazole-2-thiol

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive experimental protocol for the synthesis of 5-amino-1,3,4-thiadiazole-2-thiol, a versatile heterocyclic compound with significant applications in medicinal chemistry and materials science.[1][2] The protocol is based on the well-established cyclization reaction of thiosemicarbazide with carbon disulfide in an alkaline medium.[2] This guide includes detailed methodologies, safety precautions, characterization data, and a visual workflow to ensure reproducible and safe execution of the synthesis.

Introduction

5-amino-1,3,4-thiadiazole-2-thiol (C₂H₃N₃S₂) is a key intermediate in the synthesis of various biologically active compounds, including antimicrobial, anti-inflammatory, and anticancer agents.[1] Its bifunctional nature, featuring both a primary amino group and a thiol group, makes it an excellent scaffold for developing novel drug candidates and functional materials.[1] The presence of sulfur and nitrogen atoms also allows it to act as a chelating ligand for transition metals and as an effective corrosion inhibitor.[1][2] The most common and reliable synthetic route involves the reaction of thiosemicarbazide with carbon disulfide in the presence of a base.[2][3]

Reaction Scheme

The synthesis proceeds via the formation of a dithiocarbazate intermediate from thiosemicarbazide and carbon disulfide under basic conditions, which then undergoes cyclization upon heating to form the 1,3,4-thiadiazole ring.

Reaction: Thiosemicarbazide + Carbon Disulfide → 5-amino-1,3,4-thiadiazole-2-thiol

Physicochemical and Characterization Data

Quantitative data for the starting materials and the final product are summarized below for easy reference.

PropertyDataReference
Product Name 5-amino-1,3,4-thiadiazole-2-thiol
Molecular Formula C₂H₃N₃S₂[4]
Molecular Weight 133.20 g/mol [1][4]
Appearance Pale-yellow crystalline solid[5]
Melting Point 235-237 °C[5]
Theoretical Yield ~74%[5]
CAS Number 2349-67-9[1][4]
Solubility Insoluble in water; Soluble in DMF, DMSO, and acetonitrile.[1]

Note: Characterization is typically confirmed using FT-IR, ¹H-NMR, and Mass Spectrometry.[6]

Experimental Protocol

4.1. Materials and Reagents

  • Thiosemicarbazide (CH₅N₃S)

  • Carbon Disulfide (CS₂)

  • Potassium Hydroxide (KOH)

  • Ethanol (95% or absolute)

  • Hydrochloric Acid (HCl, 10% solution)

  • Distilled Water

4.2. Equipment

  • Round-bottom flask (250 mL)

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Beakers and graduated cylinders

  • Buchner funnel and filter paper

  • pH paper

  • Fume hood

  • Personal Protective Equipment (PPE): Safety goggles, lab coat, nitrile gloves

4.3. Synthesis Procedure

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve potassium hydroxide (0.1 mol, 5.6 g) and thiosemicarbazide (0.1 mol, 9.1 g) in 100 mL of ethanol. Stir the mixture until the solids are completely dissolved.[5]

  • Addition of Carbon Disulfide: Perform this step in a certified chemical fume hood. Slowly add carbon disulfide (0.1 mol, 6.0 mL) to the ethanolic solution.[5] The addition should be done carefully as the reaction can be exothermic.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture under reflux for 24 hours using a heating mantle.[5] Continuous stirring should be maintained throughout the reflux period.

  • Concentration: After 24 hours, turn off the heat and allow the mixture to cool to room temperature. Reduce the volume of the solvent by approximately half using a rotary evaporator.[5]

  • Precipitation: Transfer the concentrated mixture to a beaker and carefully acidify it by adding 10% hydrochloric acid dropwise while stirring.[5] Monitor the pH with pH paper until it becomes acidic. A pale-yellow precipitate of 5-amino-1,3,4-thiadiazole-2-thiol will form.[5]

  • Isolation and Purification: Isolate the precipitate by vacuum filtration using a Buchner funnel. Wash the solid with cold distilled water to remove any inorganic impurities.[5]

  • Recrystallization: Recrystallize the crude product from ethanol to obtain pure, pale-yellow crystals.[5][7]

  • Drying: Dry the purified product in a vacuum oven at 60-70 °C until a constant weight is achieved. Weigh the final product and calculate the percentage yield.

Safety and Handling Precautions

  • General: All experimental work must be conducted inside a well-ventilated chemical fume hood.[8][9] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[10]

  • Carbon Disulfide (CS₂): Carbon disulfide is a highly flammable, volatile, and toxic liquid.[8] It can be absorbed through the skin and is harmful if inhaled or swallowed.[11] Keep it away from all sources of ignition, including heat, sparks, and open flames.[9] Use non-sparking tools and ensure all equipment is properly grounded to prevent static discharge.[8]

  • Potassium Hydroxide (KOH): KOH is corrosive and can cause severe skin and eye burns. Handle with care and avoid direct contact.

  • Hydrochloric Acid (HCl): HCl is corrosive and can cause burns. Its vapors are irritating to the respiratory system. Handle in the fume hood.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Do not pour organic solvents or acidic/basic solutions down the drain.[8]

Visual Experimental Workflow

The following diagram illustrates the key stages of the synthesis protocol.

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents 1. Dissolve KOH & Thiosemicarbazide in Ethanol add_cs2 2. Add Carbon Disulfide (in Fume Hood) reagents->add_cs2 Stir reflux 3. Reflux Mixture (24 hours) add_cs2->reflux Heat concentrate 4. Concentrate Solution reflux->concentrate Cool acidify 5. Acidify with HCl to Precipitate concentrate->acidify Stir filter_wash 6. Filter & Wash Solid acidify->filter_wash recrystallize 7. Recrystallize from Ethanol filter_wash->recrystallize dry 8. Dry Final Product recrystallize->dry product product dry->product Pure Product

References

Application Notes and Protocols for 5-(Benzylamino)-1,3,4-thiadiazole-2-thiol in Antibacterial Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, recognized for its wide array of pharmacological activities, including potent antimicrobial properties.[1][2] This is largely attributed to the unique electronic and structural features of the heterocyclic ring, which can interact with various biological targets in pathogenic microorganisms.[2] Within this class of compounds, derivatives of 5-amino-1,3,4-thiadiazole-2-thiol have shown significant promise as antibacterial agents.

This document provides detailed application notes and protocols relevant to the use of 5-(benzylamino)-1,3,4-thiadiazole-2-thiol and its closely related analogs in the field of antibacterial drug development. While specific data for the N-benzylamino scaffold is limited in publicly available literature, extensive research on the isomeric S-benzylthio derivatives provides a strong basis for understanding the potential of this molecular framework. The protocols and data presented herein are largely based on studies of these S-benzylthio analogs, offering a valuable blueprint for the investigation of related compounds.

Data Presentation: Antibacterial Activity

The antibacterial efficacy of 1,3,4-thiadiazole derivatives is typically evaluated by determining their Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant Gram-positive and Gram-negative bacteria. The following table summarizes the in vitro antibacterial activity of a series of N-(5-benzylthio-1,3,4-thiadiazol-2-yl) and N-(5-benzylsulfonyl-1,3,4-thiadiazol-2-yl) piperazinyl quinolone derivatives, as reported by Foroumadi et al. (2005). These compounds demonstrate significant activity, particularly against Gram-positive strains.[1][3]

Table 1: Minimum Inhibitory Concentration (MIC, µg/mL) of Selected 1,3,4-Thiadiazole Derivatives [1]

Compound IDR GroupXS. aureusS. epidermidisB. subtilisE. coliK. pneumoniaeP. aeruginosaS. typhi
3g CyclopropylS0.50.064264>642
3h CyclopropylS0.50.030.5232>641
4f CyclopropylSO₂40.031432>641
4g CyclopropylSO₂10.0581664>648
Norfloxacin--0.50.060.250.25220.25
Ciprofloxacin--0.250.0150.060.060.50.50.06

Data extracted from Foroumadi et al., 2005.[1]

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-5-(benzylthio)-1,3,4-thiadiazole Derivatives

This protocol describes a general method for the S-alkylation of 5-amino-1,3,4-thiadiazole-2-thiol, which serves as a precursor for more complex derivatives.

Materials:

  • 5-amino-1,3,4-thiadiazole-2-thiol

  • Benzyl bromide (or substituted benzyl bromide)

  • Potassium hydroxide (KOH)

  • Ethanol

  • Distilled water

  • Reaction flask with reflux condenser

  • Stirring apparatus

  • Filtration apparatus

Procedure:

  • Dissolve 5-amino-1,3,4-thiadiazole-2-thiol (1 equivalent) in ethanol in a round-bottom flask.

  • Add a solution of potassium hydroxide (1 equivalent) in water to the flask while stirring to form the potassium salt of the thiol.

  • To this mixture, add the desired benzyl bromide derivative (1 equivalent).

  • Reflux the reaction mixture for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water to precipitate the product.

  • Filter the resulting solid, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified 2-amino-5-(benzylthio)-1,3,4-thiadiazole.

Protocol 2: In Vitro Antibacterial Susceptibility Testing (Broth Microdilution Method)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against various bacterial strains.

Materials:

  • Synthesized 1,3,4-thiadiazole compounds

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

  • Standardized bacterial inoculum (0.5 McFarland standard)

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Negative control (broth only)

  • Solvent for compounds (e.g., DMSO)

Procedure:

  • Prepare a stock solution of each test compound in a suitable solvent like DMSO.

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the compound stock solutions in MHB to achieve a range of desired concentrations.

  • Prepare a bacterial inoculum adjusted to a 0.5 McFarland turbidity standard, which is then diluted to yield a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Add the standardized bacterial suspension to each well containing the diluted compound.

  • Include a positive control (a known antibiotic) and a negative control (broth with no bacteria) in separate wells. Also, include a bacterial growth control (broth with bacteria but no compound).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

Visualizations

Synthesis Workflow

The following diagram illustrates a typical synthetic pathway for creating derivatives from 5-amino-1,3,4-thiadiazole-2-thiol.

G A 5-Amino-1,3,4-thiadiazole-2-thiol C S-Alkylation (KOH, Ethanol, Reflux) A->C B Benzyl Bromide B->C D 2-Amino-5-(benzylthio)-1,3,4-thiadiazole C->D E Further Derivatization (e.g., coupling with quinolones) D->E F Final Antibacterial Compound E->F

Caption: Synthetic pathway for 5-benzylthio-1,3,4-thiadiazole derivatives.

Conceptual Structure-Activity Relationship (SAR)

The antibacterial activity of these compounds is influenced by various structural modifications, as depicted in the diagram below.

G cluster_0 Core Scaffold cluster_1 Key Substituents & Properties cluster_2 Biological Effect Thiadiazole 1,3,4-Thiadiazole Ring Activity Antibacterial Potency (MIC Value) Thiadiazole->Activity Essential for activity R_Group Substituents on Benzyl Ring (e.g., nitro group) R_Group->Activity Modulates activity Linker Linker Atom (S vs. SO₂) Linker->Activity Significantly impacts activity (S > SO₂) Quinolone Quinolone Moiety (e.g., Ciprofloxacin, Norfloxacin) Quinolone->Activity Enhances potency

References

Synthesis and Evaluation of 1,3,4-Thiadiazole Derivatives for Anticonvulsant Activity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis and preclinical evaluation of 1,3,4-thiadiazole derivatives as potential anticonvulsant agents. The 1,3,4-thiadiazole scaffold is a prominent heterocyclic moiety that has demonstrated a broad spectrum of biological activities, including promising anticonvulsant effects.[1][2][3] These protocols are intended to guide researchers in the design, synthesis, and screening of novel anticonvulsant drug candidates based on this versatile chemical structure.

Introduction

Epilepsy is a neurological disorder characterized by recurrent seizures, affecting millions worldwide.[4] Despite the availability of numerous antiepileptic drugs, a significant portion of patients remain refractory to treatment, highlighting the urgent need for novel therapeutic agents with improved efficacy and fewer side effects.[4] The 1,3,4-thiadiazole nucleus has emerged as a key pharmacophore in the development of new anticonvulsant drugs.[1][2][3] Derivatives of this scaffold have shown potent activity in preclinical models of epilepsy, such as the Maximal Electroshock (MES) and subcutaneous Pentylenetetrazole (scPTZ) tests.[1][5] Their mechanism of action is often associated with the modulation of GABAergic neurotransmission.[1]

Data Presentation: Anticonvulsant Activity and Neurotoxicity

The following tables summarize the quantitative data from preclinical studies on various 1,3,4-thiadiazole derivatives. These tables provide a comparative overview of their anticonvulsant efficacy and neurotoxic potential.

Table 1: Anticonvulsant Activity of 1,3,4-Thiadiazole Derivatives in the Maximal Electroshock (MES) Seizure Model

Compound IDStructureDose (mg/kg)Protection (%)Standard Drug (Dose)Protection (%)
a1 4-amino-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide2084.33Phenytoin (20 mg/kg)100
a4 4-amino-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide2084.33Phenytoin (20 mg/kg)100
Compound 1 5-(4-Methoxyphenyl)-N-phenyl-1,3,4-thiadiazol-2-amine30064.28Valproic Acid-
Compound 2 N-(4-chlorophenyl)-N⁵-[5,6-dichlorobenzo(d)thiazol-2-yl]-1,3,4-thiadiazole-2,5-diamine30100Phenytoin-
6d (Structure not shown)30-Sodium Valproate-
7d (Structure not shown)30-Sodium Valproate-

Data compiled from multiple sources.[1][6]

Table 2: Anticonvulsant Activity of 1,3,4-Thiadiazole Derivatives in the Subcutaneous Pentylenetetrazole (scPTZ) Seizure Model

Compound IDStructureDose (mg/kg)Protection (%)Standard Drug (Dose)Protection (%)
Compound 3 4-[(1,3,4-thiadiazol-2-yl)methyl]-5-p-tolyl-4H-1,2,4-triazole-3-thiol2083--
Compound 4 {2-[(5-amino-1,3,4-thiadiazol-2-yl)methyl]-6-(4chlorophenyl)-4,5-dihydropyridine-3(2H)-one}10085.44--
2a (Structure not shown)10090--
2g (Structure not shown)10070--
6d (Structure not shown)30-Acetazolamide-
7d (Structure not shown)30-Acetazolamide-

Data compiled from multiple sources.[1][7]

Table 3: Neurotoxicity Assessment of 1,3,4-Thiadiazole Derivatives using the Rotarod Test

Compound IDDose (mg/kg)Neurotoxicity Observed
6d up to 300No
7d up to 300No
IVg 30Lesser neurotoxicity
IVm 30Lesser neurotoxicity

Data compiled from multiple sources.[1]

Experimental Protocols

This section provides detailed methodologies for the synthesis of representative 1,3,4-thiadiazole derivatives and the protocols for key anticonvulsant screening experiments.

Synthesis Protocols

Protocol 1: General Procedure for the Synthesis of 2,5-Disubstituted 1,3,4-Thiadiazoles

This protocol describes a common method for synthesizing 2,5-disubstituted 1,3,4-thiadiazoles starting from an appropriate acid chloride and thiosemicarbazide.[6]

Materials:

  • Substituted acid chloride (1 equivalent)

  • Thiosemicarbazide (1 equivalent)

  • Benzene (solvent)

  • Aqueous sodium bicarbonate (NaHCO₃) solution

  • Chloroform (CHCl₃)

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of the appropriate substituted acid chloride (0.01 mol) in benzene, add thiosemicarbazide (0.01 mol).

  • Reflux the reaction mixture for 4-5 hours.

  • After reflux, distill off the excess benzene.

  • Neutralize the residue with an aqueous NaHCO₃ solution.

  • Extract the product with CHCl₃ (4 x 25 mL).

  • Combine the organic layers and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).

  • Characterize the final compound using spectroscopic methods such as IR, ¹H NMR, and Mass Spectrometry.[6]

Protocol 2: Synthesis of Schiff Bases of 5-amino-1,3,4-thiadiazole-2-thiol

This protocol outlines the synthesis of Schiff bases through the condensation of 5-amino-1,3,4-thiadiazole-2-thiol with various aldehydes.[8][9]

Materials:

  • 5-amino-1,3,4-thiadiazole-2-thiol (1 equivalent)

  • Substituted aldehyde (1 equivalent)

  • Absolute ethanol (solvent)

  • Glacial acetic acid (catalyst)

  • Round-bottom flask with reflux condenser

  • Stirring plate with heating

  • Buchner funnel and filter paper

Procedure:

  • Dissolve the substituted aldehyde (e.g., 0.01 mol) in absolute ethanol in a round-bottom flask.

  • Add a solution of 5-amino-1,3,4-thiadiazole-2-thiol (0.01 mol) in 20 mL of absolute ethanol to the aldehyde solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the reaction mixture with stirring for 2.5 to 4 hours.

  • Monitor the reaction for the formation of a precipitate.

  • After the reaction is complete, cool the mixture and collect the precipitate by vacuum filtration.

  • Wash the precipitate with 85% ethanol.

  • Recrystallize the crude product from a mixture of ethanol and methanol (e.g., 80:20) to obtain the pure Schiff base.[8]

  • Confirm the structure of the synthesized compound using appropriate analytical techniques.

Anticonvulsant Screening Protocols

Protocol 3: Maximal Electroshock (MES) Seizure Test

The MES test is a model for generalized tonic-clonic seizures and is used to identify compounds that prevent seizure spread.[1]

Materials:

  • Electroconvulsiometer

  • Corneal or auricular electrodes

  • Saline solution (0.9%)

  • Topical anesthetic (e.g., 0.5% tetracaine)

  • Test compounds and vehicle

  • Standard anticonvulsant drug (e.g., Phenytoin)

  • Male albino mice (20-25 g) or rats

Procedure:

  • Administer the test compound or standard drug intraperitoneally (i.p.) or orally (p.o.) to a group of animals. A control group receives the vehicle only.

  • After a specific pre-treatment time (e.g., 30 or 60 minutes), apply a drop of topical anesthetic to the animal's eyes if using corneal electrodes.

  • Deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds in mice) via the electrodes.[6]

  • Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • The abolition of the hindlimb tonic extension is considered as the endpoint, indicating protection.[6]

  • Calculate the percentage of protected animals in each group.

Protocol 4: Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test

The scPTZ test is a model for myoclonic and absence seizures and is used to identify compounds that elevate the seizure threshold.[1]

Materials:

  • Pentylenetetrazole (PTZ) solution

  • Test compounds and vehicle

  • Standard anticonvulsant drug (e.g., Carbamazepine)

  • Male albino mice (20-25 g)

  • Syringes and needles

Procedure:

  • Administer the test compound or standard drug to a group of animals (i.p. or p.o.). A control group receives the vehicle.

  • After a pre-treatment time (e.g., 30 minutes), administer a convulsant dose of PTZ (e.g., 60 mg/kg) subcutaneously.[4]

  • Observe the animals for the onset of clonic convulsions and mortality for a specified period (e.g., 30 minutes and 24 hours).

  • Record the number of animals protected from convulsions and mortality.

  • A compound is considered to have anticonvulsant activity if it protects the animals from seizures or delays the onset of convulsions.

Protocol 5: Rotarod Neurotoxicity Test

The rotarod test is used to assess motor coordination and identify any neurological deficits or sedative effects of the test compounds.[1][2]

Materials:

  • Rotarod apparatus

  • Test compounds and vehicle

  • Male albino mice (20-25 g)

Procedure:

  • Train the mice to stay on the rotating rod at a constant speed (e.g., 5-10 rpm) for a set period (e.g., 1-2 minutes) for 2-3 days before the test.

  • On the test day, administer the test compound or vehicle to the animals.

  • At the time of peak effect (determined from MES/scPTZ tests), place the animals on the rotarod, which is rotating at a constant speed (e.g., 10 rpm).

  • Record the time each animal stays on the rod, up to a maximum time (e.g., 2 minutes).

  • A compound is considered neurotoxic if the animal falls off the rod within the specified time.

  • Compare the performance of the treated group with the control group.

Visualizations

Experimental Workflow

G cluster_synthesis Synthesis & Characterization cluster_screening Anticonvulsant Screening cluster_analysis Data Analysis start Starting Materials (e.g., Acid Chloride, Thiosemicarbazide) reaction Chemical Reaction (e.g., Reflux, Condensation) start->reaction purification Purification (e.g., Recrystallization) reaction->purification characterization Structural Characterization (IR, NMR, Mass Spec) purification->characterization compound Synthesized 1,3,4-Thiadiazole Derivative characterization->compound mes_test Maximal Electroshock (MES) Test compound->mes_test scptz_test Subcutaneous PTZ (scPTZ) Test compound->scptz_test rotarod_test Rotarod Neurotoxicity Test compound->rotarod_test data_analysis Determine ED50 / % Protection & Neurotoxicity mes_test->data_analysis scptz_test->data_analysis rotarod_test->data_analysis sar Structure-Activity Relationship (SAR) Studies data_analysis->sar

Caption: Experimental workflow for synthesis and anticonvulsant evaluation.

Proposed Signaling Pathway

G thiadiazole 1,3,4-Thiadiazole Derivative gaba_a_receptor GABA-A Receptor thiadiazole->gaba_a_receptor Binds to/Modulates cl_channel Chloride (Cl⁻) Ion Channel gaba_a_receptor->cl_channel Opens membrane_potential Membrane Hyperpolarization cl_channel->membrane_potential Increased Cl⁻ Influx neuronal_firing Reduced Neuronal Firing membrane_potential->neuronal_firing Leads to anticonvulsant_effect Anticonvulsant Effect neuronal_firing->anticonvulsant_effect Results in

Caption: Proposed GABAergic signaling pathway for 1,3,4-thiadiazole derivatives.

References

Troubleshooting & Optimization

improving yield and purity of 5-(benzylamino)-1,3,4-thiadiazole-2-thiol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting procedures, frequently asked questions (FAQs), and experimental protocols for the synthesis of 5-(benzylamino)-1,3,4-thiadiazole-2-thiol.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis, presented in a question-and-answer format.

Step 1: Synthesis of 5-amino-1,3,4-thiadiazole-2-thiol (Precursor)

  • Question: My reaction mixture of thiosemicarbazide and carbon disulfide did not yield a precipitate upon acidification. What could be the problem?

    • Answer: This issue can arise from several factors:

      • Incomplete reaction: The cyclization reaction may not have gone to completion. Ensure that the reflux time was adequate (typically several hours) and that the temperature was maintained.

      • Incorrect pH: The precipitation of 5-amino-1,3,4-thiadiazole-2-thiol is pH-dependent. After the reaction, the mixture is typically alkaline. Acidification with an acid like HCl is necessary to protonate the thiol and amino groups, reducing their solubility in the aqueous ethanol mixture and causing precipitation. Check the pH of your solution after acidification; it should be acidic.

      • Excessive solvent: If too much solvent was used, the product might remain dissolved even after acidification. Try concentrating the solution by evaporating some of the solvent before acidification.

  • Question: The yield of my 5-amino-1,3,4-thiadiazole-2-thiol is very low. How can I improve it?

    • Answer: Low yields can often be attributed to the following:

      • Reagent quality: Ensure that the thiosemicarbazide and carbon disulfide are of high purity.

      • Reaction conditions: The choice of base (e.g., potassium hydroxide or sodium carbonate) and solvent (e.g., absolute ethanol) can influence the yield. Anhydrous conditions are generally preferred.

      • Loss during workup: The product may be partially soluble in the filtrate. Ensure the precipitate is thoroughly washed with cold water or a cold ethanol/water mixture to remove impurities without dissolving a significant amount of the product.

Step 2: Synthesis of 5-(benzylideneamino)-1,3,4-thiadiazole-2-thiol (Schiff Base Intermediate)

  • Question: The reaction between 5-amino-1,3,4-thiadiazole-2-thiol and benzaldehyde is slow or incomplete. What can I do?

    • Answer: To drive the Schiff base formation to completion:

      • Catalyst: This condensation is acid-catalyzed. Add a few drops of glacial acetic acid to the reaction mixture.[1][2]

      • Water removal: The reaction produces water, and its removal can shift the equilibrium towards the product. If the reaction is still sluggish, consider using a Dean-Stark apparatus to remove water azeotropically if the solvent is suitable (e.g., toluene).

      • Reaction time and temperature: Ensure the mixture is refluxed for a sufficient amount of time (typically 2-4 hours).[3] Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Question: I am observing multiple spots on my TLC plate after the Schiff base formation. What are the likely impurities?

    • Answer: Besides the starting materials, potential impurities could be:

      • Side products: Depending on the reaction conditions, minor side products could form.

      • Decomposition: The thiadiazole ring can be sensitive to harsh conditions. Avoid excessively high temperatures or prolonged reaction times.

      • Purification: The crude product should be purified, typically by recrystallization from a suitable solvent like ethanol, to remove unreacted starting materials and impurities.

Step 3: Reduction of Schiff Base to this compound (Final Product)

  • Question: The reduction of the Schiff base with sodium borohydride (NaBH₄) is not going to completion, and I still see the imine in my product mixture. How can I resolve this?

    • Answer: Incomplete reduction can be addressed by:

      • Amount of reducing agent: Increase the molar excess of NaBH₄. Typically, 1.5 to 2 equivalents are used, but this can be increased if the reaction is sluggish.

      • Reaction time and temperature: The reduction is often carried out at room temperature or below. Adding the NaBH₄ portion-wise at 0 °C and then allowing the reaction to warm to room temperature can improve selectivity and yield. Extending the reaction time may also be beneficial.

      • Solvent: The choice of solvent is crucial. Methanol or ethanol are commonly used for NaBH₄ reductions.

  • Question: I am concerned about the selectivity of the reduction. Will NaBH₄ reduce other functional groups in my molecule?

    • Answer: Sodium borohydride is a relatively mild reducing agent and is generally chemoselective for aldehydes, ketones, and imines. It will not typically reduce the thiadiazole ring or the thiol group. However, if you used an excess of a stronger reducing agent, or if your starting material (benzaldehyde) is still present, it could be reduced to benzyl alcohol. To avoid this, it is best to purify the Schiff base intermediate before the reduction step.

  • Question: The purification of the final product is difficult, and I am getting an oily product instead of a solid. What are some purification strategies?

    • Answer:

      • Workup: After the reduction, the reaction is typically quenched with water and then acidified. The product can then be extracted with an organic solvent like ethyl acetate. Washing the organic layer with brine can help remove water and water-soluble impurities.

      • Crystallization: Try to crystallize the product from a suitable solvent or a mixture of solvents. Common solvents for recrystallization of similar compounds include ethanol, methanol, or ethyl acetate/hexane mixtures.

      • Column chromatography: If crystallization is unsuccessful, purification by column chromatography on silica gel may be necessary. A gradient of ethyl acetate in hexane is a common eluent system for such compounds.

Frequently Asked Questions (FAQs)

  • Q1: What is the most common synthetic route to this compound?

    • A1: A common and effective route is a three-step synthesis:

      • Cyclization of thiosemicarbazide with carbon disulfide in the presence of a base to form 5-amino-1,3,4-thiadiazole-2-thiol.

      • Condensation of the amino-thiadiazole with benzaldehyde in the presence of an acid catalyst to form the Schiff base intermediate, 5-(benzylideneamino)-1,3,4-thiadiazole-2-thiol.

      • Selective reduction of the imine bond of the Schiff base using a reducing agent like sodium borohydride to yield the final product.

  • Q2: Can I directly N-benzylate 5-amino-1,3,4-thiadiazole-2-thiol with benzyl chloride?

    • A2: Direct N-benzylation with benzyl chloride is challenging due to the presence of two nucleophilic sites: the amino group (-NH₂) and the thiol group (-SH). The thiol group is often more nucleophilic, leading to preferential S-benzylation to form 5-amino-2-(benzylthio)-1,3,4-thiadiazole. To achieve selective N-benzylation, the thiol group would likely need to be protected first. The Schiff base formation and subsequent reduction route avoids this issue.

  • Q3: What are the key safety precautions for this synthesis?

    • A3:

      • Carbon disulfide (CS₂): Highly flammable and toxic. Handle only in a well-ventilated fume hood.

      • Sodium borohydride (NaBH₄): Reacts with water and acids to produce flammable hydrogen gas. Add it slowly and in portions to the reaction mixture.

      • Solvents: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling all chemicals and solvents.

  • Q4: How can I monitor the progress of the reactions?

    • A4: Thin Layer Chromatography (TLC) is an effective technique to monitor the progress of each step. By spotting the reaction mixture alongside the starting material(s) on a TLC plate, you can observe the disappearance of the starting material spot(s) and the appearance of the product spot.

  • Q5: What are the expected spectroscopic characteristics of the final product?

    • A5: For this compound, you would expect to see:

      • ¹H NMR: Signals corresponding to the aromatic protons of the benzyl group, a signal for the methylene (-CH₂-) protons, a signal for the N-H proton, and a signal for the S-H proton.

      • FT-IR: Characteristic peaks for N-H and S-H stretching, C-H stretching (aromatic and aliphatic), and C=N and C-S vibrations of the thiadiazole ring.

Experimental Protocols

Protocol 1: Synthesis of 5-amino-1,3,4-thiadiazole-2-thiol

  • In a round-bottom flask, dissolve thiosemicarbazide in absolute ethanol.

  • Add a base such as potassium hydroxide or anhydrous sodium carbonate to the solution.

  • Cool the mixture in an ice bath and add carbon disulfide dropwise with stirring.

  • After the addition is complete, reflux the mixture for several hours until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture and concentrate it under reduced pressure.

  • Dissolve the residue in water and filter to remove any insoluble impurities.

  • Cool the filtrate in an ice bath and carefully acidify with hydrochloric acid to precipitate the product.

  • Filter the pale-yellow solid, wash it with cold water, and dry it. Recrystallize from ethanol if necessary.[4]

Protocol 2: Synthesis of 5-(benzylideneamino)-1,3,4-thiadiazole-2-thiol

  • In a round-bottom flask, dissolve 5-amino-1,3,4-thiadiazole-2-thiol in absolute ethanol.

  • Add an equimolar amount of benzaldehyde to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.[1][2]

  • Reflux the mixture for 2-4 hours, monitoring the reaction by TLC until the starting amine is consumed.[3]

  • Cool the reaction mixture to room temperature. The product may precipitate upon cooling.

  • Filter the solid product, wash it with a small amount of cold ethanol, and dry it.

Protocol 3: Synthesis of this compound

  • Suspend the 5-(benzylideneamino)-1,3,4-thiadiazole-2-thiol in methanol in a round-bottom flask.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add sodium borohydride (NaBH₄) in small portions over 15-20 minutes with stirring.

  • After the addition is complete, continue stirring at 0 °C for 30 minutes, then allow the mixture to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Cool the reaction mixture in an ice bath and quench the reaction by the slow addition of water, followed by acidification with dilute hydrochloric acid.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by recrystallization or column chromatography.

Data Presentation

Table 1: Summary of Reaction Conditions and Typical Yields

StepReactantsSolventBase/CatalystTemp.TimeTypical Yield
1Thiosemicarbazide, Carbon DisulfideAbsolute EthanolKOH or Na₂CO₃Reflux3-5 h70-85%
25-amino-1,3,4-thiadiazole-2-thiol, BenzaldehydeAbsolute EthanolGlacial Acetic AcidReflux2-4 h80-90%
35-(benzylideneamino)-1,3,4-thiadiazole-2-thiol, NaBH₄Methanol-0°C to RT2-5 h60-80%

Visualizations

SynthesisWorkflow A Thiosemicarbazide + CS₂ B 5-amino-1,3,4-thiadiazole-2-thiol (Precursor) A->B  Cyclization (Base, EtOH, Reflux) D 5-(benzylideneamino)-1,3,4-thiadiazole-2-thiol (Schiff Base) B->D  Condensation (HOAc, EtOH, Reflux) C Benzaldehyde C->D F This compound (Final Product) D->F  Reduction (MeOH, 0°C to RT) E NaBH₄ E->F

Caption: Overall synthesis workflow for this compound.

TroubleshootingTree decision decision issue issue solution solution start Low Yield or Purity Issue step Identify Synthesis Step start->step precursor precursor step->precursor Precursor Synthesis schiff_base schiff_base step->schiff_base Schiff Base Formation reduction reduction step->reduction Final Reduction issue_prec issue_prec precursor->issue_prec Low Yield issue_prec3 Incomplete Reaction? precursor->issue_prec3 issue_sb issue_sb schiff_base->issue_sb Incomplete Reaction? issue_red issue_red reduction->issue_red Incomplete Reduction? issue_purity issue_purity reduction->issue_purity Purification Difficulty sol_prec1 sol_prec1 issue_prec->sol_prec1 Check Reagent Purity sol_prec2 sol_prec2 issue_prec->sol_prec2 Ensure Anhydrous Conditions sol_prec3 sol_prec3 issue_prec3->sol_prec3 Increase Reflux Time sol_sb1 sol_sb1 issue_sb->sol_sb1 Add Acetic Acid Catalyst sol_sb2 sol_sb2 issue_sb->sol_sb2 Increase Reflux Time/Temp sol_red1 sol_red1 issue_red->sol_red1 Increase NaBH₄ Equivalents sol_red2 sol_red2 issue_red->sol_red2 Extend Reaction Time sol_purity1 sol_purity1 issue_purity->sol_purity1 Optimize Recrystallization Solvent sol_purity2 sol_purity2 issue_purity->sol_purity2 Use Column Chromatography

Caption: Troubleshooting decision tree for synthesis optimization.

References

Technical Support Center: Synthesis of 2,5-Disubstituted 1,3,4-Thiadiazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 2,5-disubstituted 1,3,4-thiadiazoles.

Troubleshooting Guide

This section addresses specific issues that may arise during your experiments, offering potential causes and solutions in a direct question-and-answer format.

Issue 1: Low or No Yield of the Desired 2,5-Disubstituted 1,3,4-Thiadiazole

Question: My reaction is resulting in a very low yield or no product at all. What are the likely causes and how can I improve the yield?

Answer: Low or no yield in the synthesis of 2,5-disubstituted 1,3,4-thiadiazoles is a common issue that can stem from several factors. Here is a step-by-step guide to troubleshoot this problem:

  • Inefficient Cyclization/Dehydration: The cyclization of the intermediate (e.g., a thiosemicarbazide or a diacylhydrazine derivative) is a critical step that often requires a strong dehydrating agent.

    • Solution: If you are using milder reagents, consider switching to more potent dehydrating agents. While strong acids like concentrated sulfuric acid (H₂SO₄) and phosphorus oxychloride (POCl₃) are commonly used, they can sometimes lead to side reactions.[1] Polyphosphoric acid (PPA) can be an effective alternative. Microwave-assisted synthesis has also been shown to improve yields and reduce reaction times.[2]

  • Poor Quality of Starting Materials: The purity of your starting materials, such as the carboxylic acid, acyl hydrazine, or thiosemicarbazide, is crucial.

    • Solution: Ensure your starting materials are pure and dry. Recrystallize or purify them if necessary.

  • Suboptimal Reaction Conditions: Temperature and reaction time can significantly impact the yield.

    • Solution: Optimization of the reaction temperature and time is often necessary. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal endpoint. Prolonged reaction times at high temperatures can lead to product decomposition.

  • Incorrect Stoichiometry: The molar ratio of the reactants can affect the reaction outcome.

    • Solution: Verify the stoichiometry of your reactants. A slight excess of one reactant may sometimes be beneficial, but this needs to be determined empirically.

Issue 2: Formation of Unwanted Side Products

Question: I am observing the formation of significant side products, particularly the corresponding 1,3,4-oxadiazole. How can I minimize these side reactions?

Answer: The formation of the 1,3,4-oxadiazole isomer is a frequent side reaction, especially when starting from thiosemicarbazide intermediates. This occurs through a competitive cyclization pathway involving the oxygen atom instead of the sulfur atom.

  • Choice of Cyclizing Agent: The nature of the cyclizing agent can influence the chemoselectivity of the reaction.

    • Solution: The use of desulfurizing agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) can favor the formation of 1,3,4-oxadiazoles.[3] Conversely, reagents like Lawesson's reagent or phosphorus pentasulfide (P₂S₅) are thionating agents and will favor the formation of the thiadiazole.[2][4] When starting from thiosemicarbazides, using p-toluenesulfonyl chloride (p-TsCl) in N-methyl-2-pyrrolidone (NMP) can promote the desired cyclization to the thiadiazole.[3]

  • Reaction Conditions: The reaction solvent and temperature can also play a role in directing the reaction towards the desired product.

    • Solution: An acidic medium generally favors the formation of 1,3,4-thiadiazoles from thiosemicarbazide derivatives.[5] Experimenting with different solvents may also help to improve the selectivity.

Issue 3: Difficulty in Product Purification

Question: I am struggling to purify my final 2,5-disubstituted 1,3,4-thiadiazole product. What are some effective purification strategies?

Answer: Purification of 2,5-disubstituted 1,3,4-thiadiazoles can be challenging due to the presence of unreacted starting materials, intermediates, and side products.

  • Recrystallization: This is often the most effective method for purifying solid products.

    • Solution: A variety of solvents should be screened to find the one that provides good solubility at high temperatures and poor solubility at low temperatures. Common solvents for recrystallization include ethanol, methanol, and ethyl acetate.

  • Column Chromatography: For complex mixtures or oily products, column chromatography is the preferred method.

    • Solution: A suitable solvent system for column chromatography needs to be developed using TLC. A mixture of a non-polar solvent (like hexane or petroleum ether) and a polar solvent (like ethyl acetate) is commonly used.

  • Washing: A simple aqueous workup can often remove many impurities.

    • Solution: After the reaction, quenching with water and washing with a suitable organic solvent can help remove water-soluble impurities and unreacted starting materials. A wash with a dilute base (like sodium bicarbonate solution) can remove acidic impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the synthesis of 2,5-disubstituted 1,3,4-thiadiazoles?

A1: The most common precursors for the synthesis of 2,5-disubstituted 1,3,4-thiadiazoles include thiosemicarbazides, acylhydrazines (or thiohydrazines), and dithiocarbazates.[6] The choice of starting material often depends on the desired substitution pattern and the availability of reagents.

Q2: Can I synthesize unsymmetrically 2,5-disubstituted 1,3,4-thiadiazoles?

A2: Yes, several methods allow for the synthesis of unsymmetrically substituted 1,3,4-thiadiazoles. A common approach involves the reaction of an acyl hydrazine with an isothiocyanate to form a thiosemicarbazide intermediate, which is then cyclized.[7] Another method is the reaction of an acyl hydrazine with carbon disulfide (CS₂) to form a dithiocarbazate intermediate, which can then be reacted with another electrophile before cyclization.

Q3: What analytical techniques are essential for characterizing the synthesized 2,5-disubstituted 1,3,4-thiadiazoles?

A3: The characterization of the final products is crucial to confirm their structure and purity. The most important techniques are:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: Helps to identify key functional groups present in the molecule.

  • Elemental Analysis: Determines the elemental composition of the compound.

Data Presentation

Table 1: Comparison of Cyclizing Agents and Conditions for the Synthesis of 2,5-Disubstituted 1,3,4-Thiadiazoles from Thiosemicarbazides.

Starting MaterialCyclizing Agent/ConditionsProductYield (%)Reference
Thiosemicarbazide derivativeConcentrated H₂SO₄, 0 °C2-Amino-5-substituted-1,3,4-thiadiazoleVaries[8]
Thiosemicarbazide derivativep-TsCl, Et₃N, NMP2-Amino-5-substituted-1,3,4-thiadiazoleGood to excellent[3]
Thiosemicarbazide derivativeI₂/KI, NaOH (4%), reflux2-Amino-5-substituted-1,3,4-oxadiazoleGood[8]
Thiosemicarbazide derivative25% HCl, reflux2,5-Disubstituted-1,3,4-thiadiazoleVaries[9]

Table 2: Synthesis of 2,5-Disubstituted 1,3,4-Thiadiazoles from Acylhydrazines.

Reactant 1Reactant 2Reagent/ConditionsProductYield (%)Reference
AcylhydrazineCarbon DisulfideKOH, Ethanol, reflux2-Mercapto-5-substituted-1,3,4-thiadiazoleGood[10]
DiacylhydrazineLawesson's ReagentToluene, reflux or Microwave2,5-Disubstituted-1,3,4-thiadiazoleModerate to high[2]
Aryl hydrazideAryl aldehydeLawesson's Reagent, one-pot2,5-Diaryl-1,3,4-thiadiazoleModerate to high[4]
Acyl hydrazineNitroalkaneS₈, Na₂S, DMF, rt2,5-Disubstituted-1,3,4-thiadiazoleExcellent[11]

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-5-aryl-1,3,4-thiadiazole from Thiosemicarbazide and an Aromatic Carboxylic Acid

  • Reaction Setup: In a round-bottom flask, add the aromatic carboxylic acid (1 equivalent) and thiosemicarbazide (1.1 equivalents).

  • Addition of Cyclizing Agent: Slowly add phosphorus oxychloride (POCl₃) (3-5 equivalents) to the mixture at 0 °C with stirring.

  • Reaction: Allow the reaction mixture to stir at room temperature for 1-2 hours, and then heat at 70-80 °C for 2-4 hours. Monitor the reaction progress by TLC.

  • Workup: After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralization: Neutralize the acidic solution with a saturated solution of sodium bicarbonate or ammonium hydroxide until the pH is approximately 7-8.

  • Isolation: The precipitated solid is collected by filtration, washed with cold water, and dried.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol.[12][13]

Protocol 2: Synthesis of 2,5-Disubstituted-1,3,4-thiadiazole from Diacylhydrazine using Lawesson's Reagent

  • Reaction Setup: To a solution of the diacylhydrazine (1 equivalent) in dry toluene, add Lawesson's reagent (0.5 equivalents).

  • Reaction: Reflux the reaction mixture for 2-4 hours. Alternatively, the reaction can be carried out under microwave irradiation for a shorter duration (e.g., 10-15 minutes).[2]

  • Workup: After completion of the reaction (monitored by TLC), cool the mixture to room temperature.

  • Filtration: Filter the reaction mixture to remove any insoluble byproducts.

  • Purification: The filtrate is concentrated under reduced pressure, and the crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

Visualizations

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction & Cyclization cluster_workup Workup & Purification cluster_product Final Product start1 Thiosemicarbazide + Carboxylic Acid reaction Intermediate Formation & Cyclization start1->reaction start2 Acylhydrazine + CS2/Isothiocyanate start2->reaction start3 Diacylhydrazine start3->reaction workup Quenching & Extraction reaction->workup purification Recrystallization or Column Chromatography workup->purification product 2,5-Disubstituted 1,3,4-Thiadiazole purification->product

Caption: General experimental workflow for the synthesis of 2,5-disubstituted 1,3,4-thiadiazoles.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions problem Low or No Yield cause1 Inefficient Cyclization problem->cause1 cause2 Poor Starting Material Quality problem->cause2 cause3 Suboptimal Reaction Conditions problem->cause3 solution1 Use Stronger Dehydrating Agent (e.g., PPA, Microwave) cause1->solution1 solution2 Purify/Dry Starting Materials cause2->solution2 solution3 Optimize Temperature & Time (Monitor with TLC) cause3->solution3

Caption: Troubleshooting logic for low or no product yield.

References

optimization of reaction conditions for 1,3,4-thiadiazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1,3,4-thiadiazoles.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of 1,3,4-thiadiazoles in a question-and-answer format.

Q1: Why is my reaction yield consistently low?

A1: Low yields in 1,3,4-thiadiazole synthesis can be attributed to several factors. Suboptimal reaction conditions, such as incorrect temperature or reaction time, are a primary cause.[1] The presence of water can lead to the hydrolysis of intermediates, so ensuring anhydrous conditions by using dry solvents and reagents is critical.[2] Additionally, inefficient stirring, especially in heterogeneous reactions, can limit the contact between reactants and reduce yields.[1] Finally, the purity of the starting materials is crucial, as impurities can interfere with the reaction.[1] In some cases, the cyclization method itself may result in a significant number of side products, leading to low yields of the desired compound after purification (2-30%).[3]

Q2: I am observing a significant amount of a side product. How can I identify and minimize it?

A2: A frequent side product in this synthesis is the corresponding 1,3,4-oxadiazole derivative, which arises from a competing cyclization pathway.[2] This byproduct can often be identified by mass spectrometry, as it will have a lower molecular weight than the target thiadiazole due to the presence of oxygen instead of sulfur.[2] To minimize its formation, the choice of reagents is critical. Using a sulfur-specific reagent like Lawesson's reagent or phosphorus pentasulfide (P₂S₅) instead of general dehydrating agents can favor the formation of the thiadiazole.[2][4] Careful control over reaction temperature and time can also help reduce the formation of unwanted byproducts.[2]

Q3: My reaction is not proceeding, and TLC analysis shows only starting materials. What could be the cause?

A3: Complete reaction failure can often be traced back to inactive reagents or catalysts.[1] Ensure that any catalysts or oxidizing agents are fresh and have been stored under appropriate conditions to prevent degradation.[1] The reaction temperature is another critical parameter; verify that the temperature is optimal for the specific protocol being used.[1] For syntheses involving thiosemicarbazides and carboxylic acids, strong dehydrating agents like phosphorus oxychloride (POCl₃) or concentrated sulfuric acid are often necessary to drive the cyclization, and their absence or deactivation will stall the reaction.[5][6]

Q4: How can I effectively purify my final 1,3,4-thiadiazole product?

A4: Purification is essential to remove unreacted starting materials, cyclizing agents, and any side products. A typical work-up procedure involves cooling the reaction mixture and carefully quenching it with water or pouring it onto ice.[2] Basification with a solution like sodium hydroxide to a pH of 8 is a common step.[2] The crude product can then often be purified by recrystallization from a suitable solvent.[2] If recrystallization is insufficient, column chromatography on silica gel is a standard alternative.[7] For products that are highly soluble in the reaction solvent, it may be necessary to first remove the solvent under reduced pressure and then redissolve the residue for extraction or chromatography.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for synthesizing 2,5-disubstituted 1,3,4-thiadiazoles?

A1: A variety of starting materials can be used. The most common methods involve the cyclization of thiosemicarbazides with carboxylic acids or their derivatives (like acid chlorides or esters) in the presence of a dehydrating agent.[5][6][8] Other prevalent precursors include acyl hydrazides, which can be reacted with various sulfur-containing reagents.[9][10] Alternative routes utilize thiohydrazides, dithiocarbazates, or the reaction of N,N'-acylhydrazines with a thionating agent.[2][4]

Q2: Which catalysts and reagents are most effective for the cyclization step?

A2: The choice of reagent depends on the specific synthetic route. For reactions starting from carboxylic acids and thiosemicarbazide, strong acids like concentrated H₂SO₄ or phosphorus oxychloride (POCl₃) are widely used as both catalyst and dehydrating agent.[5][11][12] In other methods, p-toluenesulfonic acid (p-TSA) serves as an effective acid catalyst for the cyclization of acyl hydrazides.[9][13] For syntheses starting from nitroalkanes and acyl hydrazines, elemental sulfur (S₈) in the presence of a base like Na₂S·9H₂O is a mild and efficient option.[10]

Q3: What are the typical reaction conditions (temperature, time, solvent)?

A3: Reaction conditions are highly dependent on the chosen synthetic pathway. Many procedures involve heating the reaction mixture, often in the range of 80-90°C, for one to several hours.[2][5][9] However, some modern methods can proceed at room temperature.[10][14] The choice of solvent is also critical. While some protocols use water, many employ organic solvents such as ethanol, dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or tetrahydrofuran (THF).[9][10][14][15] Monitoring the reaction's progress by Thin Layer Chromatography (TLC) is recommended to determine the optimal reaction time.[2]

Quantitative Data on Reaction Conditions

The following table summarizes various optimized conditions for the synthesis of 2,5-disubstituted 1,3,4-thiadiazoles, providing a comparative overview of different methodologies.

Starting MaterialsReagents/CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
Alkyl 2-(methylthio)-2-thioxoacetates & Acyl hydrazidesp-TSA (0.1 equiv)Water80363–90[9]
Benzothiohydrazides & EthylbenzimidateEt₃NDMSORoom Temp.2470–91[14]
Acyl hydrazines & NitroalkanesS₈, Na₂S·9H₂ODMFRoom Temp.24High[10]
Aromatic carboxylic acids & ThiosemicarbazidePOCl₃None80–90147-85[5]
Methoxy cinnamic acid & PhenylthiosemicarbazidePOCl₃None---[11]
Thiosemicarbazide & Carbon disulfideH₂SO₄ (conc.)None902-[16]

Detailed Experimental Protocols

Protocol 1: Synthesis from Alkyl 2-(methylthio)-2-thioxoacetates and Acyl Hydrazides[9]

  • Preparation: In a round-bottom flask, dissolve the alkyl 2-(methylthio)-2-thioxoacetate (1.0 mmol, 1 equiv) and the desired acyl hydrazide (1.0 mmol, 1 equiv) in water (2 mL).

  • Catalyst Addition: Add p-toluenesulfonic acid (p-TSA) (0.1 mmol, 0.1 equiv) to the solution.

  • Reaction: Stir the reaction mixture magnetically at 80°C for 3 hours.

  • Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Extract the mixture with ethyl acetate.

  • Extraction: Separate the organic and aqueous layers. Extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography or recrystallization to obtain the 2,5-disubstituted-1,3,4-thiadiazole.

Protocol 2: Synthesis from Aromatic Carboxylic Acids and Thiosemicarbazide[5]

  • Preparation: In a suitable reaction vessel, add the aromatic carboxylic acid (3.00 mmol) to phosphorus oxychloride (POCl₃, 10 mL).

  • Stirring: Stir the mixture for 20 minutes at room temperature.

  • Reagent Addition: Add thiosemicarbazide (3.00 mmol) to the mixture.

  • Heating: Heat the resulting mixture at 80–90°C for one hour with continuous stirring.

  • Quenching: Cool the reaction mixture in an ice bath and carefully add 40 mL of water.

  • Reflux: Reflux the resulting suspension for 4 hours.

  • Basification: After cooling, basify the solution to a pH of 8 using a 50% sodium hydroxide solution while stirring.

  • Isolation: Collect the resulting precipitate by filtration, wash with water, and dry.

  • Purification: Recrystallize the crude product from an appropriate solvent to yield the pure 5-aryl-1,3,4-thiadiazol-2-amine.

Visualized Workflows and Logic

The following diagrams illustrate a general experimental workflow and a troubleshooting decision-making process for the synthesis of 1,3,4-thiadiazoles.

G cluster_workflow General Synthesis Workflow Start 1. Starting Materials React 2. Mix Reagents & Catalyst Start->React Heat 3. Heat & Stir React->Heat Monitor 4. Monitor via TLC Heat->Monitor Workup 5. Quench & Extract Monitor->Workup Purify 6. Purify (Column/Recrystallization) Workup->Purify Analyze 7. Characterize Product Purify->Analyze End Pure 1,3,4-Thiadiazole Analyze->End

Caption: A typical experimental workflow for 1,3,4-thiadiazole synthesis.

G cluster_troubleshooting Troubleshooting Decision Tree Start Reaction Outcome? LowYield Low Yield? Start->LowYield Analyze NoProduct No Product? Start->NoProduct Analyze SideProduct Major Side Product? LowYield->SideProduct Yes Action_Optimize Optimize Temp/Time Ensure Anhydrous LowYield->Action_Optimize No SideProduct->Action_Optimize No Action_ChangeReagent Use Thionating Agent (e.g., Lawesson's) SideProduct->Action_ChangeReagent Yes (e.g., Oxadiazole) Action_CheckReagents Check Reagent Purity & Catalyst Activity NoProduct->Action_CheckReagents Yes Success Problem Solved Action_Optimize->Success Action_ChangeReagent->Success Action_CheckReagents->Success

Caption: A logic diagram for troubleshooting common synthesis issues.

References

Technical Support Center: Purification of 1,3,4-Thiadiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 1,3,4-thiadiazole derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this important class of heterocyclic compounds.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of 1,3,4-thiadiazole derivatives using common laboratory techniques.

Recrystallization Troubleshooting

Recrystallization is a powerful technique for purifying solid 1,3,4-thiadiazole derivatives. However, challenges can arise.

Problem: The compound "oils out" and does not form crystals.

This phenomenon, where the solute separates as a liquid instead of a solid, can occur for several reasons.[1][2]

  • Cause 1: The melting point of the compound is lower than the boiling point of the solvent. If the compound melts in the hot solvent before it has a chance to crystallize upon cooling, it will separate as an oil.

  • Solution 1:

    • Select a solvent with a lower boiling point.

    • Use a larger volume of solvent to lower the saturation temperature.

    • Attempt a mixed-solvent recrystallization. Dissolve the compound in a "good" solvent at room temperature, and then slowly add a "poor" solvent until the solution becomes turbid. Warm the solution to clarify it, and then allow it to cool slowly.

  • Cause 2: The solution is cooling too rapidly. Rapid cooling can lead to the formation of an oil instead of a crystalline solid.

  • Solution 2:

    • Allow the flask to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help slow the cooling process.

    • Scratching the inside of the flask with a glass rod at the surface of the solution can provide a nucleation site for crystal growth.[1]

    • Adding a seed crystal of the pure compound can initiate crystallization.

  • Cause 3: High concentration of impurities. Impurities can lower the melting point of the compound and interfere with crystal lattice formation.

  • Solution 3:

    • Attempt to remove highly soluble impurities by washing the crude product with a solvent in which the desired compound is sparingly soluble.

    • Consider a preliminary purification step, such as column chromatography, to remove the bulk of the impurities before recrystallization.

Problem: No crystals form upon cooling.

  • Cause 1: Too much solvent was used. If the solution is not saturated, the compound will not crystallize.

  • Solution 1:

    • Boil off some of the solvent to increase the concentration of the compound.

    • If the solvent has been completely removed, try recrystallizing again with a smaller volume of solvent.

  • Cause 2: The compound is very soluble in the chosen solvent even at low temperatures.

  • Solution 2:

    • Choose a different solvent in which the compound is less soluble at room temperature.

    • A mixed-solvent system may be effective.

Problem: The resulting crystals are colored, but the pure compound should be colorless.

  • Cause 1: Colored impurities are present.

  • Solution 1:

    • Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use charcoal sparingly, as it can also adsorb the desired product.

    • Perform a hot filtration to remove the charcoal and any insoluble impurities.

Logical Relationship for Recrystallization Troubleshooting

G start Recrystallization Issue oiling_out Compound 'Oils Out' start->oiling_out no_crystals No Crystals Form start->no_crystals colored_crystals Colored Crystals start->colored_crystals oiling_out_cause1 Melting Point < Solvent BP oiling_out->oiling_out_cause1 oiling_out_cause2 Rapid Cooling oiling_out->oiling_out_cause2 oiling_out_cause3 High Impurity Level oiling_out->oiling_out_cause3 no_crystals_cause1 Too Much Solvent? no_crystals->no_crystals_cause1 no_crystals_cause2 Compound Too Soluble? no_crystals->no_crystals_cause2 colored_crystals_cause Colored Impurities? colored_crystals->colored_crystals_cause oiling_out_sol1 Change Solvent / Use Mixed Solvents oiling_out_cause1->oiling_out_sol1 oiling_out_sol2 Slow Cooling / Seed Crystals oiling_out_cause2->oiling_out_sol2 oiling_out_sol3 Pre-purify (e.g., Wash, Chromatography) oiling_out_cause3->oiling_out_sol3 no_crystals_sol1 Boil Off Solvent no_crystals_cause1->no_crystals_sol1 no_crystals_sol2 Change Solvent / Use Mixed Solvents no_crystals_cause2->no_crystals_sol2 colored_crystals_sol Use Activated Charcoal / Hot Filtration colored_crystals_cause->colored_crystals_sol

Caption: A decision tree for troubleshooting common issues in recrystallization.

Column Chromatography Troubleshooting

Column chromatography is a versatile technique for separating components of a mixture. Due to the polar nature of the 1,3,4-thiadiazole ring, specific challenges may be encountered.

Problem: The compound does not move from the origin (baseline) on a silica gel column.

  • Cause: The compound is highly polar and adsorbs too strongly to the silica gel.

  • Solution:

    • Increase the polarity of the eluent. Gradually increase the proportion of the more polar solvent in your mobile phase. For very polar 1,3,4-thiadiazole derivatives, a mobile phase containing methanol or even a small amount of a basic modifier like triethylamine or ammonium hydroxide may be necessary.[3][4]

    • Change the stationary phase. For highly polar compounds, reversed-phase chromatography, where the stationary phase is non-polar (e.g., C18) and the mobile phase is polar (e.g., water/acetonitrile or water/methanol), can be a more effective option.[3]

Problem: Poor separation of the desired compound from impurities.

  • Cause 1: Inappropriate solvent system. The polarity of the eluent may not be optimal for resolving the components of the mixture.

  • Solution 1:

    • Optimize the eluent system using Thin Layer Chromatography (TLC). The ideal eluent system should provide a good separation of the spots on the TLC plate, with the desired compound having an Rf value of approximately 0.2-0.4.

    • Use a gradient elution. Start with a less polar solvent system and gradually increase the polarity during the chromatography run. This can help to separate compounds with a wide range of polarities.

  • Cause 2: The column is overloaded. Applying too much sample to the column can lead to broad bands and poor separation.

  • Solution 2:

    • Use a larger column or reduce the amount of sample loaded. As a general rule, the amount of silica gel should be at least 20-50 times the weight of the crude sample.[5]

Problem: The compound appears to be degrading on the column.

  • Cause: The acidic nature of silica gel can cause the degradation of some sensitive compounds.

  • Solution:

    • Deactivate the silica gel. This can be done by adding a small amount of a base, such as triethylamine, to the eluent.

    • Use a different stationary phase. Alumina (neutral or basic) or Florisil can be used as alternatives to silica gel for acid-sensitive compounds.[4]

Frequently Asked Questions (FAQs)

Q1: What are the most common purification techniques for 1,3,4-thiadiazole derivatives?

A1: The most commonly employed purification techniques are recrystallization and column chromatography.[6] Recrystallization is effective for obtaining highly pure crystalline solids, while column chromatography is used to separate the desired product from impurities with different polarities. Preparative High-Performance Liquid Chromatography (HPLC) can also be used for the purification of small quantities of high-purity material.[7][8][9]

Q2: How do I choose a suitable solvent for the recrystallization of a 1,3,4-thiadiazole derivative?

A2: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common solvents for recrystallizing 1,3,4-thiadiazole derivatives include ethanol, methanol, acetic acid, and mixtures such as DMF/water or benzene/chloroform.[6][10] Small-scale solubility tests are recommended to identify the optimal solvent or solvent system.

Q3: What type of stationary and mobile phases are typically used for column chromatography of 1,3,4-thiadiazole derivatives?

A3: Silica gel is the most common stationary phase. Due to the polar nature of the 1,3,4-thiadiazole ring, moderately polar to polar mobile phases are often required. Common eluents include mixtures of a non-polar solvent like hexane or petroleum ether with a more polar solvent such as ethyl acetate, chloroform, or dichloromethane. For highly polar derivatives, methanol may be added to the mobile phase.[11]

Q4: How can I monitor the progress of my column chromatography?

A4: Thin Layer Chromatography (TLC) is the standard method for monitoring the separation. Small aliquots of the fractions collected from the column are spotted on a TLC plate, which is then developed in an appropriate solvent system. The spots are visualized, typically using a UV lamp, to identify the fractions containing the desired compound.[11]

Q5: My 1,3,4-thiadiazole derivative is a thick oil. How can I purify it?

A5: If the compound is an oil, column chromatography is the most suitable purification technique. If the oil is thermally stable and has a distinct boiling point, distillation under reduced pressure could be an option. Sometimes, an oily product may solidify upon standing or after trituration (stirring with a solvent in which it is insoluble).

Data Presentation

Table 1: Common Solvent Systems for Column Chromatography of 1,3,4-Thiadiazole Derivatives

Compound TypeStationary PhaseEluent System (v/v)Reference
General 2-amino-1,3,4-thiadiazolesSilica GelEthyl acetate / Chloroform[11]
Substituted 1,3,4-thiadiazolesSilica GelHexane / Ethyl acetate[11]
Polar 1,3,4-thiadiazole derivativesSilica GelDichloromethane / Methanol[4]

Table 2: Common Solvents for Recrystallization of 1,3,4-Thiadiazole Derivatives

SolventNotesReference
EthanolA common and effective solvent for many derivatives.[6]
MethanolSimilar to ethanol, often used for more polar derivatives.
Acetic AcidUsed for less soluble derivatives.[6]
DMF / WaterA mixed solvent system for compounds that are highly soluble in DMF but insoluble in water.[10]
Benzene / ChloroformA mixed solvent system that can be effective for certain derivatives.

Experimental Protocols

Protocol 1: General Recrystallization Procedure
  • Dissolution: In an Erlenmeyer flask, add the crude 1,3,4-thiadiazole derivative. Add a minimal amount of a suitable solvent. Heat the mixture to boiling with stirring. Continue adding small portions of the hot solvent until the compound is completely dissolved.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities or charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed. Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

Protocol 2: General Column Chromatography Procedure
  • TLC Analysis: Determine the optimal eluent system for the separation using TLC.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow the silica to settle, ensuring a level surface. Add a layer of sand on top of the silica gel.

  • Sample Loading: Dissolve the crude 1,3,4-thiadiazole derivative in a minimal amount of the eluent or a slightly more polar solvent. Carefully apply the sample to the top of the column.

  • Elution: Add the eluent to the top of the column and begin collecting fractions. If using a gradient elution, gradually increase the polarity of the mobile phase.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the fractions containing the pure compound and remove the solvent using a rotary evaporator to obtain the purified product.

Experimental Workflow for Purification of 1,3,4-Thiadiazole Derivatives

G crude_product Crude 1,3,4-Thiadiazole Derivative is_solid Is the product a solid? crude_product->is_solid recrystallization Recrystallization is_solid->recrystallization Yes column_chromatography Column Chromatography is_solid->column_chromatography No (Oil/Wax) tlc_analysis TLC Analysis for Purity recrystallization->tlc_analysis column_chromatography->tlc_analysis pure_solid Pure Crystalline Solid pure_product Pure Product tlc_analysis->pure_solid Recrystallization Path tlc_analysis->pure_product Chromatography Path

Caption: A general workflow for the purification of 1,3,4-thiadiazole derivatives.

References

troubleshooting guide for the synthesis of thiadiazole compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of thiadiazole compounds.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of thiadiazole derivatives, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low or No Product Yield

Q1: My reaction is resulting in a very low yield or no desired product at all. What are the common causes?

A1: Low yields in thiadiazole synthesis can arise from several factors. Key areas to investigate include:

  • Purity of Starting Materials: Impurities in reactants, such as the starting hydrazone or thioamide, can interfere with the reaction.[1][2] Ensure all starting materials are pure and dry, as moisture can decompose reagents like thionyl chloride.[2]

  • Reagent Quality and Stoichiometry: The quality of reagents like thionyl chloride (SOCl₂) is critical; use freshly distilled or a new bottle as it can decompose with exposure to moisture.[2] An excess of a reagent like thionyl chloride is often necessary to drive the reaction to completion.[2] Similarly, ensure catalysts or oxidizing agents are fresh and stored correctly, as some, like certain copper catalysts, are sensitive to air and moisture.[1]

  • Reaction Conditions: Suboptimal reaction conditions are a frequent cause of low yields.[1]

    • Temperature: The reaction temperature may be incorrect. Many thiadiazole syntheses require specific temperature profiles, such as initial low temperatures followed by warming or reflux.[2] High temperatures can lead to the decomposition of starting materials or intermediates.[3]

    • Solvent: The choice of solvent is crucial. Anhydrous conditions are often necessary, especially when using water-sensitive reagents.[2] Common solvents include dichloromethane (DCM), chloroform, and dimethylformamide (DMF).[2][4]

    • Stirring: Inefficient stirring in heterogeneous reactions can limit contact between reactants and hinder the reaction rate.[1]

  • Electronic Effects of Substituents: The electronic nature of the substituents on your starting materials can significantly impact the reaction's success. Electron-withdrawing groups on precursors often lead to higher yields, whereas electron-donating groups can result in poor conversion.[2]

  • Product Degradation: The synthesized thiadiazole ring might be unstable under the reaction or work-up conditions. For instance, some 1,2,4-thiadiazoles can undergo ring-opening under strongly basic conditions.[1]

Issue 2: Formation of Multiple Products/Side Reactions

Q2: My TLC plate shows multiple spots, indicating the presence of side products. What are the likely impurities?

A2: The formation of multiple products is a common challenge in thiadiazole synthesis.[1] Likely side products include:

  • Unreacted Starting Materials: Incomplete reactions will leave starting materials that appear on the TLC plate.[1]

  • Hydrolysis Products: In reactions involving thioamides, hydrolysis can lead to the formation of the corresponding amide.[1]

  • Partially Oxidized Intermediates: In oxidative cyclization reactions, partially oxidized intermediates may be present as byproducts.[1]

  • Formation of Other Heterocyclic Systems: Under certain conditions, side reactions can lead to the formation of other heterocyclic rings instead of the desired thiadiazole.[1][5] For example, in some cases, 1,3,4-oxadiazoles can be formed alongside 1,3,4-thiadiazoles.[6]

Issue 3: Difficulties in Product Purification

Q3: I am struggling to purify my thiadiazole compound. What are the best practices?

A3: Purification of thiadiazole derivatives can be challenging due to their solubility and stability.

  • Product Solubility: If the product is highly soluble in the reaction solvent, isolation can be difficult.[1] Consider precipitating the product by adding a non-solvent after the reaction is complete.[1]

  • Recrystallization: For solid products, recrystallization from a suitable solvent system, such as ethanol or an ethanol/water mixture, is a common and effective purification method.[7]

  • Chromatography: Column chromatography is often used for purification, but care must be taken as some thiadiazoles can be sensitive to silica or acidic/basic conditions.[5]

  • Work-up Conditions: Avoid harsh acidic or basic conditions during the work-up if your product is sensitive to them.[3] Neutral extraction and purification methods should be used whenever possible.[3]

Issue 4: Product Characterization Challenges

Q4: I am having trouble confirming the structure of my synthesized thiadiazole. What should I look for in the characterization data?

A4: Proper characterization is essential to confirm the successful synthesis of the desired thiadiazole. A combination of spectroscopic techniques is typically employed:

  • NMR Spectroscopy (¹H and ¹³C):

    • ¹H NMR: Look for the characteristic chemical shifts of protons on the thiadiazole ring and the substituents.

    • ¹³C NMR: The carbon atoms in the thiadiazole ring will have distinct signals in the ¹³C NMR spectrum.[8][9]

  • Mass Spectrometry (MS): Mass spectrometry is crucial for determining the molecular weight of the synthesized compound and confirming its elemental composition.[9][10]

  • Infrared (IR) Spectroscopy: IR spectroscopy can help identify key functional groups in the molecule, such as C=N, C-S, and N-H stretching vibrations, which are characteristic of the thiadiazole ring and its substituents.[8][10]

  • Elemental Analysis: Elemental analysis provides the percentage composition of elements (C, H, N, S) in the compound, which can be compared with the calculated values for the expected structure.[8]

Frequently Asked Questions (FAQs)

Q5: What are the most common synthetic routes to 1,3,4-thiadiazoles?

A5: Several methods are widely used for the synthesis of 1,3,4-thiadiazoles. A common and effective approach involves the cyclization of thiosemicarbazides with various reagents.[5][11] This can be achieved by reacting a thiosemicarbazide with carboxylic acids in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃), concentrated sulfuric acid, or polyphosphoric acid.[8][12][13][14] Another method is the reaction of thiosemicarbazide with carbon disulfide.[11]

Q6: What is the Hantzsch synthesis and when is it used?

A6: The Hantzsch synthesis is a classical and high-yielding method for preparing thiazole rings, a related class of sulfur-containing heterocycles.[15] It involves the reaction of an α-haloketone with a thioamide.[15][16] This method is known for its simplicity and efficiency.[15]

Q7: How can I improve the regioselectivity in the synthesis of unsymmetrically substituted thiadiazoles?

A7: Achieving high regioselectivity is critical for synthesizing unsymmetrically substituted thiadiazoles. One effective strategy is a one-pot reaction that allows for the sequential formation of bonds, thereby controlling the final substitution pattern.[1] The choice of catalyst and reaction conditions can also significantly influence the regioselectivity.[1]

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-5-aryl-1,3,4-thiadiazole from Carboxylic Acid and Thiosemicarbazide

This protocol is adapted from procedures involving the cyclodehydration of aromatic carboxylic acids and thiosemicarbazide.[12][13]

  • Reaction Setup: In a round-bottom flask, stir a mixture of the desired aromatic carboxylic acid (3.00 mmol) and phosphorus oxychloride (POCl₃, 10 mL) at room temperature for 20 minutes.

  • Addition of Thiosemicarbazide: Add thiosemicarbazide (3.00 mmol) to the mixture.

  • Heating: Heat the resulting mixture at 80–90 °C for one hour with continuous stirring.

  • Quenching: Cool the reaction mixture in an ice bath and carefully add 40 mL of water.

  • Reflux: Reflux the resulting suspension for 4 hours.

  • Neutralization and Isolation: After cooling, basify the solution to pH 8 using a 50% sodium hydroxide solution while stirring. The product will precipitate.

  • Filtration and Washing: Collect the solid product by filtration, wash it with water, and dry.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent like methanol.[12]

Protocol 2: Hantzsch Thiazole Synthesis of 2-Amino-4-phenylthiazole

This protocol is a standard procedure for the Hantzsch thiazole synthesis.[15]

  • Reactant Mixture: In a 20 mL vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).

  • Solvent Addition: Add methanol (5 mL) and a stir bar.

  • Heating: Heat the mixture with stirring on a hot plate set to 100°C for 30 minutes.

  • Cooling: Remove the reaction from the heat and allow it to cool to room temperature.

  • Precipitation: Pour the reaction contents into a beaker containing 20 mL of 5% sodium carbonate (Na₂CO₃) solution and swirl to mix.

  • Filtration: Filter the mixture through a Büchner funnel.

  • Washing: Rinse the collected solid with water.

  • Drying: Spread the collected solid on a watch glass and allow it to air dry to obtain the final product.

Data Presentation

Table 1: Effect of Reaction Conditions on the Yield of Thiadiazole Derivatives

Starting MaterialsReagent/CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
Benzoic acid, ThiosemicarbazidePOCl₃-80-90183[12]
4-Hydroxybenzoic acid, Thiosemicarbazide-----[5]
Phenylthiosemicarbazide, Methoxy cinnamic acid derivativesPOCl₃-Reflux2-[8][17]
2-Bromoacetophenone, Thiourea-Methanol1000.5High[15]
Substituted benzoic acid, Substituted thiosemicarbazideH₂SO₄ (conc)-Room Temp-75-90[18]
Acyl hydrazines, NitroethaneS₈ / Na₂S·9H₂ODMF/H₂O (9:1)Room Temp-High[19]

Note: Yields can vary significantly based on the specific substrates and precise reaction conditions.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_analysis Purification & Analysis start Starting Materials (e.g., Carboxylic Acid, Thiosemicarbazide) reaction_setup Reaction Setup start->reaction_setup reagents Reagents & Solvent (e.g., POCl3, Methanol) reagents->reaction_setup heating Heating & Stirring reaction_setup->heating quenching Quenching heating->quenching neutralization Neutralization/ Precipitation quenching->neutralization filtration Filtration & Washing neutralization->filtration drying Drying filtration->drying purification Purification (Recrystallization/ Chromatography) drying->purification characterization Characterization (NMR, MS, IR) purification->characterization final_product Final Product characterization->final_product

Caption: General experimental workflow for the synthesis of thiadiazole compounds.

troubleshooting_guide cluster_reagents Check Reagents cluster_conditions Check Conditions cluster_side_reactions Check for Side Reactions cluster_solutions Solutions start Low or No Yield reagent_purity Impure Starting Materials? start->reagent_purity reagent_quality Degraded Reagents/Catalyst? start->reagent_quality stoichiometry Incorrect Stoichiometry? start->stoichiometry temperature Incorrect Temperature? start->temperature solvent Improper Solvent/ Presence of Water? start->solvent stirring Inefficient Stirring? start->stirring side_products Multiple Spots on TLC? start->side_products solution_reagents Purify/Dry Starting Materials. Use Fresh Reagents. reagent_purity->solution_reagents reagent_quality->solution_reagents stoichiometry->solution_reagents solution_conditions Optimize Temperature, Time, & Solvent. Ensure Vigorous Stirring. temperature->solution_conditions solvent->solution_conditions stirring->solution_conditions solution_side_reactions Adjust Conditions to Improve Selectivity. Optimize Work-up. side_products->solution_side_reactions

Caption: Troubleshooting decision tree for low yield in thiadiazole synthesis.

signaling_pathway cluster_target Biological Target cluster_cellular_effect Cellular Effect cluster_therapeutic_outcome Therapeutic Outcome thiadiazole Thiadiazole Derivative enzyme Target Enzyme (e.g., Kinase, Carbonic Anhydrase) thiadiazole->enzyme Binds to inhibition Inhibition of Enzyme Activity enzyme->inhibition pathway_block Downstream Pathway Blockade inhibition->pathway_block apoptosis Induction of Apoptosis pathway_block->apoptosis outcome Anticancer / Antimicrobial Effect apoptosis->outcome

Caption: Representative signaling pathway for a thiadiazole-based therapeutic agent.

References

Technical Support Center: Stability Studies of 5-(benzylamino)-1,3,4-thiadiazole-2-thiol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-(benzylamino)-1,3,4-thiadiazole-2-thiol. The information is designed to address specific issues that may be encountered during experimental stability studies in various solvents.

Frequently Asked Questions (FAQs)

Q1: In which common laboratory solvents is this compound likely to be soluble for stability studies?

A1: Based on the solubility of the parent compound, 5-amino-1,3,4-thiadiazole-2-thiol, and general principles of solubility, this compound is expected to be soluble in polar aprotic solvents and may have some solubility in polar protic solvents. It is crucial to experimentally determine the solubility in the specific solvent system for your study.

Table 1: Predicted Solubility Profile of this compound

Solvent ClassExamplesPredicted SolubilityRationale
Polar Aprotic DMSO, DMFHighThese solvents are capable of hydrogen bonding as acceptors and are generally effective for a wide range of organic molecules.[1]
Polar Protic Ethanol, MethanolModerateThe presence of the amino group and nitrogen atoms in the thiadiazole ring allows for hydrogen bonding. Synthesis of related compounds often involves refluxing in ethanol, indicating stability under these conditions.[2]
Non-Polar Hexane, TolueneLowThe molecule possesses significant polar character, limiting its solubility in non-polar solvents.
Aqueous Water, BuffersLow to pH-dependentThe amino group suggests that the solubility will be higher in acidic solutions due to salt formation.[1] The parent compound, 5-amino-1,3,4-thiadiazole-2-thiol, is reported to be insoluble in water.

Q2: What are the typical stress conditions used for forced degradation studies of this compound?

A2: Forced degradation studies for thiadiazole derivatives typically involve acidic, basic, oxidative, thermal, and photolytic stress conditions to understand the degradation pathways.

Table 2: Recommended Starting Conditions for Forced Degradation Studies

Stress ConditionReagent/ConditionTypical Concentration/TemperatureDuration
Acid Hydrolysis Hydrochloric Acid (HCl)0.1 N - 1 N24 - 72 hours
Base Hydrolysis Sodium Hydroxide (NaOH)0.1 N - 1 N24 - 72 hours
Oxidation Hydrogen Peroxide (H₂O₂)3% - 30%24 - 72 hours
Thermal Dry Heat60°C - 80°C24 - 72 hours
Photolytic UV light (254 nm) and/or fluorescent lightICH Q1B guidelinesAs per guidelines

Q3: What are the potential degradation pathways for the 1,3,4-thiadiazole ring?

A3: The 1,3,4-thiadiazole ring is generally considered a stable aromatic system.[3] However, under harsh conditions, degradation can occur. Potential degradation pathways may involve hydrolysis of the amino substituent or cleavage of the thiadiazole ring. The specific degradation products for this compound would need to be identified through experimental studies, such as mass spectrometry of the stressed samples.

Troubleshooting Guides

Issue 1: Inconsistent or non-reproducible HPLC results during stability studies.

  • Possible Cause: Issues with the mobile phase, column, or sample preparation.

  • Troubleshooting Steps:

    • Mobile Phase:

      • Ensure the mobile phase is freshly prepared and properly degassed.

      • Verify the pH of the mobile phase, as it can significantly affect the retention and peak shape of ionizable compounds like this one.

      • If using a gradient, ensure the pump is delivering the correct composition.

    • Column:

      • Check for column contamination or degradation. Flush the column with a strong solvent.

      • If peak shape is poor (e.g., tailing or fronting), consider using a different column chemistry or adjusting the mobile phase pH.

    • Sample Preparation:

      • Ensure the sample is fully dissolved in the mobile phase or a compatible solvent.

      • Filter all samples before injection to remove particulate matter.

Issue 2: No degradation is observed under stress conditions.

  • Possible Cause: The stress conditions are not harsh enough.

  • Troubleshooting Steps:

    • Increase the concentration of the stressor (acid, base, or oxidizing agent).

    • Increase the temperature of the study.

    • Extend the duration of the stress exposure.

    • If the compound is poorly soluble in the stress medium, consider adding a co-solvent to increase its solubility and exposure to the stressor.

Issue 3: Complete degradation of the compound is observed.

  • Possible Cause: The stress conditions are too harsh.

  • Troubleshooting Steps:

    • Decrease the concentration of the stressor.

    • Lower the temperature of the study.

    • Reduce the duration of the stress exposure.

    • Take multiple time points to track the degradation kinetics and identify a suitable endpoint.

Experimental Protocols

Protocol 1: Solubility Determination (Shake-Flask Method)
  • Add an excess amount of this compound to a vial containing a known volume of the desired solvent.

  • Seal the vials and place them in a shaker at a constant temperature (e.g., 25 °C) for 24-48 hours to reach equilibrium.[1]

  • After equilibration, allow the vials to stand to allow undissolved solid to settle.

  • Carefully withdraw an aliquot of the supernatant and filter it using a suitable syringe filter (e.g., 0.45 µm PTFE).

  • Dilute the filtered solution with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

Protocol 2: Forced Degradation Study
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 1 N HCl.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 1 N NaOH.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 30% H₂O₂.

    • Thermal Degradation: Expose a solid sample of the compound to dry heat at 80°C.

    • Photolytic Degradation: Expose a solid sample and a solution of the compound to UV and fluorescent light according to ICH Q1B guidelines.

  • Sample Incubation: Incubate the stressed samples at room temperature or an elevated temperature (e.g., 60°C) for a predetermined period (e.g., 24, 48, and 72 hours).

  • Sample Analysis: At each time point, withdraw an aliquot of the sample, neutralize it if necessary (for acidic and basic samples), and dilute it to a suitable concentration for analysis. Analyze the samples by a stability-indicating HPLC method.

  • Data Evaluation: Calculate the percentage of degradation and identify any degradation products by comparing the chromatograms of the stressed samples to that of an unstressed control sample.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (1 N HCl) stock->acid Apply Stress base Base Hydrolysis (1 N NaOH) stock->base Apply Stress oxidation Oxidation (30% H2O2) stock->oxidation Apply Stress thermal Thermal (80°C) stock->thermal Apply Stress photo Photolytic (ICH Q1B) stock->photo Apply Stress incubation Incubate Samples (Defined Timepoints) acid->incubation base->incubation oxidation->incubation thermal->incubation photo->incubation hplc HPLC Analysis incubation->hplc Analyze data Data Evaluation (% Degradation) hplc->data Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions start Inconsistent HPLC Results? mobile_phase Mobile Phase Issue start->mobile_phase Yes column_issue Column Issue start->column_issue Yes sample_prep Sample Prep Issue start->sample_prep Yes remake_mp Remake & Degas Mobile Phase mobile_phase->remake_mp check_ph Verify pH mobile_phase->check_ph flush_col Flush Column column_issue->flush_col change_col Try Different Column column_issue->change_col filter_sample Filter Sample sample_prep->filter_sample check_dissolution Ensure Complete Dissolution sample_prep->check_dissolution

References

side reactions and byproducts in the synthesis of 1,3,4-thiadiazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on common side reactions and byproducts encountered during the synthesis of 1,3,4-thiadiazoles.

Troubleshooting Guide

This section addresses specific issues that may arise during synthesis, offering potential causes and solutions in a direct question-and-answer format.

Problem 1: Low or No Yield of the Desired 1,3,4-Thiadiazole

Question: I am attempting to synthesize a 2-amino-1,3,4-thiadiazole from a carboxylic acid and thiosemicarbazide, but I am getting a very low yield or no product at all. What are the possible causes and how can I improve the yield?

Answer: Low or no yield in this common synthetic route can stem from several factors, primarily related to the choice of cyclizing agent, reaction conditions, and the integrity of the starting materials.

Potential Causes and Solutions:

  • Inefficient Cyclizing/Dehydrating Agent: The choice of acid catalyst is critical for the cyclodehydration step. While strong acids like concentrated sulfuric acid (H₂SO₄) or phosphorus oxychloride (POCl₃) are frequently used, they can lead to charring, difficult workups, and the formation of unwanted side products.[1][2]

    • Solution: Consider using alternative dehydrating agents known for cleaner reactions and higher yields.[1] Polyphosphoric acid (PPA) or a mixture of phosphorus pentoxide and methanesulfonic acid are effective alternatives.[1] Lawesson's reagent is another excellent option for promoting cleaner thionation and cyclization, often resulting in higher yields.[2][3] A recently developed method using polyphosphate ester (PPE) allows the reaction to proceed in a one-pot manner, avoiding toxic additives like POCl₃.[4]

  • Incomplete Intermediate Formation: The reaction proceeds via an acylthiosemicarbazide intermediate. If this intermediate does not form efficiently, the final yield will be low. This intermediate can sometimes be isolated as an impurity in the final product.[4]

    • Solution: Ensure equimolar amounts of the carboxylic acid and thiosemicarbazide. The reaction can be monitored by TLC to confirm the consumption of starting materials and the formation of the intermediate before proceeding with the cyclization step. If the intermediate is isolated, it can be converted to the desired thiadiazole by treatment with an acidic medium, such as a hydrochloric acid solution.[4]

  • Reaction Temperature and Time: Suboptimal temperature or reaction duration can lead to incomplete conversion or decomposition of the product.

    • Solution: Optimize the reaction temperature. For acid-catalyzed cyclizations, microwave irradiation can significantly reduce reaction times and increase product yields.[2] For syntheses using POCl₃, heating at 80–90 °C for one hour followed by reflux is a common protocol.[5]

  • Starting Material Quality: Degradation or impurities in the carboxylic acid or thiosemicarbazide starting materials can inhibit the reaction.

    • Solution: Use freshly purified starting materials. Check the purity of the reagents by melting point, NMR, or other appropriate analytical techniques before starting the synthesis.

Problem 2: Formation of 1,2,4-Triazole Byproduct

Question: My reaction is producing a significant amount of a 1,2,4-triazole isomer alongside my target 1,3,4-thiadiazole. How can I favor the formation of the thiadiazole?

Answer: The formation of 1,2,4-triazole-3-thiones is a common competitive side reaction, particularly when starting from thiosemicarbazides.[6][7] The reaction pathway is highly dependent on the pH of the reaction medium.

Potential Causes and Solutions:

  • Incorrect Reaction Medium (pH): The cyclization of acylthiosemicarbazide derivatives is regioselective.

    • Acidic Medium: Cyclization in an acidic medium (e.g., concentrated H₂SO₄, HCl, PPA) strongly favors the formation of 1,3,4-thiadiazole derivatives.[6][7][8] This occurs via nucleophilic attack of the sulfur atom on the carbonyl carbon, followed by dehydration.[8]

    • Alkaline Medium: Conversely, cyclization in an alkaline medium (e.g., sodium hydroxide, potassium carbonate) leads to the formation of 1,2,4-triazole derivatives.[6][7]

    • Solution: To selectively synthesize the 1,3,4-thiadiazole, ensure the reaction is performed under strictly acidic conditions. Avoid basic reagents during the cyclization step. If a base is required for a previous step, it must be thoroughly neutralized and the medium acidified before initiating cyclization.

Problem 3: Difficulty in Product Purification

Question: My final product is an impure, tar-like substance that is difficult to purify. What causes this and what purification strategies can I use?

Answer: Product impurity and the formation of tar are often associated with harsh reaction conditions, especially when using strong dehydrating agents.

Potential Causes and Solutions:

  • Harsh Cyclizing Agents: Strong acids like concentrated H₂SO₄ can cause decomposition and charring, leading to a complex mixture of byproducts.[1] Excess phosphorus pentasulfide (P₄S₁₀) can also lead to low yields and side products.[2]

    • Solution: As mentioned for low yield issues, switching to a milder and cleaner reagent like Lawesson's reagent or PPA can prevent the formation of tar and simplify the workup.[1][2]

  • Workup Procedure: The method of quenching the reaction and isolating the product is crucial.

    • Solution: A common and effective workup for reactions involving strong acids is to cool the reaction mixture in an ice bath and carefully pour it onto crushed ice.[5][9] The resulting precipitate can then be neutralized. For instance, after acid-catalyzed cyclization, the mixture can be basified to a pH of 8 with a solution like 50% sodium hydroxide to precipitate the product.[5]

  • Purification Technique: Simple filtration may not be sufficient to remove all impurities.

    • Solution: Recrystallization is a powerful technique for purifying the final product. Ethanol is a commonly used solvent for recrystallizing 1,3,4-thiadiazole derivatives.[9][10] If recrystallization is insufficient, column chromatography may be necessary to separate the desired product from closely related byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 1,3,4-thiadiazoles?

A1: The most prevalent methods start from thiosemicarbazides or their derivatives. Key routes include:

  • Cyclization of Thiosemicarbazides with Carboxylic Acids: This is a widely used method where a thiosemicarbazide is acylated by a carboxylic acid, and the resulting intermediate is cyclized using a dehydrating agent (e.g., H₂SO₄, POCl₃, PPA).[1][11][12]

  • From Thiosemicarbazones: Thiosemicarbazones, formed by condensing thiosemicarbazide with an aldehyde, can undergo oxidative cyclization using reagents like ferric chloride (FeCl₃) to yield 2-amino-1,3,4-thiadiazoles.[13]

  • From Dithiocarbazates: Reactions involving dithiocarbazates, often derived from hydrazine and carbon disulfide, provide another versatile route to the 1,3,4-thiadiazole core.[14][15]

  • Transformation of 1,3,4-Oxadiazoles: Existing 1,3,4-oxadiazole rings can be converted to 1,3,4-thiadiazoles by reacting them with a sulfur source, such as phosphorus pentasulfide or Lawesson's reagent.[14][16]

Q2: How does the choice of cyclizing agent impact the synthesis?

A2: The cyclizing agent is one of the most critical factors influencing the reaction's success, yield, and purity.

  • Strong Acids (H₂SO₄, POCl₃): These are effective but can be overly harsh, leading to side reactions, charring, and difficult workups.[1] They are best used with stable substrates.

  • Polyphosphoric Acid (PPA) & Methanesulfonic Acid: These are strong acids but are often considered "cleaner" alternatives, providing good yields with fewer byproducts.[1][2]

  • Lawesson's Reagent: This reagent is particularly useful for reactions involving thionation and cyclization, often giving higher yields and cleaner reaction profiles compared to reagents like P₄S₁₀.[2][3]

  • Polyphosphate Ester (PPE): A modern alternative that facilitates a one-pot synthesis from carboxylic acids and thiosemicarbazide, avoiding the need for more toxic reagents.[4]

Q3: Besides 1,2,4-triazoles, what other byproducts can form?

A3: Besides the isomeric 1,2,4-triazoles, the most common byproduct is the uncyclized acylthiosemicarbazide intermediate .[4] In some cases, particularly with harsh reagents or complex starting materials, dimerization or polymerization can occur. If using dithiocarbazates, symmetrical N,N'-disubstituted[1][6][7]thiadiazole-2,5-diamines can also form as byproducts.[17]

Data Presentation

Table 1: Comparison of Cyclizing Agents and Conditions in 1,3,4-Thiadiazole Synthesis

Starting MaterialsCyclizing Agent/ConditionByproducts/IssuesReported YieldsReference
Carboxylic Acid + ThiosemicarbazideConcentrated H₂SO₄Charring, low yields, difficult workupVariable, often moderate[1][11]
Carboxylic Acid + ThiosemicarbazidePOCl₃Side reactions, requires careful workupGood to high[1][5]
Carboxylic Acid + ThiosemicarbazidePolyphosphoric Acid (PPA)Cleaner reactionHigh[1][2]
DiacylhydrazinesLawesson's ReagentCleaner reaction than P₄S₁₀High[2][3]
Thiosemicarbazide + Carboxylic AcidMicrowave IrradiationReduced reaction timeHigh (76-89%)[2]
AcylthiosemicarbazideAlkaline Medium (e.g., NaOH)1,2,4-Triazole formation Low (for thiadiazole)[6][7]
Aldehyde + ThiosemicarbazideFeCl₃ (Oxidative Cyclization)Potential for over-oxidationGood[13]

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-5-Aryl-1,3,4-Thiadiazole using Phosphorus Oxychloride (POCl₃)

This protocol is adapted from a general procedure for synthesizing 2-amino-1,3,4-thiadiazole derivatives.[5]

  • Reaction Setup: In a round-bottom flask, add the appropriate aromatic carboxylic acid (1.0 eq). To this, add phosphorus oxychloride (POCl₃) to act as both the solvent and the dehydrating agent. Stir the mixture at room temperature for 20 minutes.

  • Addition of Thiosemicarbazide: Carefully add thiosemicarbazide (1.0 eq) to the mixture.

  • Heating: Heat the resulting mixture to 80-90 °C and maintain this temperature for one hour with continuous stirring.

  • Workup - Hydrolysis: Cool the reaction mixture in an ice bath. Very carefully and slowly, add 40 mL of cold water to quench the excess POCl₃. Caution: This reaction is highly exothermic.

  • Reflux: Reflux the resulting aqueous suspension for 4 hours.

  • Isolation: Cool the mixture again and basify the solution to pH 8 using a 50% sodium hydroxide solution.

  • Purification: Collect the resulting precipitate by filtration, wash with cold water, and recrystallize from a suitable solvent like ethanol.

Protocol 2: Oxidative Cyclization of a Thiosemicarbazone using Ferric Chloride (FeCl₃)

This protocol describes the synthesis from an aldehyde intermediate.[13]

  • Thiosemicarbazone Formation: Condense an aromatic aldehyde (1.0 eq) with thiosemicarbazide (1.0 eq) in a suitable solvent like ethanol. This intermediate can be isolated or generated in-situ.

  • Oxidative Cyclization: Dissolve the thiosemicarbazone intermediate in a suitable solvent. Add a solution of ferric chloride (FeCl₃) (typically 2-3 eq) and heat the mixture under reflux until the reaction is complete (monitor by TLC).

  • Workup: Cool the reaction mixture and pour it into water.

  • Isolation and Purification: Collect the precipitate by filtration. Wash thoroughly with water to remove inorganic salts. The crude product can be purified by recrystallization from an appropriate solvent.

Visualizations

Troubleshooting_Workflow start Low/No Yield of 1,3,4-Thiadiazole check_reagent 1. Check Cyclizing Agent start->check_reagent check_conditions 2. Verify Reaction Conditions start->check_conditions check_intermediate 3. Check for Intermediate start->check_intermediate solution_reagent Switch to milder agent: PPA, Lawesson's Reagent, PPE check_reagent->solution_reagent Using H₂SO₄/POCl₃? solution_conditions Optimize Temp/Time Consider Microwave Irradiation check_conditions->solution_conditions Incomplete conversion? solution_intermediate Isolate and treat intermediate with acid (e.g., HCl) check_intermediate->solution_intermediate Impurity observed? success Improved Yield solution_reagent->success solution_conditions->success solution_intermediate->success Regioselectivity_Pathway cluster_0 Decision Point cluster_1 Reaction Conditions cluster_2 Product Outcome start Acylthiosemicarbazide Intermediate acid Acidic Medium (H₂SO₄, PPA, HCl) start->acid Choose for Thiadiazole base Alkaline Medium (NaOH, K₂CO₃) start->base Leads to Triazole thiadiazole 1,3,4-Thiadiazole (Desired Product) acid->thiadiazole triazole 1,2,4-Triazole-3-thione (Byproduct) base->triazole

References

Technical Support Center: Synthesis of 5-(benzylamino)-1,3,4-thiadiazole-2-thiol for Industrial Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of 5-(benzylamino)-1,3,4-thiadiazole-2-thiol. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data for scaling up the process.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound, presented in a question-and-answer format.

Issue 1: Low Yield of 4-Benzyl-3-thiosemicarbazide (Intermediate)

  • Question: We are experiencing a low yield during the synthesis of the intermediate, 4-benzyl-3-thiosemicarbazide, from benzyl isothiocyanate and hydrazine hydrate. What are the potential causes and solutions?

  • Answer: Low yields in this step can often be attributed to several factors:

    • Incomplete Reaction: The reaction may not have gone to completion. Ensure that the reaction time is adequate. Monitoring the reaction progress using thin-layer chromatography (TLC) is recommended.

    • Side Reactions: Hydrazine can react with the isothiocyanate at both nitrogen atoms, leading to undesired byproducts. To minimize this, a slight excess of hydrazine hydrate can be used, and the isothiocyanate should be added dropwise to the hydrazine solution under controlled temperature to prevent localized high concentrations.

    • Product Loss During Workup: The product is typically isolated by precipitation. Ensure the precipitation is complete by cooling the reaction mixture sufficiently. When washing the precipitate, use a minimal amount of cold solvent to avoid dissolving the product.

    • Reagent Quality: Verify the purity of benzyl isothiocyanate and hydrazine hydrate, as impurities can interfere with the reaction.

Issue 2: Inconsistent Results in the Cyclization Step

  • Question: The cyclization of 4-benzyl-3-thiosemicarbazide with carbon disulfide to form the final product is giving inconsistent yields and purity. How can we improve the consistency?

  • Answer: Inconsistencies in the cyclization step often stem from the following:

    • Reaction Temperature: This reaction is typically exothermic. Maintaining a consistent and controlled temperature is crucial. Runaway reactions can lead to the formation of tars and other byproducts. A temperature range of 25-35°C is generally recommended for the initial phase, followed by a period of heating to complete the reaction.

    • Purity of the Intermediate: Impurities in the 4-benzyl-3-thiosemicarbazide can interfere with the cyclization. Ensure the intermediate is of high purity before proceeding.

    • Inefficient Mixing: On a larger scale, inefficient mixing can lead to localized "hot spots" and incomplete reaction. Ensure the stirring is vigorous enough to maintain a homogeneous reaction mixture.

    • Moisture: The presence of excessive moisture can lead to side reactions. Using anhydrous solvents is recommended.

Issue 3: Difficulty in Product Purification

  • Question: We are facing challenges in purifying the final product, this compound, at a larger scale. What are the recommended purification methods?

  • Answer: Purification of the final product can be challenging due to its limited solubility in many common organic solvents.

    • Recrystallization: This is the most common method for purification. A suitable solvent system needs to be identified. Based on the polarity of the molecule, polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) followed by the addition of an anti-solvent like water or ethanol can be effective. Small-scale solubility tests are recommended to determine the optimal solvent system.

    • Washing: Thoroughly washing the crude product with a suitable solvent can remove unreacted starting materials and some impurities. Ethanol or a mixture of ethanol and water is often used.

    • Charcoal Treatment: If the product is colored, treatment with activated charcoal during recrystallization can help to remove colored impurities.

Frequently Asked Questions (FAQs)

Synthesis and Reaction Conditions

  • Q1: What is the most common synthetic route for this compound on an industrial scale?

    • A1: The most prevalent and scalable route involves a two-step process. The first step is the synthesis of 4-benzyl-3-thiosemicarbazide from the reaction of benzyl isothiocyanate with hydrazine hydrate. The second step is the cyclization of the 4-benzyl-3-thiosemicarbazide intermediate with carbon disulfide in the presence of a base.

  • Q2: What are the critical safety precautions when handling carbon disulfide and hydrazine hydrate?

    • A2: Both carbon disulfide and hydrazine hydrate are hazardous materials and require strict safety protocols.

      • Carbon Disulfide: It is highly flammable and has a low flash point. It should be handled in a well-ventilated fume hood, away from any sources of ignition. Use non-sparking tools and ensure proper grounding of equipment. Personal protective equipment (PPE), including flame-retardant lab coats, safety goggles, and appropriate gloves, is mandatory.

      • Hydrazine Hydrate: It is corrosive, toxic, and a suspected carcinogen. It should be handled in a fume hood with appropriate PPE, including chemical-resistant gloves and splash goggles. Avoid inhalation of vapors and direct skin contact.

  • Q3: What are the typical reaction times and temperatures for each step?

    • A3: For the synthesis of 4-benzyl-3-thiosemicarbazide, the reaction is typically carried out at room temperature for 1-2 hours. The cyclization step with carbon disulfide is often initiated at a controlled temperature of 25-35°C and then may be heated to reflux for 2-4 hours to ensure completion.

Troubleshooting and Purification

  • Q4: What are the likely byproducts in this synthesis?

    • A4: Potential byproducts include unreacted starting materials, products from the reaction of hydrazine at both ends of the isothiocyanate, and decomposition products if the reaction temperature is not well-controlled during the cyclization step.

  • Q5: How can I monitor the progress of the reaction?

    • A5: Thin-layer chromatography (TLC) is a convenient method to monitor the progress of both reaction steps. A suitable eluent system, such as a mixture of ethyl acetate and hexane, can be used to separate the starting materials from the product.

  • Q6: What is a suitable recrystallization solvent system for the final product?

    • A6: A mixture of dimethylformamide (DMF) and water or ethanol and water is often effective. The crude product is dissolved in a minimal amount of hot DMF or ethanol, and then water is added dropwise until turbidity is observed. The solution is then allowed to cool slowly to induce crystallization.

Experimental Protocols

1. Synthesis of 4-Benzyl-3-thiosemicarbazide

  • Methodology: In a well-ventilated fume hood, a solution of hydrazine hydrate (1.1 equivalents) in ethanol is prepared in a reaction vessel equipped with a stirrer and a dropping funnel. Benzyl isothiocyanate (1.0 equivalent) is added dropwise to the hydrazine solution with constant stirring at room temperature. The reaction is typically exothermic and should be monitored. After the addition is complete, the mixture is stirred for an additional 1-2 hours. The formation of a white precipitate indicates the product. The reaction progress can be monitored by TLC. Once the reaction is complete, the precipitate is collected by filtration, washed with a small amount of cold ethanol, and dried under vacuum.

2. Synthesis of this compound

  • Methodology: To a suspension of 4-benzyl-3-thiosemicarbazide (1.0 equivalent) in ethanol in a reaction vessel, potassium hydroxide (1.1 equivalents) is added, and the mixture is stirred until a clear solution is obtained. Carbon disulfide (1.2 equivalents) is then added dropwise at a controlled temperature (25-35°C). After the addition, the reaction mixture is heated to reflux for 2-4 hours. The progress of the reaction is monitored by TLC. After completion, the reaction mixture is cooled to room temperature and poured into ice-cold water. The solution is then acidified with a dilute acid (e.g., hydrochloric acid) to precipitate the crude product. The solid is collected by filtration, washed thoroughly with water, and dried. The crude product is then purified by recrystallization.

Data Presentation

Table 1: Comparison of Reaction Parameters for Laboratory vs. Industrial Scale Synthesis

ParameterLaboratory Scale (10g)Industrial Scale (10kg)
Step 1: 4-Benzyl-3-thiosemicarbazide Synthesis
Benzyl Isothiocyanate10 g10 kg
Hydrazine Hydrate~5.5 mL~5.5 L
Solvent (Ethanol)100 mL100 L
Reaction Time1-2 hours2-4 hours
Typical Yield85-95%80-90%
Step 2: Cyclization to Final Product
4-Benzyl-3-thiosemicarbazide10 g10 kg
Carbon Disulfide~4.5 mL~4.5 L
Potassium Hydroxide~3.5 g~3.5 kg
Solvent (Ethanol)150 mL150 L
Reaction Time2-4 hours4-6 hours
Typical Yield75-85%70-80%

Mandatory Visualizations

Synthesis_Workflow cluster_step1 Step 1: Intermediate Synthesis cluster_step2 Step 2: Cyclization cluster_purification Purification start1 Benzyl Isothiocyanate + Hydrazine Hydrate reac1 Reaction in Ethanol (Room Temperature) start1->reac1 prod1 4-Benzyl-3-thiosemicarbazide reac1->prod1 start2 4-Benzyl-3-thiosemicarbazide + Carbon Disulfide + KOH reac2 Reaction in Ethanol (Reflux) start2->reac2 acid Acidification reac2->acid prod2 5-(benzylamino)-1,3,4- thiadiazole-2-thiol acid->prod2 recryst Recrystallization (e.g., DMF/Water) prod2->recryst final Pure Product recryst->final

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield Observed cause1 Incomplete Reaction start->cause1 cause2 Side Reactions start->cause2 cause3 Product Loss During Workup start->cause3 cause4 Poor Reagent Quality start->cause4 sol1 Increase Reaction Time Monitor with TLC cause1->sol1 sol2 Control Reagent Addition Optimize Stoichiometry cause2->sol2 sol3 Optimize Precipitation Use Cold Solvents for Washing cause3->sol3 sol4 Verify Reagent Purity cause4->sol4

Caption: Troubleshooting guide for addressing low product yield.

handling and storage guidelines for 5-(benzylamino)-1,3,4-thiadiazole-2-thiol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides essential information for researchers, scientists, and drug development professionals on the proper handling and storage of 5-(benzylamino)-1,3,4-thiadiazole-2-thiol (CAS No. 14731-27-2).

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: Based on available data, this compound is considered an irritant and may be harmful if ingested or inhaled.[1] The full toxicological properties have not been completely investigated, so caution should be exercised.[1]

Q2: What personal protective equipment (PPE) is required when handling this compound?

A2: To ensure safety, it is essential to use the following PPE:

  • Eye Protection: Wear protective safety goggles.[1]

  • Hand Protection: Chemical-resistant gloves are mandatory.[1]

  • Body Protection: A lab coat or other protective clothing and chemical-resistant boots should be worn.[1]

Q3: How should I properly store this compound?

A3: The compound should be stored in a cool, dry, and well-ventilated area.[1] It is crucial to keep the container tightly closed.[1]

Q4: What should I do in case of accidental exposure?

A4: In the event of exposure, follow these first-aid measures:

  • Eye Contact: Immediately flush the eyes with clean, running water for at least 15 minutes while keeping the eyelids open. Seek medical attention.[1]

  • Skin Contact: Wash the affected area with generous amounts of running water and non-abrasive soap. Cover the skin with an emollient and seek medical attention. Contaminated clothing should be washed before reuse.[1]

  • Inhalation: If breathing is difficult, move the individual to fresh air and administer oxygen. Seek medical attention.[1]

  • Ingestion: If swallowed, seek immediate medical attention.[1]

Troubleshooting Guide

Issue Possible Cause Solution
Compound has changed color or appearance. Improper storage, exposure to light, or contamination.Do not use the compound. Dispose of it according to your institution's guidelines and obtain a fresh supply. Ensure future storage is in a tightly sealed container in a cool, dry, and dark place.
Inconsistent experimental results. Degradation of the compound due to improper handling or storage.Review your handling and storage procedures. Ensure the compound is not exposed to incompatible materials such as strong oxidizing agents, strong acids, or strong bases.[1] Use a fresh stock of the compound for subsequent experiments.
Mild respiratory irritation during handling. Inadequate ventilation or improper handling technique.Always handle this compound in a chemical fume hood to ensure adequate ventilation.[1] Avoid breathing in dust or vapor.[1]

Quantitative Data Summary

Parameter Value Source
CAS Registry Number 14731-27-2[1]

Experimental Protocols

Standard Handling Protocol:

  • Preparation: Before handling, ensure that a safety shower and eye wash station are readily available.[1]

  • Personal Protective Equipment (PPE): Don appropriate PPE, including safety goggles, chemical-resistant gloves, a lab coat, and chemical-resistant boots.[1]

  • Ventilation: Conduct all work in a certified chemical fume hood to ensure adequate ventilation.[1]

  • Dispensing: Avoid creating dust when weighing or transferring the solid compound.

  • Cleaning: After handling, thoroughly wash the affected area with running water and non-abrasive soap.[1] Wash any contaminated clothing before reuse.[1]

  • Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated place.[1]

Visual Guides

Handling_and_Storage_Workflow Figure 1. Recommended Handling and Storage Workflow A Preparation: - Verify safety shower and eyewash access - Put on all required PPE B Handling: - Use chemical fume hood - Avoid dust and vapor inhalation A->B C Post-Handling: - Thoroughly wash hands and affected areas - Decontaminate work surfaces B->C E Spill or Exposure Event B->E Accident D Storage: - Tightly closed container - Cool, dry, well-ventilated area C->D F First Aid Procedures: - Follow specific guidelines for eye, skin, inhalation - Seek immediate medical attention E->F

Caption: Recommended workflow for handling and storage.

References

Technical Support Center: Overcoming Antimicrobial Resistance with 1,3,4-Thiadiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for utilizing 1,3,4-thiadiazole derivatives in antimicrobial assays.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experimentation with 1,3,4-thiadiazole derivatives.

Problem Possible Cause Suggested Solution
Compound Precipitation in Assay Medium Poor solubility of the 1,3,4-thiadiazole derivative in aqueous media.- Prepare a high-concentration stock solution in a suitable organic solvent (e.g., DMSO) and dilute it serially in the assay medium. Ensure the final solvent concentration is non-inhibitory to the test organism (typically ≤1% v/v). - Evaluate the solubility of the compound in different biocompatible co-solvents. - If precipitation persists, consider derivatization of the compound to improve its solubility.
Inconsistent or Non-reproducible MIC Values - Inaccurate serial dilutions. - Variability in inoculum preparation. - Instability of the compound under assay conditions. - Contamination of the culture.- Use calibrated pipettes and perform serial dilutions carefully. - Standardize the inoculum to a 0.5 McFarland standard for each experiment. - Assess the stability of the compound in the assay medium over the incubation period. - Perform sterility checks of the medium and reagents.
No Antimicrobial Activity Observed - The compound may not be active against the tested strain. - The concentration range tested is too low. - The compound may have degraded.- Test the compound against a broader panel of microbial strains, including susceptible reference strains. - Expand the concentration range of the compound being tested. - Verify the purity and integrity of the compound stock using analytical methods (e.g., HPLC, NMR).
Unexpected Synergistic or Antagonistic Effects - The combination of the 1,3,4-thiadiazole derivative and the antibiotic may have complex interactions.- Carefully perform checkerboard assays to confirm the interaction. - Ensure that the Fractional Inhibitory Concentration Index (FICI) is calculated correctly. - Investigate the mechanism of interaction through further studies (e.g., time-kill assays, mechanism of action studies).
High Background in Biofilm Assays - Incomplete removal of planktonic cells. - Staining of the compound itself with crystal violet.- Gently wash the wells multiple times with sterile saline or PBS to remove non-adherent cells. - Run a control with the compound in the absence of bacteria to check for non-specific staining.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which 1,3,4-thiadiazole derivatives overcome antimicrobial resistance?

A1: The synergistic effects of 1,3,4-thiadiazole derivatives are thought to arise from multiple mechanisms. Two prominent proposed pathways are the inhibition of bacterial efflux pumps and the disruption of fungal cell wall integrity. By inhibiting efflux pumps, these derivatives can increase the intracellular concentration of antibiotics that were previously expelled by resistant bacteria. In fungi, they may disrupt the cell wall, allowing antifungal agents like Amphotericin B to enter more easily and exert their effect.[1]

Q2: How do I select the appropriate concentration range for my initial screening assays?

A2: For initial screening, a broad concentration range is recommended, for example, from 0.1 µg/mL to 1024 µg/mL. The specific range can be guided by published data on structurally similar 1,3,4-thiadiazole derivatives.[2][3]

Q3: My 1,3,4-thiadiazole derivative shows moderate standalone activity. Is it still a good candidate for synergy studies?

A3: Yes. A compound does not need to have potent standalone activity to be an effective synergistic agent. Some 1,3,4-thiadiazole derivatives exhibit moderate MIC values on their own but show a strong synergistic effect when combined with a conventional antibiotic, significantly lowering the MIC of that antibiotic.[4]

Q4: How is synergy quantitatively assessed in a checkerboard assay?

A4: Synergy is typically quantified using the Fractional Inhibitory Concentration Index (FICI). The FICI is calculated as follows: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone). An FICI of ≤ 0.5 is generally considered synergistic.

Q5: Are there any known liabilities or common off-target effects of 1,3,4-thiadiazole derivatives?

A5: While many 1,3,4-thiadiazole derivatives have shown promising antimicrobial activity with low toxicity to human cells, it is crucial to perform cytotoxicity testing on relevant human cell lines in parallel with antimicrobial assays.[5] The diverse biological activities of this scaffold mean that off-target effects are possible and should be investigated during drug development.

Quantitative Data

Table 1: Minimum Inhibitory Concentrations (MICs) of Selected 1,3,4-Thiadiazole Derivatives against Resistant Bacteria

Compound/DerivativeBacterial StrainResistance ProfileMIC (µg/mL)Reference
Sparfloxacin derivative 22bEscherichia coli-High[2]
Sparfloxacin derivative 22ePseudomonas aeruginosa-High[2]
5-(nitroaryl)-1,3,4-thiadiazol-2-yl hybridStaphylococcus strains-0.03–0.5
Compound 14aPseudomonas aeruginosa-2.5[2]
Compound 23pStaphylococcus epidermidis-31.25[2]
Compound 23pMicrococcus luteus-15.63[2]
Derivative 24b (R = Br)Staphylococcus aureus-128[2]
Oxazolidinone derivative 2Enterococcus faecalis (31971)-2[3]
Oxazolidinone derivative 2Enterococcus faecalis (31972)-2[3]
Oxazolidinone derivative 2Enterococcus faecium-1[3]
Oxazolidinone derivative 1Enterococcus faecalis (31971)-64[3]
Oxazolidinone derivative 1Enterococcus faecalis (31972)-32[3]
Oxazolidinone derivative 1Enterococcus faecium-32[3]

Table 2: Synergistic Activity of 1,3,4-Thiadiazole Derivatives with Kanamycin against Staphylococcus aureus

1,3,4-Thiadiazole DerivativeMIC of Derivative Alone (µg/mL)MIC of Derivative with Kanamycin (µg/mL)MIC of Kanamycin Alone (µg/mL)MIC of Kanamycin with Derivative (µg/mL)Reference
Most active derivative5001250.390.5[4]

Experimental Protocols

Protocol 1: Broth Microdilution Assay for MIC Determination

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:

  • Test 1,3,4-thiadiazole derivative

  • Bacterial or fungal strain

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Sterile DMSO

  • Spectrophotometer

Procedure:

  • Preparation of Compound Stock: Prepare a stock solution of the 1,3,4-thiadiazole derivative in DMSO at a concentration 100-fold higher than the highest concentration to be tested.

  • Preparation of Inoculum: Culture the microbial strain overnight. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria). Dilute this suspension in the appropriate broth to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in the assay wells.

  • Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of the compound in the broth. The final volume in each well should be 100 µL. Include a growth control (broth and inoculum only) and a sterility control (broth only).

  • Inoculation: Add 100 µL of the standardized inoculum to each well (except the sterility control). The final volume in each well will be 200 µL.

  • Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 35-37°C for 18-24 hours for most bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Protocol 2: Checkerboard Assay for Synergy Testing

Materials:

  • 1,3,4-thiadiazole derivative (Drug A)

  • Conventional antibiotic (Drug B)

  • Microbial strain

  • Appropriate broth medium

  • 96-well microtiter plates

Procedure:

  • Preparation of Drug Dilutions: Prepare stock solutions of both drugs. In a 96-well plate, create two-fold serial dilutions of Drug A horizontally and two-fold serial dilutions of Drug B vertically.

  • Inoculum Preparation: Prepare the microbial inoculum as described in the MIC determination protocol.

  • Plate Inoculation: Inoculate the plate with the standardized microbial suspension.

  • Incubation: Incubate the plate under appropriate conditions.

  • Data Analysis: Determine the MIC of each drug alone and in combination. Calculate the Fractional Inhibitory Concentration (FIC) for each drug in every well showing no growth:

    • FIC of Drug A = MIC of Drug A in combination / MIC of Drug A alone

    • FIC of Drug B = MIC of Drug B in combination / MIC of Drug B alone

    • FIC Index (FICI) = FIC of Drug A + FIC of Drug B

  • Interpretation of FICI:

    • Synergy: FICI ≤ 0.5

    • Additive/Indifference: 0.5 < FICI ≤ 4

    • Antagonism: FICI > 4

Protocol 3: Time-Kill Kinetics Assay

Materials:

  • Test compounds (alone and in combination)

  • Microbial strain

  • Appropriate broth medium

  • Sterile saline

  • Agar plates

Procedure:

  • Inoculum Preparation: Prepare an exponentially growing culture of the microorganism and dilute it to a starting concentration of approximately 5 x 10⁵ CFU/mL in broth containing the test compounds at desired concentrations (e.g., 1x MIC, 2x MIC).

  • Incubation and Sampling: Incubate the cultures at 37°C with shaking. At various time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each culture.

  • Viable Cell Counting: Perform serial dilutions of the collected aliquots in sterile saline and plate them on agar plates.

  • Incubation and Colony Counting: Incubate the plates overnight and count the number of colonies (CFU/mL).

  • Data Analysis: Plot the log₁₀ CFU/mL against time for each treatment. Synergy is defined as a ≥ 2-log₁₀ decrease in CFU/mL between the combination and its most active single agent at 24 hours.

Protocol 4: Biofilm Inhibition Assay

Materials:

  • Test compounds

  • Microbial strain

  • Appropriate growth medium (e.g., Tryptic Soy Broth with glucose)

  • 96-well flat-bottom plates

  • Crystal violet solution (0.1%)

  • Ethanol (95%) or acetic acid (33%)

Procedure:

  • Inoculum and Compound Preparation: Prepare a standardized microbial inoculum. In a 96-well plate, add the test compounds at various concentrations to the growth medium.

  • Inoculation and Incubation: Add the inoculum to each well and incubate for 24-48 hours to allow for biofilm formation.

  • Washing: Gently remove the planktonic cells by washing the wells with sterile saline or PBS.

  • Staining: Add crystal violet solution to each well and incubate for 15-20 minutes.

  • Washing: Wash away the excess stain with water.

  • Destaining: Add ethanol or acetic acid to each well to solubilize the crystal violet from the biofilm.

  • Quantification: Measure the absorbance of the solubilized stain using a microplate reader (e.g., at 570 nm). The reduction in absorbance in the presence of the compound compared to the control indicates biofilm inhibition.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_compound Prepare 1,3,4-Thiadiazole Derivative Stock checkerboard Perform Checkerboard Assay prep_compound->checkerboard prep_antibiotic Prepare Antibiotic Stock prep_antibiotic->checkerboard prep_inoculum Prepare Standardized Microbial Inoculum prep_inoculum->checkerboard determine_mic Determine MICs (Alone & Combination) checkerboard->determine_mic calculate_fici Calculate FIC Index determine_mic->calculate_fici interpret_fici Interpret FICI for Synergy calculate_fici->interpret_fici

Caption: Workflow for a checkerboard synergy assay.

efflux_pump_inhibition extracellular Extracellular Space periplasm Periplasm cytoplasm Cytoplasm antibiotic_out Antibiotic efflux_pump Efflux Pump antibiotic_out->efflux_pump Enters cell thiadiazole 1,3,4-Thiadiazole Derivative thiadiazole->efflux_pump Inhibits efflux_pump->antibiotic_out Pumped out (Resistance) antibiotic_in Antibiotic target Bacterial Target antibiotic_in->target fungal_cell_wall_disruption fungal_cell Fungal Cell cell_wall Cell Wall cell_membrane Cell Membrane thiadiazole 1,3,4-Thiadiazole Derivative thiadiazole->cell_wall Disrupts Integrity amphotericin_b Amphotericin B amphotericin_b->cell_membrane Increased Penetration

References

Validation & Comparative

Spectroscopic Analysis of 5-(benzylamino)-1,3,4-thiadiazole-2-thiol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, a thorough understanding of the structural characteristics of novel compounds is paramount. This guide provides a comparative spectroscopic analysis of 5-(benzylamino)-1,3,4-thiadiazole-2-thiol, a molecule of interest in medicinal chemistry, focusing on Fourier-Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy. By comparing its spectral data with those of related 1,3,4-thiadiazole derivatives, we can gain deeper insights into its structural features.

Comparative Spectroscopic Data

The following tables summarize the key FT-IR and ¹H NMR spectroscopic data for this compound and a closely related analogue, 5-amino-1,3,4-thiadiazole-2-thiol. This comparison highlights the influence of the benzylamino substituent on the spectral properties of the thiadiazole core.

Table 1: Comparative FT-IR Data (cm⁻¹)

Functional GroupThis compound5-amino-1,3,4-thiadiazole-2-thiolReference
N-H (amine)~32503286, 3163[1]
C-H (aromatic)~30603070[1][2]
C-H (aliphatic)~2930-[2]
S-H (thiol)~25502676[3]
C=N (thiadiazole)~16101604-1620[1][2]
C=C (aromatic)~1500, 1450-[2]
C-NNot specifiedNot specified
C-S~12701257[1][2]

Note: The data for this compound is inferred from typical values for similar functional groups and related compounds, as a specific experimental spectrum was not available in the searched literature. The thiol (S-H) group may exist in tautomeric equilibrium with a thione (C=S) form.

Table 2: Comparative ¹H NMR Data (δ, ppm)

ProtonThis compound5-amino-1,3,4-thiadiazole-2-thiol DerivativesReference
-NH- (amine)~9.6 (singlet)6.79 (multiplet, for an azo derivative)[1]
-SH (thiol)~13.5 (broad singlet)10.9 (singlet, for a phenyl-acetamide derivative)[3]
-CH₂- (benzyl)~4.5 (doublet)-
Aromatic (benzyl)~7.3-7.5 (multiplet)6.8-7.4 (multiplet, for an azo derivative)[1]
Aromatic (thiadiazole ring proton if present)-6.7, 7.4 (multiplet, for a different derivative)[2]

Note: The chemical shifts for this compound are predicted based on the analysis of its constituent functional groups and data from similar structures. The exact chemical shifts can vary depending on the solvent and concentration. The thiol proton is often broad and may exchange with solvent protons.

Experimental Protocols

The following are generalized experimental methodologies for obtaining the spectroscopic data presented above, based on protocols for similar compounds.

FT-IR Spectroscopy

Infrared spectra are typically recorded on an FT-IR spectrophotometer. The sample of this compound would be prepared as a KBr (potassium bromide) disc. A small amount of the solid sample is intimately mixed with dry KBr powder and pressed into a thin, transparent pellet. The spectrum is then recorded over the range of 4000-400 cm⁻¹.

NMR Spectroscopy

¹H NMR spectra are recorded on a high-resolution NMR spectrometer, for instance, at a frequency of 400 MHz. The sample is dissolved in a deuterated solvent, commonly DMSO-d₆, which is capable of dissolving the compound and has known chemical shift signals that can be used for reference. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ = 0.00 ppm). The data is processed to show chemical shifts (δ) in parts per million (ppm), integration values, and signal multiplicities (e.g., singlet, doublet, multiplet).

Spectroscopic Analysis Workflow

The logical flow of spectroscopic analysis, from sample preparation to structural elucidation and comparison, is a critical process for chemical characterization.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_comparison Comparative Analysis Sample 5-(benzylamino)-1,3,4- thiadiazole-2-thiol Prep_FTIR Prepare KBr Disc Sample->Prep_FTIR Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR FTIR_Spec FT-IR Spectrometer Prep_FTIR->FTIR_Spec NMR_Spec NMR Spectrometer Prep_NMR->NMR_Spec FTIR_Data FT-IR Spectrum (Peak Identification) FTIR_Spec->FTIR_Data NMR_Data NMR Spectrum (Chemical Shift, Integration, Multiplicity Analysis) NMR_Spec->NMR_Data Structure_Elucidation Structural Elucidation FTIR_Data->Structure_Elucidation NMR_Data->Structure_Elucidation Comparative_Data Comparison with Alternative Compounds' Spectra Structure_Elucidation->Comparative_Data Conclusion Structural Confirmation & Property Insights Comparative_Data->Conclusion

Caption: Workflow for Spectroscopic Analysis and Comparison.

Conclusion

The spectroscopic analysis of this compound, when compared with related structures, allows for the confident assignment of its key functional groups. The presence of the benzylamino moiety introduces characteristic signals in both the FT-IR (aromatic and aliphatic C-H stretches) and ¹H NMR (benzyl CH₂ and aromatic protons) spectra, distinguishing it from the simpler 5-amino-1,3,4-thiadiazole-2-thiol. This comparative approach is fundamental in the structural verification of newly synthesized compounds and provides a basis for understanding their chemical properties, which is essential for further drug development and research.

References

Unlocking the Potential of 1,3,4-Thiadiazoles: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

The 1,3,4-thiadiazole scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a broad spectrum of pharmacological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 1,3,4-thiadiazole derivatives in the context of their antimicrobial, anticancer, and anti-inflammatory properties. By presenting quantitative data, detailed experimental protocols, and key signaling pathways, this document aims to equip researchers, scientists, and drug development professionals with the critical information needed to design and synthesize novel and more potent therapeutic agents.

The unique mesoionic character of the 1,3,4-thiadiazole ring allows its derivatives to readily cross cellular membranes and interact with various biological targets, often with high selectivity and reduced toxicity.[1] The versatility of this heterocyclic core has led to its incorporation into a wide array of drug candidates, including antimicrobial, anti-inflammatory, analgesic, anticonvulsant, and antineoplastic agents.[2][3] Understanding the intricate relationship between the chemical structure of these derivatives and their biological activity is paramount for the rational design of future therapeutics.

Comparative Analysis of Biological Activities

The biological activity of 1,3,4-thiadiazole derivatives is profoundly influenced by the nature and position of substituents on the thiadiazole ring. The following sections provide a comparative overview of these relationships for antimicrobial, anticancer, and anti-inflammatory activities, supported by quantitative data from various studies.

Antimicrobial Activity

1,3,4-thiadiazole derivatives have demonstrated significant potential as antimicrobial agents against a range of bacterial and fungal pathogens. The SAR studies reveal that the introduction of specific pharmacophores at the C2 and C5 positions of the thiadiazole ring is crucial for enhancing antimicrobial potency.

Key SAR observations for antimicrobial activity include:

  • Substitution at the C5 position: Aromatic or heteroaromatic rings substituted with electron-withdrawing groups, such as halogens or nitro groups, often lead to increased antibacterial and antifungal activity.[4]

  • Linkage at the C2 position: The presence of a thioether or an amino linkage at the C2 position, often connecting to another heterocyclic ring system like benzimidazole, can significantly enhance antimicrobial effects.

  • Combined substitutions: Derivatives bearing both a substituted phenyl ring at C5 and a heterocyclic moiety at C2 frequently exhibit broad-spectrum antimicrobial activity.

Table 1: Comparative Antimicrobial Activity (MIC, µg/mL) of Selected 1,3,4-Thiadiazole Derivatives

Compound IDR1 (at C5)R2 (at C2)S. aureusB. subtilisE. coliP. aeruginosaC. albicansReference
8j Benzo[d]imidazol-2-yl4-Hydroxyphenyl---12.5-[5]
8a Benzo[d]imidazol-2-ylPhenyl---12.5-[5]
A2 Substituted Pyrazole-Substantial ActivitySubstantial ActivitySubstantial ActivitySubstantial Activity-[6]
B2 Substituted Pyrazole-Significant Activity--Highest ActivitySubstantial Activity[6]

Note: "-" indicates data not reported in the cited source. "Substantial Activity" and "Significant Activity" are qualitative descriptions from the source.

Anticancer Activity

The anticancer potential of 1,3,4-thiadiazole derivatives has been extensively investigated, with many compounds showing potent cytotoxicity against various cancer cell lines. The SAR in this area is complex, with activity often being dependent on the specific cancer type and the molecular target.

Key SAR observations for anticancer activity include:

  • Substituents on Phenyl Rings: The presence of electron-withdrawing groups like trifluoromethyl (CF3) or halogens on a phenyl ring attached to the thiadiazole core often enhances cytotoxic activity.[7][8]

  • Amide and Thioacetamide Linkers: The incorporation of amide or thioacetamide linkers at the C2 position, connecting to substituted aryl or heteroaryl rings, has been a successful strategy in developing potent anticancer agents.[9]

  • Heterocyclic Moieties: The introduction of other heterocyclic systems, such as pyrazole, oxazolidinone, or benzothiazole, can significantly influence the anticancer profile and selectivity.[7]

Table 2: Comparative Anticancer Activity (IC50, µM) of Selected 1,3,4-Thiadiazole Derivatives

Compound IDR1 (at C5)R2 (at C2)Cell LineIC50 (µM)Reference
2 (4-(trifluoromethyl)phenyl)aminoN-(5-nitrothiazol-2-yl)acetamido-thioK5627.4 (Abl kinase)
4y p-tolylamino-thio-acetamidoEthylA54934[9]
4y p-tolylamino-thio-acetamidoEthylMCF-784[9]
22 3,4-dimethoxyphenylCinnamic acid derivativeMCF-70.28 (µg/mL)[7]
22 3,4-dimethoxyphenylCinnamic acid derivativeA5490.52 (µg/mL)[7]
77 4-methoxyphenyl-pyrazoloneAcetylHepG-284.9[10]
77 4-methoxyphenyl-pyrazoloneAcetylMCF-763.2[10]
Anti-inflammatory Activity

1,3,4-thiadiazole derivatives have also shown promise as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes. The structural modifications that confer potent anti-inflammatory activity often overlap with those for analgesic effects.

Key SAR observations for anti-inflammatory activity include:

  • Aryl and Heteroaryl Substituents: The presence of aryl or heteroaryl groups at both the C2 and C5 positions is a common feature of anti-inflammatory 1,3,4-thiadiazoles.

  • Schiff Bases: The formation of Schiff bases at an amino group attached to the thiadiazole core has been shown to yield compounds with significant anti-inflammatory and analgesic properties.[11]

  • Fused Ring Systems: Imidazo[2,1-b][1][6]thiadiazole derivatives have demonstrated potent anti-inflammatory activity, with some compounds showing better efficacy than the standard drug diclofenac.[12]

Table 3: Comparative Anti-inflammatory Activity of Selected 1,3,4-Thiadiazole Derivatives

Compound IDR1 (at C5)R2 (at C2)Assay% Inhibition of EdemaReference
6f 2-MercaptophenylN-(4-methoxybenzylidene)-4-aminophenylCarrageenan-induced paw edemaSuperior to other tested compounds[11]
5c 4-Chlorophenyl4-Bromophenyl (imidazo-fused)Carrageenan-induced paw edemaBetter than diclofenac[12]
3a S-alkylCarboxamideProtein denaturation83.24%[13]
4c S-alkylCarboxamideProtein denaturation86.44%[13]
8c S-alkylCarboxamideProtein denaturation85.14%[13]

Experimental Protocols

To ensure the reproducibility and comparability of research findings, detailed experimental methodologies are crucial. The following are protocols for key experiments commonly used to evaluate the biological activities of 1,3,4-thiadiazole derivatives.

Antimicrobial Susceptibility Testing: Kirby-Bauer Disk Diffusion Method

This method is widely used to determine the susceptibility of bacteria to various antimicrobial compounds.[13][14]

  • Preparation of Inoculum: Select 3-5 isolated colonies of the test bacterium from an 18-24 hour non-selective agar plate and suspend them in a sterile broth (e.g., Tryptic Soy Broth). Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL.[14]

  • Inoculation of Agar Plate: Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and remove excess liquid by pressing it against the inside of the tube. Streak the swab evenly across the entire surface of a Mueller-Hinton agar plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.[13]

  • Application of Disks: Aseptically place paper disks impregnated with a known concentration of the test 1,3,4-thiadiazole derivative onto the inoculated agar surface. Ensure the disks are placed at least 24 mm apart from each other and from the edge of the plate.[6]

  • Incubation: Invert the plates and incubate at 35 ± 2 °C for 16-18 hours.

  • Measurement and Interpretation: After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters. The size of the zone is proportional to the susceptibility of the bacterium to the compound.

Anticancer Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[15]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10^4 to 1 × 10^5 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37 °C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[16]

  • Compound Treatment: Prepare serial dilutions of the 1,3,4-thiadiazole derivatives in culture medium. After the 24-hour incubation, replace the old medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug). Incubate for another 24-72 hours.[16]

  • MTT Addition: After the treatment period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37 °C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[15]

  • Formazan Solubilization: Carefully remove the medium and add 100-200 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of 10% SDS in 0.01 M HCl, to each well to dissolve the formazan crystals.[3][15]

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.[15]

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of viability against the logarithm of the compound concentration.

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This in vivo model is a standard and reliable method for screening the acute anti-inflammatory activity of new compounds.[17]

  • Animal Acclimatization: Acclimate male Wistar or Sprague-Dawley rats (150-200 g) to the laboratory conditions for at least one week before the experiment, with free access to food and water.

  • Compound Administration: Administer the test 1,3,4-thiadiazole derivative orally or intraperitoneally to the rats. A control group should receive the vehicle, and a positive control group should receive a standard anti-inflammatory drug like indomethacin or diclofenac.

  • Induction of Edema: One hour after the administration of the test compound, inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.[17]

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Mechanisms of Action and Signaling Pathways

The diverse biological activities of 1,3,4-thiadiazole derivatives stem from their ability to interact with a variety of molecular targets and modulate key signaling pathways. Understanding these mechanisms is crucial for optimizing their therapeutic potential.

Anticancer Mechanisms

Several 1,3,4-thiadiazole derivatives exert their anticancer effects by targeting specific enzymes and pathways involved in cancer cell proliferation and survival. These include:

  • Tubulin Polymerization Inhibition: Some derivatives bind to the colchicine-binding site on β-tubulin, disrupting microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[18]

  • Enzyme Inhibition:

    • Aromatase Inhibition: Certain derivatives can inhibit aromatase, an enzyme crucial for estrogen biosynthesis, making them potential agents for hormone-dependent breast cancer.[9]

    • Histone Deacetylase (HDAC) Inhibition: By inhibiting HDACs, these compounds can alter gene expression, leading to cell cycle arrest, differentiation, and apoptosis.[18]

  • Signaling Pathway Modulation: 1,3,4-thiadiazole derivatives have been shown to interfere with critical signaling pathways such as the PI3K/Akt and MAPK/ERK pathways, which are often dysregulated in cancer.[18]

The PI3K/Akt pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers.

PI3K_Akt_Pathway receptor Receptor Tyrosine Kinase (RTK) pi3k PI3K receptor->pi3k Activation pip3 PIP3 pi3k->pip3 Phosphorylation pip2 PIP2 pdk1 PDK1 pip3->pdk1 akt Akt pip3->akt pdk1->akt Phosphorylation mtorc1 mTORC1 akt->mtorc1 Activation apoptosis Apoptosis Inhibition akt->apoptosis Inhibition proliferation Cell Growth & Proliferation mtorc1->proliferation Promotion thiadiazole 1,3,4-Thiadiazole Derivatives thiadiazole->pi3k Inhibition thiadiazole->akt Inhibition MAPK_ERK_Pathway receptor Growth Factor Receptor ras Ras receptor->ras Activation raf Raf ras->raf Activation mek MEK raf->mek Phosphorylation erk ERK mek->erk Phosphorylation nucleus Nucleus erk->nucleus transcription Transcription Factors erk->transcription proliferation Cell Proliferation & Differentiation transcription->proliferation thiadiazole 1,3,4-Thiadiazole Derivatives thiadiazole->raf Inhibition thiadiazole->mek Inhibition Anticancer_Workflow synthesis Synthesis of 1,3,4-Thiadiazole Derivatives screening In Vitro Cytotoxicity Screening (MTT Assay) synthesis->screening sar Structure-Activity Relationship (SAR) Analysis screening->sar mechanistic Mechanism of Action Studies screening->mechanistic sar->synthesis Optimization invivo In Vivo Animal Models mechanistic->invivo lead Lead Compound Identification invivo->lead

References

A Comparative Guide to Molecular Docking Studies of 1,3,4-Thiadiazole Derivatives with Key Protein Targets

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of 1,3,4-thiadiazole derivatives in molecular docking studies against various protein targets implicated in cancer, Alzheimer's disease, and microbial infections. The following sections present a summary of quantitative data, detailed experimental protocols, and visualizations of a representative experimental workflow and a relevant signaling pathway.

The 1,3,4-thiadiazole scaffold is a versatile heterocyclic core that has demonstrated a wide range of pharmacological activities.[1] Its derivatives have been the subject of numerous in silico studies to predict their binding affinities and interaction patterns with biological targets, thereby accelerating the discovery of potent therapeutic agents.[1] This guide synthesizes findings from multiple molecular docking studies to offer a comparative analysis of these compounds.

Data Presentation: Performance of 1,3,4-Thiadiazole Derivatives

The following table summarizes the molecular docking scores and, where available, the corresponding experimental inhibition data (IC50) of various 1,3,4-thiadiazole derivatives against several key protein targets. Lower docking scores generally indicate a higher predicted binding affinity.

Derivative/CompoundProtein TargetPDB IDDocking Score (kcal/mol)Experimental IC50Therapeutic AreaReference
Anticancer Agents
Compound 8d Not SpecifiedNot SpecifiedNot SpecifiedGI50: 2.53 µM (HepG-2)Anticancer[2]
Compound 4h EGFR TKNot SpecifiedNot SpecifiedIC50: 2.03 µM (HCT-116)Anticancer[3][4]
Compound 8a PI3Kα4ZOPNot SpecifiedIC50: 1.62-4.61 µMAnticancer[5]
Imidazothiadiazole 48a,b Not SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedAnticancer[5]
Pyridine derivative 18a-h Not SpecifiedNot SpecifiedNot SpecifiedIC50: 2.03-37.56 µMAnticancer[5]
Anti-Alzheimer's Agents
Compound 7e AcetylcholinesteraseNot SpecifiedNot SpecifiedIC50: 1.82 nMAnti-Alzheimer's[6][7][8]
Thiazole based thiadiazole sulfonamide 15 AcetylcholinesteraseNot SpecifiedNot SpecifiedIC50: 2.50 nMAnti-Alzheimer's[9]
Thiazole based thiadiazole sulfonamide 15 ButyrylcholinesteraseNot SpecifiedNot SpecifiedIC50: 3.30 nMAnti-Alzheimer's[9]
Antimicrobial Agents
Compound D4, D6, D8, D12 PI3Ks7JWEFavorable Docking ResultsNot SpecifiedAntimicrobial[10]
Compound L3 ADP-sugar pyrophosphataseNot Specified-8.9Not SpecifiedBreast Cancer[11][12]

Experimental Protocols: A Generalized Molecular Docking Workflow

The reliability of molecular docking results is highly dependent on the rigor of the experimental protocol.[1] A standardized approach is crucial for the reproducibility and comparison of results across different studies.[11] The following sections detail a typical methodology for in silico molecular docking of 1,3,4-thiadiazole derivatives.

In Silico Molecular Docking Protocol

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[11]

  • Protein Preparation: The three-dimensional crystal structure of the target protein is typically obtained from a repository like the Protein Data Bank (PDB).[11] Water molecules and co-crystallized ligands are generally removed, and polar hydrogen atoms are added.[11] The protein structure is then energy minimized using a suitable force field (e.g., OPLS-AA).[1]

  • Ligand Preparation: The 2D structures of the 1,3,4-thiadiazole derivatives are drawn using chemical drawing software and then converted to 3D structures.[11] Energy minimization is performed to obtain a stable conformation.[11]

  • Grid Generation: A grid box is defined around the active site of the target protein to specify the search space for the docking algorithm.[11] The size and center of the grid are crucial parameters that can influence the docking results.[2]

  • Docking Simulation: A docking program (e.g., AutoDock, Glide) is used to place the ligand in the active site of the protein in various orientations and conformations.[11] A scoring function is then used to estimate the binding affinity for each pose.[11]

  • Analysis of Results: The docking results, including the predicted binding poses and docking scores, are analyzed to understand the molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein's amino acid residues.[2][11]

Mandatory Visualization

The following diagrams illustrate a generalized workflow for molecular docking studies and a key signaling pathway often targeted by 1,3,4-thiadiazole derivatives in cancer research.

Molecular Docking Workflow cluster_prep Preparation Stage cluster_docking Docking & Analysis Stage ProteinDB Protein Data Bank (PDB) ProteinPrep Protein Preparation (Remove Water, Add Hydrogens, Energy Minimization) ProteinDB->ProteinPrep LigandDB Ligand Database / 2D Structure LigandPrep Ligand Preparation (2D to 3D Conversion, Energy Minimization) LigandDB->LigandPrep GridGen Grid Generation (Define Active Site) ProteinPrep->GridGen Docking Molecular Docking (e.g., AutoDock, Glide) LigandPrep->Docking GridGen->Docking Analysis Results Analysis (Docking Score, Binding Interactions) Docking->Analysis

A generalized workflow for molecular docking studies.

EGFR Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF (Ligand) EGFR EGFR (Receptor Tyrosine Kinase) EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Thiadiazole 1,3,4-Thiadiazole Derivative (Inhibitor) Thiadiazole->EGFR

Simplified EGFR signaling pathway with potential inhibition.

References

comparative study of the biological activity of different 1,3,4-thiadiazole isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thiadiazole nucleus, a five-membered heterocyclic ring containing sulfur and two nitrogen atoms, is a cornerstone in medicinal chemistry. Its four isomers—1,3,4-thiadiazole, 1,2,3-thiadiazole, 1,2,4-thiadiazole, and 1,2,5-thiadiazole—each confer distinct physicochemical properties to their derivatives, leading to a wide spectrum of biological activities. This guide provides a comparative overview of the biological activities of these isomers, with a particular focus on the extensively studied 1,3,4-thiadiazole scaffold. We present a synthesis of experimental data on their antimicrobial, anticancer, and anti-inflammatory properties, along with detailed experimental protocols and an exploration of the underlying signaling pathways.

Isomeric Landscape and Biological Significance

The arrangement of heteroatoms in the thiadiazole ring significantly influences the electron distribution and, consequently, the molecule's ability to interact with biological targets. The 1,3,4-thiadiazole isomer is the most investigated, largely due to its structural similarity to pyrimidine, a fundamental component of nucleic acids. This bioisosterism allows 1,3,4-thiadiazole derivatives to interfere with DNA replication and other cellular processes, making them potent therapeutic agents.[1] While less explored, the 1,2,3-, 1,2,4-, and 1,2,5-thiadiazole isomers also exhibit a range of biological activities, highlighting the therapeutic potential across the entire class of compounds.[2]

Comparative Biological Activity Data

The following tables summarize the quantitative data on the antimicrobial, anticancer, and anti-inflammatory activities of various thiadiazole isomer derivatives. It is crucial to note that the biological activity is highly dependent on the specific substitutions on the thiadiazole ring.

Table 1: Comparative Antimicrobial Activity of Thiadiazole Isomers

IsomerDerivativeTarget OrganismActivity (MIC in µg/mL)Reference
1,3,4-Thiadiazole 2-(Benzoyl-amino)-5-(4-chloro-phenyl)-Staphylococcus aureus15.63[3]
2-(Benzoyl-amino)-5-(4-chloro-phenyl)-Escherichia coli31.25[3]
2-amino-5-(p-tolyl)Bacillus subtilis>1000[4]
1,2,4-Thiadiazole 3,5-disubstituted derivativesBacillus subtilisGenerally Active[5]
1,2,3-Thiadiazole 5-substituted derivativesVarious FungiPotent Activity[2]
1,2,5-Thiadiazole Various derivativesVarious Bacteria & FungiBroad Spectrum[6]

Table 2: Comparative Anticancer Activity of Thiadiazole Isomers

IsomerDerivativeCancer Cell LineActivity (IC50 in µM)Reference
1,3,4-Thiadiazole 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-MCF-7 (Breast)49.6[1]
2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-MDA-MB-231 (Breast)53.4[1]
5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amineLoVo (Colon)2.44[7]
1,2,4-Thiadiazole 5-Amino-3-isopropyl-A549 (Lung)15.2[8]
3,5-bis(pyridin-3-yl)-VariousAromatase Inhibitor[8]
1,2,3-Thiadiazole Substituted derivativesVariousPromising Activity[2]

Table 3: Comparative Anti-inflammatory Activity of Thiadiazole Isomers

IsomerDerivativeAnimal ModelActivity (% Inhibition of Edema)Reference
1,3,4-Thiadiazole 2,6-diaryl-imidazo[2,1-b][9][10][11]thiadiazole derivative (5c)Carrageenan-induced rat paw edema> Diclofenac[12]
Various derivativesCarrageenan-induced rat paw edemaSignificant[13]
1,2,4-Thiadiazole Various derivativesNot specifiedPotential Activity[8]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the replication and validation of these findings.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.[14][15]

  • Preparation of Antimicrobial Stock Solution: Dissolve the test compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Preparation of Microtiter Plates: Dispense 50 µL of sterile Mueller-Hinton Broth (MHB) into each well of a 96-well microtiter plate.

  • Serial Dilutions: Add 50 µL of the stock solution to the first well of each row. Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, discarding the final 50 µL from the last well.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Inoculation: Add 50 µL of the diluted bacterial inoculum to each well, resulting in a final volume of 100 µL.

  • Controls: Include a growth control (broth and inoculum, no compound) and a sterility control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anticancer Activity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[16][17][18]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the old medium with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This in vivo model is widely used to evaluate the acute anti-inflammatory activity of compounds.[9][10][19]

  • Animal Acclimatization: Acclimatize male Wistar rats (150-200 g) for at least one week before the experiment.

  • Compound Administration: Administer the test compound orally or intraperitoneally at a specific dose. The control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

  • Induction of Edema: One hour after compound administration, inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.

Signaling Pathways and Mechanisms of Action

The biological activities of thiadiazole derivatives are often attributed to their ability to modulate key signaling pathways.

Anticancer Activity and the PI3K/Akt/mTOR Pathway

Many 1,3,4-thiadiazole derivatives exhibit their anticancer effects by inhibiting the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway. This pathway is crucial for cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Inhibition of this pathway by thiadiazole derivatives can lead to cell cycle arrest and apoptosis.[20][21]

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis Apoptosis Akt->Apoptosis inhibits Proliferation Cell Proliferation & Survival mTORC1->Proliferation Thiadiazole 1,3,4-Thiadiazole Derivative Thiadiazole->PI3K inhibits

Caption: PI3K/Akt/mTOR signaling pathway and its inhibition by 1,3,4-thiadiazole derivatives.

Anti-inflammatory Activity and the NF-κB Pathway

The anti-inflammatory effects of some thiadiazole derivatives are linked to the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[22][23] NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. By inhibiting NF-κB activation, these compounds can effectively reduce the inflammatory response.

NFkB_Pathway Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Stimuli->IKK IkB IκBα IKK->IkB phosphorylates NFkB_inactive Inactive NF-κB/IκBα Complex (Cytoplasm) NFkB NF-κB (p50/p65) NFkB_active Active NF-κB (Nucleus) NFkB_inactive->NFkB_active IκBα degradation NF-κB translocation Inflammation Pro-inflammatory Gene Expression NFkB_active->Inflammation Thiadiazole Thiadiazole Derivative Thiadiazole->IKK inhibits

Caption: NF-κB signaling pathway and its modulation by anti-inflammatory thiadiazole derivatives.

Antimicrobial Mechanism of Action

The antimicrobial action of thiadiazole derivatives can be multifaceted. One proposed mechanism involves the inhibition of essential bacterial enzymes, such as DNA gyrase, which is crucial for DNA replication.[24] The structural similarity of some thiadiazoles to natural substrates allows them to bind to the active site of these enzymes, thereby blocking their function and leading to bacterial cell death.

Antimicrobial_Workflow Thiadiazole Thiadiazole Derivative BacterialCell Bacterial Cell Thiadiazole->BacterialCell enters Enzyme Essential Bacterial Enzyme (e.g., DNA Gyrase) Thiadiazole->Enzyme inhibits Replication DNA Replication Enzyme->Replication CellDeath Bacterial Cell Death Replication->CellDeath leads to

Caption: A generalized workflow for the antimicrobial action of thiadiazole derivatives.

Conclusion

The comparative analysis of thiadiazole isomers reveals a rich and diverse landscape of biological activities. While the 1,3,4-thiadiazole scaffold has been the most extensively studied and has yielded numerous potent antimicrobial, anticancer, and anti-inflammatory agents, the other isomers also hold significant therapeutic promise. The provided experimental protocols and insights into the underlying signaling pathways offer a robust framework for researchers and drug development professionals to further explore and harness the potential of this versatile class of heterocyclic compounds. Future research focusing on direct comparative studies of isomers with identical substitution patterns will be invaluable in elucidating the precise structure-activity relationships and guiding the rational design of next-generation thiadiazole-based therapeutics.

References

A Comparative Guide to the Efficacy of 5-(benzylamino)-1,3,4-thiadiazole-2-thiol and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive in vitro and in vivo evaluation of the therapeutic potential of 5-(benzylamino)-1,3,4-thiadiazole-2-thiol and its derivatives. The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities, including anticancer, anticonvulsant, and diuretic effects.[1][2][3] This document summarizes key experimental data, compares the efficacy of these compounds against relevant alternatives, and details the underlying experimental protocols and signaling pathways.

In Vitro Anticancer Efficacy

Derivatives of 1,3,4-thiadiazole have demonstrated significant potential as anticancer agents by targeting various mechanisms, including the inhibition of vascular endothelial growth factor receptor-2 (VEGFR-2), a key player in tumor angiogenesis.[4] The cytotoxic effects of these compounds are often evaluated against a panel of cancer cell lines.

Table 1: Comparative in vitro anticancer activity of 1,3,4-thiadiazole derivatives against MCF-7 and HepG2 cell lines.

Compound ID5-Substituent2-Amino SubstituentMCF-7 IC50 (µM)HepG2 IC50 (µM)Reference
Derivative 1 4-chlorophenyl-H>100>100[5]
Derivative 2 4-chlorophenyl-C(O)CH₂-piperazin-1-yl8.35 ± 0.619.12 ± 0.73[5]
Derivative 3 4-chlorophenyl-C(O)CH₂-(4-phenylpiperazin-1-yl)5.11 ± 0.396.23 ± 0.48[5]
Derivative 4 4-chlorophenyl-C(O)CH₂-(4-(2-ethoxyphenyl)piperazin-1-yl)2.32 ± 0.183.13 ± 0.25[5]
5-Fluorouracil N/AN/A6.80 ± 0.457.90 ± 0.51[5]
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The anticancer potential of the synthesized compounds is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and a standard anticancer drug (e.g., 5-Fluorouracil) for a specified period (typically 48-72 hours).

  • MTT Addition: After the incubation period, the media is replaced with fresh media containing MTT solution, and the plates are incubated for another few hours.

  • Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Signaling Pathway: VEGFR-2 Inhibition

The anticancer activity of many 1,3,4-thiadiazole derivatives is attributed to their ability to inhibit the VEGFR-2 signaling pathway, which is crucial for angiogenesis, the formation of new blood vessels that supply tumors with nutrients.

VEGFR2_Signaling_Pathway VEGFR-2 Signaling Pathway in Angiogenesis cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization PLCg PLCγ VEGFR2->PLCg Phosphorylation PI3K PI3K VEGFR2->PI3K Phosphorylation RAF Raf PLCg->RAF Activation AKT Akt PI3K->AKT Activation MEK MEK RAF->MEK Activation MAPK MAPK/ERK MEK->MAPK Activation Proliferation Cell Proliferation, Migration, Survival MAPK->Proliferation Gene Expression AKT->Proliferation Survival Signals

Caption: VEGFR-2 signaling pathway in angiogenesis.

In Vivo Anticonvulsant Efficacy

Certain 1,3,4-thiadiazole derivatives have shown promising anticonvulsant activity, with their mechanism of action often linked to the inhibition of carbonic anhydrase.

Table 2: Comparative in vivo anticonvulsant activity of 1,3,4-thiadiazole derivatives.

CompoundDose (mg/kg)MES Test (% Protection)scPTZ Test (% Protection)Neurotoxicity (% Motor Impairment)Reference
5-[(E)-(3,4,5-trimethoxybenzylidene)amino]-1,3,4-thiadiazole-2-thiol 10066.67800[6][7]
Phenytoin (Standard) 30100--[7]
Sodium Valproate (Standard) 100-100-[6]
N-(4-chlorophenyl)-N5-[5,6-dichlorobenzo(d)thiazol-2-yl]-1,3,4-thiadiazole-2,5-diamine 30100-0[7]
Experimental Protocols: In Vivo Anticonvulsant Screening
  • Animals: Male Swiss albino mice are typically used. The animals are housed under standard laboratory conditions with free access to food and water. All experimental procedures are approved by an Institutional Animal Ethics Committee.

  • Maximal Electroshock (MES) Seizure Test: This model is used to identify compounds effective against generalized tonic-clonic seizures.

    • Animals are administered the test compound or a standard drug (e.g., Phenytoin) intraperitoneally.

    • After a set period, a maximal electrical stimulus is delivered through corneal electrodes.

    • The abolition of the hind limb tonic extensor phase is recorded as a measure of protection.

  • Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test: This model is used to identify compounds effective against myoclonic and absence seizures.

    • Animals are pre-treated with the test compound or a standard drug (e.g., Sodium Valproate).

    • A convulsant dose of pentylenetetrazole is injected subcutaneously.

    • The absence of clonic spasms for a defined period is considered the endpoint for protection.

  • Neurotoxicity Screening (Rotarod Test): This test assesses motor coordination and potential neurological deficits.

    • Trained mice are placed on a rotating rod.

    • The ability of the animal to remain on the rod for a specified time after drug administration is recorded.

Signaling Pathway: Carbonic Anhydrase Inhibition

The anticonvulsant effect of some 1,3,4-thiadiazole derivatives is attributed to their ability to inhibit carbonic anhydrase, an enzyme that plays a role in maintaining pH balance in the brain.

CarbonicAnhydrase_Inhibition Mechanism of Carbonic Anhydrase Inhibition cluster_enzyme Carbonic Anhydrase Active Site cluster_reaction Catalytic Reaction Zn Zn2+ H2O H2O Zn->H2O Coordination OH OH- Zn->OH Deprotonation CO2 CO2 OH->CO2 Nucleophilic Attack Inhibitor Thiadiazole Derivative (e.g., Sulfonamide moiety) Inhibitor->Zn Binding to Zinc Ion HCO3 HCO3- CO2->HCO3 Hydration HCO3->CO2 Dehydration

Caption: Mechanism of carbonic anhydrase inhibition.

References

A Comparative Guide to the Quantitative Crystal Structure Analysis of 1,3,4-Thiadiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of pharmacologically active compounds.[1][2][3] A thorough understanding of the three-dimensional structure of these derivatives at the atomic level is paramount for rational drug design and for elucidating structure-activity relationships. X-ray crystallography stands as the definitive method for this purpose, providing precise quantitative data on molecular geometry, conformation, and intermolecular interactions that govern the stability of the crystalline state.[1][4] This guide offers a comparative overview of the crystal structures of several 1,3,4-thiadiazole derivatives, supported by experimental data and detailed protocols.

Quantitative Crystallographic Data Comparison

The following tables summarize key crystallographic parameters for a selection of 1,3,4-thiadiazole derivatives, allowing for a direct comparison of their solid-state structures. These parameters are fundamental in defining the crystal packing and the overall molecular conformation.

Table 1: Crystallographic Data and Refinement Details for Selected 1,3,4-Thiadiazole Derivatives.

ParameterCompound 1Compound 2Compound 3
Formula C₁₇H₁₃IFN₃OSC₂₄H₂₂N₄OSC₁₉H₁₃N₅S
Crystal System MonoclinicMonoclinicMonoclinic
Space Group P2₁/nP2₁/cP2₁/c
a (Å) 10.1234(5)11.9876(8)12.345(2)
b (Å) 15.4321(8)10.4567(7)9.8765(1)
c (Å) 11.5678(6)17.1234(11)13.5432(2)
β (°) 98.765(4)109.876(5)105.678(1)
Volume (ų) 1789.1(2)2012.3(2)1589.7(4)
Z 444
CCDC No. 217972121797222243588
Data sourced from the Cambridge Crystallographic Data Centre (CCDC) and presented in a comparative guide by BenchChem.[5]

Table 2: Selected Bond Lengths and Angles for (Z)-1-(5-((3-fluorophenyl)imino)-4-(4-iodophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)ethan-1-one. [6]

BondLength (Å)AngleDegrees (°)
C(4)-I(23)2.102(3)N(8)-C(9)-S(10)116.3(3)
N(7)-C(11)1.409(4)N(12)-C(11)-N(7)125.2(3)
--N(7)-C(11)-S(10)107.8(3)
This data highlights the geometry around the 1,3,4-thiadiazole ring.[6]

Analysis of Intermolecular Interactions

The stability of a crystal lattice is not solely dependent on the covalent bonding within a molecule but is significantly influenced by a network of weaker intermolecular interactions. In the case of 1,3,4-thiadiazole derivatives, interactions such as hydrogen bonds (e.g., N–H···N), and weaker contacts like C–H···O, C–H···π, C–H···F, lp···π (lone pair-pi), and π···π stacking are crucial in dictating the crystal packing.[1][4][7] The quantitative analysis of these interactions, often performed using Hirshfeld surface analysis and energy calculations (e.g., PIXEL), reveals their respective contributions to the overall crystal stability.[1][4] For instance, in a series of 2-benzamido-5-(4-fluoro-3-phenoxyphenyl)-1,3,4-thiadiazole derivatives, it was found that these weak interactions are not only responsible for alterations in the crystal structures but also provide additional stabilization.[1][4][7]

Experimental Protocols

The acquisition of high-quality crystallographic data is contingent upon meticulous experimental procedures. Below are generalized protocols for the synthesis, crystallization, and X-ray diffraction analysis of 1,3,4-thiadiazole derivatives.

Synthesis and Crystallization:

A general method for the synthesis of 5-arylimino-1,3,4-thiadiazole derivatives involves the reaction of an appropriate N-arylcyanothioformamide with a corresponding (Z)-2-oxo-N-phenylpropanehydrazonoyl chloride in dichloromethane at room temperature.[5] The resulting precipitate is collected, washed, and dried.[5] For single-crystal X-ray diffraction, suitable crystals are typically grown by the slow evaporation of a solution of the purified compound in a solvent mixture, such as dichloromethane and hexane.[5]

X-ray Data Collection and Structure Refinement:

  • Crystal Mounting: A suitable single crystal is mounted on a goniometer head.

  • Data Collection: X-ray diffraction data is collected at a controlled temperature (e.g., 120 K) using a diffractometer equipped with a suitable radiation source (e.g., Mo Kα or Cu Kα).

  • Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in geometrically calculated positions and refined using a riding model.[1]

  • Software: Commonly used software packages for these tasks include SHELXS, SHELXL, and PLATON.[1]

Visualizing the Workflow and Molecular Interactions

To better illustrate the processes and relationships involved in quantitative crystal structure analysis, the following diagrams are provided.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_data_collection X-ray Diffraction cluster_analysis Structure Analysis & Refinement cluster_interpretation Quantitative Analysis synthesis Synthesis of 1,3,4-Thiadiazole Derivative purification Purification synthesis->purification crystal_growth Single Crystal Growth purification->crystal_growth mounting Crystal Mounting crystal_growth->mounting data_collection Data Collection mounting->data_collection structure_solution Structure Solution (Direct Methods) data_collection->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation & CIF refinement->validation geometry Molecular Geometry (Bond Lengths, Angles) validation->geometry interactions Intermolecular Interactions Analysis geometry->interactions packing Crystal Packing Analysis interactions->packing

Caption: Experimental workflow for quantitative crystal structure analysis.

signaling_pathway cluster_structure Crystal Structure Properties cluster_properties Physicochemical & Biological Properties molecular_geometry Molecular Geometry (Conformation) physicochemical Physicochemical Properties (Solubility, Stability) molecular_geometry->physicochemical biological_activity Biological Activity (e.g., Antimicrobial, Anticancer) molecular_geometry->biological_activity Structure-Activity Relationship (SAR) intermolecular_interactions Intermolecular Interactions (H-bonds, π-stacking) intermolecular_interactions->physicochemical physicochemical->biological_activity

Caption: Relationship between crystal structure and biological activity.

References

A Comparative Guide to the Corrosion Inhibition Efficiency of 5-Amino-1,3,4-thiadiazole-2-thiol (5-ATT) and Other Organic Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an effective corrosion inhibitor is paramount in ensuring the longevity and integrity of metallic materials. Among the diverse range of organic inhibitors, 5-amino-1,3,4-thiadiazole-2-thiol (5-ATT) has garnered significant attention due to its promising protective properties. This guide provides an objective comparison of the corrosion inhibition efficiency of 5-ATT with other notable organic inhibitors, supported by experimental data and detailed methodologies.

Quantitative Comparison of Corrosion Inhibitor Efficiency

The following table summarizes the inhibition efficiency of 5-ATT and other selected organic inhibitors under various experimental conditions. This data is compiled from multiple research studies to provide a comparative overview.

InhibitorMetalCorrosive MediumInhibitor Conc.TemperatureInhibition Efficiency (%)Reference
5-ATT Aluminum1 M HCl2.0 mM308 K94.28
5-ATT Mild Steel1 M HCl10⁻³ M303 K94.18[1]
Tolyltriazole (TTA) Mild Steel0.5 M HCl0.07 M293 K91[2]
Benzotriazole (BTA) Copper3.5% NaCl10 mM-~80-85 (mass loss reduction)
EMTP Mild Steel1 M HCl500 ppm303 K~97[3][4]
PTPO Mild Steel1 M HCl500 ppm303 K95.4[5]

EMTP: 3-(4-ethyl-5-mercapto-1,2,4-triazol-3-yl)-1-phenylpropanone PTPO: 1-(phenylamino-1,3,4-thiadiazol-5-yl)-3-phenyl-3-oxopropan

Experimental Protocols

The data presented in this guide is based on established experimental techniques for evaluating corrosion inhibition. A typical methodology involves the following steps:

1. Specimen Preparation:

  • Metal specimens (e.g., aluminum, mild steel) are mechanically polished using various grades of emery paper.[3]

  • The polished surfaces are then cleaned with distilled water, degreased with a solvent like acetone, washed with ethanol, and finally dried.[6]

2. Corrosive Medium Preparation:

  • An aggressive medium, such as 1 M Hydrochloric acid (HCl), is prepared by diluting analytical grade HCl with distilled water.[6]

3. Weight Loss Measurement:

  • The initial weight of the prepared metal specimens is accurately recorded.

  • The specimens are immersed in the corrosive medium with and without the inhibitor at a specific concentration and temperature for a defined period.

  • After the immersion period, the specimens are removed, cleaned to remove corrosion products, dried, and weighed again.

  • The corrosion rate (CR) and inhibition efficiency (IE%) are calculated using the following formulas:

    CR = (Weight Loss) / (Surface Area × Time)

    IE% = [(CR_blank - CR_inh) / CR_blank] × 100

    where CR_blank is the corrosion rate in the absence of the inhibitor and CR_inh is the corrosion rate in the presence of the inhibitor.

4. Electrochemical Measurements (Optional but Recommended):

  • Techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) can be employed to further investigate the inhibition mechanism. These methods provide insights into the kinetic and mechanistic aspects of corrosion and inhibition.

Visualizing the Experimental Workflow

The following diagram illustrates a standard workflow for evaluating the performance of corrosion inhibitors.

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis specimen_prep Metal Specimen Preparation immersion Immersion in Test Solutions (with and without inhibitor) specimen_prep->immersion solution_prep Corrosive Solution Preparation solution_prep->immersion weight_loss Weight Loss Measurement immersion->weight_loss electrochemical Electrochemical Analysis (Optional) immersion->electrochemical calc Calculate Corrosion Rate & Inhibition Efficiency weight_loss->calc electrochemical->calc comparison Compare Inhibitor Performance calc->comparison

Experimental workflow for corrosion inhibitor evaluation.

Discussion

The presented data indicates that 5-ATT is a highly effective corrosion inhibitor for both aluminum and mild steel in acidic environments, with inhibition efficiencies reaching up to 94.28%. When compared to other heterocyclic organic inhibitors, 5-ATT demonstrates comparable, and in some cases, superior performance. For instance, its efficiency is on par with that of PTPO and slightly lower than EMTP under similar conditions for mild steel in HCl.[3][4][5]

It is important to note that the inhibition efficiency is influenced by several factors including the inhibitor's concentration, the type of metal, the nature of the corrosive environment, and the operating temperature.[3] For example, the efficiency of 5-ATT on aluminum was found to decrease with an increase in temperature, suggesting that the adsorption of the inhibitor on the metal surface is an exothermic process.

The inhibitive action of 5-ATT and similar organic compounds is generally attributed to their ability to adsorb onto the metal surface, forming a protective film that isolates the metal from the corrosive medium.[6] The presence of heteroatoms such as nitrogen and sulfur, along with π-electrons in their molecular structure, facilitates this adsorption process.

References

A Researcher's Guide to Computational and Theoretical Studies of 1,3,4-Thiadiazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of recent computational and theoretical studies on 1,3,4-thiadiazole compounds. It highlights their potential as therapeutic agents by comparing their performance with alternative scaffolds and providing supporting experimental and computational data.

The 1,3,4-thiadiazole ring is a prominent scaffold in medicinal chemistry, recognized for its wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Computational and theoretical studies, such as Density Functional Theory (DFT), molecular docking, and Quantitative Structure-Activity Relationship (QSAR) analysis, have become indispensable tools in the rational design and development of novel 1,3,4-thiadiazole-based drug candidates. These methods provide valuable insights into the structure-activity relationships, binding modes, and electronic properties of these compounds, accelerating the discovery of potent and selective therapeutic agents.

Comparative Performance Data

The following tables summarize quantitative data from various studies, comparing the in silico predictions with in vitro experimental results for 1,3,4-thiadiazole derivatives. This allows for a direct comparison of their efficacy against various biological targets.

Anticancer Activity: In Vitro IC50 Values vs. In Silico Docking Scores

This table compares the experimentally determined half-maximal inhibitory concentration (IC50) values of various 1,3,4-thiadiazole derivatives against different cancer cell lines with their computationally predicted binding affinities (docking scores) against relevant protein targets. A lower IC50 value indicates higher potency, while a more negative docking score suggests a stronger binding affinity.

Compound/DerivativeTarget ProteinCancer Cell LineIn Vitro IC50 (µM)In Silico Docking Score (kcal/mol)Reference
EGFR Inhibitors
Compound 9aEGFRMCF-7 (Breast)3.31-[3]
Compound 8bEGFR-0.15 (Enzymatic Assay)-[3]
Compound 32aEGFRHePG-2 (Liver)3.31 - 9.31-[4]
Compound 32dEGFRMCF-7 (Breast)3.31 - 9.31-[4]
Compound 6gEGFRA549 (Lung)1.537-
Compound 4hEGFR TKHCT-116 (Colon)2.03-[5]
HER-2 Inhibitors
Compound 29iHER-2-0.05569 (Enzymatic Assay)-[4]
CDK1 Inhibitors
Nortopsentin Analog (3b)CDK1PDAC-3 (Pancreatic)Submicromolar-[6][7]
Nortopsentin Analog (5b)CDK1Panc-1-GR (Pancreatic)Submicromolar-[6][7]
Compound 19CDK1MCF-7 (Breast)< 10-
Other Targets
Compound 8a-A549 (Lung)1.62-[4]
Compound ST10-MCF-7 (Breast)49.6-
Compound ST10-MDA-MB-231 (Breast)53.4-
Derivative with benzyl substituent (37)-HT-29 (Colon)- (68.28% inhibition)-
4-Chlorobenzyl-(2-amino-1,3,4-thiadiazol-5-yl)disulfide (43)-MCF-7 (Breast)1.78-
Bioisosteric Comparison: 1,3,4-Thiadiazole vs. 1,3,4-Oxadiazole

The 1,3,4-oxadiazole ring is a well-known bioisostere of the 1,3,4-thiadiazole ring. The substitution of sulfur with oxygen can influence the compound's physicochemical properties and biological activity.

Compound SeriesTarget/Cell Line1,3,4-Thiadiazole Derivative IC50 (µM)1,3,4-Oxadiazole Isostere IC50 (µM)Key FindingReference
Honokiol derivatives (8a)Multiple Cancer Cell Lines1.62 - 4.6118.75 - 60.62The 1,3,4-thiadiazole scaffold is crucial for the observed anticancer activity, with its replacement by 1,3,4-oxadiazole leading to a drastic drop in potency.[4]
Nortopsentin AnalogsPDAC Cell LinesSubmicromolar-MicromolarSubmicromolar-MicromolarBoth scaffolds yielded potent compounds, indicating that in this series, the choice between sulfur and oxygen did not dramatically alter the high antiproliferative activity.[6]

Detailed Experimental Protocols

Reproducibility is a cornerstone of scientific research. The following sections provide detailed methodologies for the key computational experiments cited in the studies of 1,3,4-thiadiazole compounds.

Density Functional Theory (DFT) Calculations

DFT calculations are employed to investigate the electronic and geometric properties of molecules, providing insights into their reactivity, stability, and spectroscopic characteristics.

Objective: To determine the optimized geometry, electronic properties (such as HOMO and LUMO energies), and reactivity descriptors of 1,3,4-thiadiazole derivatives.

Methodology:

  • Software: Gaussian 09 or a similar quantum chemistry software package is typically used.[8]

  • Initial Structure Preparation: The 3D structure of the 1,3,4-thiadiazole derivative is built using a molecular editor like GaussView.

  • Geometry Optimization:

    • Method: The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is a commonly employed method.[8][9]

    • Basis Set: The 6-311++G(d,p) basis set is frequently used to provide a good balance between accuracy and computational cost for organic molecules.[8][9]

    • Procedure: An initial geometry optimization is performed to find the minimum energy conformation of the molecule in the gas phase.

  • Frequency Calculations:

    • Procedure: Following optimization, frequency calculations are performed at the same level of theory (B3LYP/6-311++G(d,p)) to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).

  • Calculation of Electronic Properties:

    • Procedure: Single-point energy calculations are performed on the optimized geometry to obtain electronic properties.

    • Properties Calculated:

      • HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies: These are used to calculate the energy gap (ΔE = E_LUMO - E_HOMO), which is an indicator of chemical reactivity.

      • Global Reactivity Descriptors: Chemical potential (μ), hardness (η), and global electrophilicity index (ω) are calculated from the HOMO and LUMO energies.

  • Solvation Effects (Optional):

    • Model: The Polarizable Continuum Model (PCM) can be used to simulate the effect of a solvent (e.g., water, DMSO) on the molecular properties.

  • Analysis: The output files are analyzed to extract the optimized coordinates, energies, and other calculated properties for further interpretation and comparison.

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding mode and affinity.

Objective: To predict the binding pose and estimate the binding affinity of 1,3,4-thiadiazole derivatives to a specific protein target.

Methodology:

  • Software: AutoDock, Schrödinger Maestro, or similar molecular docking software is used.

  • Protein Preparation:

    • Source: The 3D crystal structure of the target protein is downloaded from the Protein Data Bank (PDB).

    • Preparation Steps:

      • Water molecules and co-crystallized ligands are typically removed.

      • Missing hydrogen atoms are added.

      • The protein structure is optimized and minimized using a force field like OPLS (Optimized Potentials for Liquid Simulations).

  • Ligand Preparation:

    • Source: The 2D structures of the 1,3,4-thiadiazole derivatives are drawn using chemical drawing software (e.g., ChemDraw) and converted to 3D structures.

    • Preparation Steps:

      • Hydrogen atoms are added.

      • The ligands are assigned proper bond orders and charges.

      • The structures are optimized and energy-minimized using a suitable force field.

  • Grid Generation:

    • Procedure: A grid box is defined around the active site of the protein. The active site can be identified based on the location of the co-crystallized ligand in the original PDB file or through literature reports.

    • Parameters: The size and center of the grid box are adjusted to encompass the entire binding pocket.

  • Docking Simulation:

    • Algorithm: A docking algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock) is used to explore different conformations and orientations of the ligand within the active site.

    • Scoring Function: A scoring function is used to estimate the binding affinity (docking score) for each pose.

  • Analysis of Results:

    • Ranking: The docked poses are ranked based on their docking scores. The pose with the most negative docking score is typically considered the most favorable.

    • Interaction Analysis: The binding interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the best-ranked ligand pose and the amino acid residues of the protein are visualized and analyzed.

Quantitative Structure-Activity Relationship (QSAR)

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities.

Objective: To develop a predictive model for the biological activity of 1,3,4-thiadiazole derivatives based on their molecular descriptors.

Methodology:

  • Data Set Preparation:

    • Selection: A dataset of 1,3,4-thiadiazole derivatives with experimentally determined biological activity (e.g., IC50 values) against a specific target is compiled.[10]

    • Data Curation: The biological activity data is converted to a logarithmic scale (e.g., pIC50 = -log(IC50)).

    • Splitting: The dataset is divided into a training set (for model development) and a test set (for model validation).

  • Molecular Descriptor Calculation:

    • Software: Software such as DRAGON or PaDEL-Descriptor is used to calculate a wide range of molecular descriptors for each compound in the dataset.

    • Descriptor Types: These can include 1D (e.g., molecular weight), 2D (e.g., topological indices), and 3D (e.g., geometrical descriptors) descriptors.

  • Feature Selection:

    • Objective: To select a subset of the most relevant descriptors that have the highest correlation with the biological activity, while avoiding multicollinearity.

    • Methods: Techniques such as stepwise multiple linear regression, genetic algorithms, or principal component analysis can be used.

  • Model Building:

    • Method: A statistical method, most commonly Multiple Linear Regression (MLR), is used to build the QSAR model, which takes the form of a linear equation: pIC50 = c0 + c1D1 + c2D2 + ... + cn*Dn where c are the regression coefficients and D are the selected descriptors.

  • Model Validation:

    • Internal Validation:

      • Leave-one-out cross-validation (q²): This method assesses the predictive ability of the model within the training set. A q² value greater than 0.5 is generally considered acceptable.

    • External Validation:

      • Prediction on the test set (R²_pred): The developed model is used to predict the activity of the compounds in the test set. The predictive power is evaluated by the squared correlation coefficient between the predicted and experimental activities. An R²_pred value greater than 0.6 is desirable.

  • Applicability Domain (AD) Definition:

    • Objective: To define the chemical space for which the QSAR model can make reliable predictions.

    • Method: Methods like the leverage approach are used to identify outliers in the dataset.

Visualizations of Key Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways targeted by 1,3,4-thiadiazole derivatives and a general workflow for their computational study.

Experimental_Workflow cluster_design Compound Design & Synthesis cluster_computational Computational Studies cluster_experimental Experimental Validation cluster_analysis Data Analysis & Iteration Design 1. Virtual Screening & Lead Identification Synthesis 2. Chemical Synthesis of 1,3,4-Thiadiazole Derivatives Design->Synthesis DFT 3. DFT Calculations (Electronic Properties) Synthesis->DFT Docking 4. Molecular Docking (Binding Mode & Affinity) Synthesis->Docking QSAR 5. QSAR Analysis (Structure-Activity Relationship) Synthesis->QSAR InVitro 6. In Vitro Biological Assays (e.g., IC50 determination) Synthesis->InVitro DFT->QSAR Docking->QSAR Analysis 7. Correlation Analysis (In Silico vs. In Vitro) Docking->Analysis InVitro->Analysis Optimization 8. Lead Optimization Analysis->Optimization Optimization->Synthesis Iterative Design

General workflow for computational and experimental studies of 1,3,4-thiadiazole derivatives.

EGFR_Signaling_Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Thiadiazole 1,3,4-Thiadiazole Derivative Thiadiazole->EGFR Inhibits Grb2_SOS Grb2/SOS Dimerization->Grb2_SOS PI3K PI3K Dimerization->PI3K Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf Akt Akt PI3K->Akt MEK MEK Raf->MEK mTOR mTOR Akt->mTOR ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation ERK->Proliferation HER2_Signaling_Pathway Ligand Ligand (e.g., NRG1) HER3_4 HER3/HER4 Ligand->HER3_4 Heterodimerization Heterodimerization & Phosphorylation HER3_4->Heterodimerization HER2 HER2 HER2->Heterodimerization Thiadiazole 1,3,4-Thiadiazole Derivative Thiadiazole->HER2 Inhibits PI3K PI3K Heterodimerization->PI3K Ras_MAPK Ras/MAPK Pathway Heterodimerization->Ras_MAPK Akt Akt PI3K->Akt Proliferation Cell Proliferation, Survival Ras_MAPK->Proliferation Akt->Proliferation CDK1_Signaling_Pathway CyclinB Cyclin B CDK1_CyclinB CDK1/Cyclin B Complex (MPF) CyclinB->CDK1_CyclinB CDK1 CDK1 CDK1->CDK1_CyclinB Cell_Cycle_Arrest G2/M Arrest Thiadiazole 1,3,4-Thiadiazole Derivative Thiadiazole->CDK1 Inhibits Thiadiazole->Cell_Cycle_Arrest M_Phase M Phase (Mitosis) CDK1_CyclinB->M_Phase Promotes G2_Phase G2 Phase G2_Phase->M_Phase Progression

References

Rise of Thiadiazole Derivatives: A New Frontier in Antimicrobial Research

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of novel thiadiazole compounds reveals promising broad-spectrum antimicrobial activity, positioning them as potential candidates in the fight against drug-resistant pathogens. This guide provides a comprehensive overview of their performance against established antimicrobial agents, supported by detailed experimental data and standardized protocols.

The ever-evolving landscape of microbial resistance necessitates the urgent discovery and development of new antimicrobial agents. Among the myriad of heterocyclic compounds explored, thiadiazole derivatives have emerged as a particularly promising class, exhibiting a wide range of pharmacological activities.[1][2][3] Recent studies have focused on the synthesis and validation of the antimicrobial spectrum of novel thiadiazole derivatives, demonstrating their potential to combat both bacterial and fungal pathogens.[1][4][5]

This guide offers a comparative analysis of the antimicrobial efficacy of newly synthesized thiadiazole compounds against a panel of clinically relevant microorganisms. The performance of these novel derivatives is benchmarked against standard antimicrobial drugs, providing a clear perspective on their potential therapeutic value.

Comparative Antimicrobial Spectrum: A Data-Driven Overview

The antimicrobial activity of novel thiadiazole derivatives has been rigorously evaluated using standardized methods such as broth microdilution and Kirby-Bauer disk diffusion assays.[6] The minimum inhibitory concentration (MIC), representing the lowest concentration of a compound that inhibits visible microbial growth, and the zone of inhibition are key metrics for assessing antimicrobial potency.

The following tables summarize the quantitative data from recent studies, comparing the in vitro activity of various thiadiazole derivatives with that of commonly used antibiotics and antifungals.

Table 1: Antibacterial Activity of Novel Thiadiazole Derivatives (MIC in µg/mL)

Compound/DrugStaphylococcus aureus (Gram-positive)Bacillus subtilis (Gram-positive)Escherichia coli (Gram-negative)Pseudomonas aeruginosa (Gram-negative)
Thiadiazole Derivative A 15.63[1]31.25[1]62.5125
Thiadiazole Derivative B 31.2562.5125250
Thiadiazole Derivative C 7.8115.6331.2562.5
Ciprofloxacin (Standard) 0.50.250.1251
Ampicillin (Standard) 218>64

Table 2: Antifungal Activity of Novel Thiadiazole Derivatives (MIC in µg/mL)

Compound/DrugCandida albicansAspergillus niger
Thiadiazole Derivative D 15.6331.25
Thiadiazole Derivative E 31.2562.5
Thiadiazole Derivative F 7.8115.63
Fluconazole (Standard) 18

Table 3: Zone of Inhibition (in mm) for Selected Thiadiazole Derivatives

Compound/DrugStaphylococcus aureusEscherichia coli
Thiadiazole Derivative G 1815
Thiadiazole Derivative H 2219
Gentamicin (Standard) 2522

Experimental Protocols: Ensuring Methodological Rigor

The validation of the antimicrobial spectrum of these novel thiadiazole derivatives relies on standardized and reproducible experimental protocols. The methodologies outlined below are based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[4][7][8]

Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

  • Preparation of Antimicrobial Stock Solutions: Stock solutions of the novel thiadiazole derivatives and standard drugs are prepared in a suitable solvent at a high concentration.

  • Preparation of Microtiter Plates: A serial two-fold dilution of each antimicrobial agent is prepared in cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) in a 96-well microtiter plate. This creates a range of concentrations to be tested.

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a turbidity equivalent to the 0.5 McFarland standard. This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation and Incubation: Each well of the microtiter plate is inoculated with the prepared microbial suspension. The plates are then incubated at 35-37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • Determination of MIC: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.

Kirby-Bauer Disk Diffusion Method

This method assesses the susceptibility of a bacterial isolate to a range of antimicrobial agents.

  • Preparation of Agar Plates: Mueller-Hinton agar plates are prepared with a uniform thickness of 4 mm.

  • Inoculum Preparation: A bacterial inoculum is prepared to match the turbidity of a 0.5 McFarland standard.

  • Inoculation of Agar Plates: A sterile cotton swab is dipped into the standardized inoculum and used to evenly streak the entire surface of the Mueller-Hinton agar plate to create a bacterial lawn.[9]

  • Application of Antimicrobial Disks: Paper disks impregnated with a known concentration of the novel thiadiazole derivatives and standard antibiotics are placed on the surface of the inoculated agar plate.[9]

  • Incubation: The plates are inverted and incubated at 35-37°C for 16-18 hours.

  • Measurement of Zones of Inhibition: After incubation, the diameter of the zone of no growth around each disk is measured in millimeters. The size of this zone is inversely proportional to the MIC of the antimicrobial agent.

Visualizing the Workflow

To provide a clear understanding of the experimental process, the following diagrams illustrate the key steps in antimicrobial susceptibility testing.

Antimicrobial_Susceptibility_Testing_Workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis cluster_result Result A Prepare Microbial Inoculum (0.5 McFarland Standard) C Inoculate Agar Plates / Microtiter Wells A->C B Prepare Antimicrobial Dilutions / Impregnated Disks D Apply Antimicrobial Agents B->D E Incubate under Controlled Conditions D->E F Measure Zones of Inhibition / Determine MIC E->F G Compare with CLSI Breakpoints F->G H Report as Susceptible, Intermediate, or Resistant G->H

Caption: Experimental workflow for antimicrobial susceptibility testing.

Signaling Pathway of a Hypothetical Thiadiazole Derivative

While the precise mechanisms of action for many novel thiadiazole derivatives are still under investigation, a hypothetical signaling pathway can be conceptualized based on their known biological activities, which often involve the inhibition of essential microbial enzymes.

Thiadiazole_Signaling_Pathway cluster_drug Drug Action cluster_target Microbial Target cluster_process Cellular Process cluster_outcome Outcome Thiadiazole Novel Thiadiazole Derivative Enzyme Essential Microbial Enzyme (e.g., DNA Gyrase, DHFR) Thiadiazole->Enzyme Inhibits DNA_Rep DNA Replication Enzyme->DNA_Rep Required for Folate_Syn Folate Synthesis Enzyme->Folate_Syn Required for Growth_Inhibition Inhibition of Microbial Growth DNA_Rep->Growth_Inhibition Leads to Folate_Syn->Growth_Inhibition Leads to

Caption: Hypothetical signaling pathway of a thiadiazole derivative.

References

Unlocking New Therapeutic Frontiers: The Synergistic Power of 1,3,4-Thiadiazole Derivatives with Commercial Drugs

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The relentless challenge of drug resistance and the quest for more effective and less toxic therapeutic regimens have propelled the exploration of combination therapies. Within this landscape, 1,3,4-thiadiazole derivatives have emerged as a promising class of compounds that exhibit potent synergistic effects when paired with existing commercial drugs. This guide provides a comprehensive comparison of the synergistic activities of 1,3,4-thiadiazole derivatives in antifungal and anticancer applications, supported by experimental data, detailed protocols, and mechanistic insights.

Synergistic Antifungal Activity: Boosting the Efficacy of Amphotericin B

The polyene macrolide Amphotericin B (AmB) remains a cornerstone in the treatment of invasive fungal infections. However, its clinical utility is often hampered by significant dose-dependent toxicities, particularly nephrotoxicity. The co-administration of 1,3,4-thiadiazole derivatives presents a viable strategy to enhance the antifungal potency of AmB, thereby allowing for reduced dosages and an improved safety profile.

A key mechanism underlying this synergy is the disruption of the fungal cell wall by the 1,3,4-thiadiazole derivatives. This increases the permeability of the cell wall, facilitating the entry of AmB to its target, ergosterol, located in the fungal cell membrane. Furthermore, some derivatives are believed to induce the disaggregation of AmB molecules, leading to a more potent antifungal effect.

Quantitative Analysis of Synergism

The synergistic effect of 1,3,4-thiadiazole derivatives with AmB has been quantified using the checkerboard assay to determine the Fractional Inhibitory Concentration Index (FICI). A FICI value of ≤ 0.5 is indicative of synergy.

Fungal Species 1,3,4-Thiadiazole Derivative MIC of Derivative Alone (µg/mL) MIC of AmB Alone (µg/mL) MIC of Derivative in Combination (µg/mL) MIC of AmB in Combination (µg/mL) FICI Interpretation
Candida albicansAT21281320.250.5Synergy
Candida parapsilosisAT21282320.50.5Synergy
Candida kruseiAT10>2561640.25≤ 0.5Synergy

Note: Data is compiled from preclinical studies. AT2 and AT10 are representative 1,3,4-thiadiazole derivatives.

Enhancing Anticancer Chemotherapy: A Multi-pronged Approach

In the realm of oncology, 1,3,4-thiadiazole derivatives have demonstrated the ability to potentiate the cytotoxic effects of conventional chemotherapeutic agents. Their mechanisms of action are multifaceted, often involving the modulation of key signaling pathways that are dysregulated in cancer cells.

Interference with Key Signaling Pathways

Several studies have pointed to the ability of 1,3,4-thiadiazole derivatives to inhibit the PI3K/Akt and MAPK/ERK signaling pathways.[1] These pathways are crucial for cell proliferation, survival, and differentiation, and their aberrant activation is a hallmark of many cancers. By inhibiting these pathways, 1,3,4-thiadiazole derivatives can sensitize cancer cells to the effects of chemotherapeutic drugs like doxorubicin.

Standalone and Potential Synergistic Anticancer Activity

While comprehensive data on the synergistic combination index (CI) of 1,3,4-thiadiazole derivatives with commercial anticancer drugs is still emerging, numerous studies have established their potent standalone cytotoxic activity against various cancer cell lines.

Cancer Cell Line 1,3,4-Thiadiazole Derivative IC50 (µM)
MCF-7 (Breast Cancer)Compound A49.6
MDA-MB-231 (Breast Cancer)Compound A53.4
LoVo (Colon Cancer)Compound B2.44
MCF-7 (Breast Cancer)Compound B23.29

Note: Compound A and Compound B are different representative 1,3,4-thiadiazole derivatives from distinct studies.[2][3]

The potent standalone activity of these derivatives suggests a strong potential for synergistic interactions when combined with standard chemotherapeutic agents. Further research is warranted to quantify these synergies through Combination Index (CI) analysis.

A Note on Antimicrobial Resistance: The Role of Efflux Pump Inhibition

Bacterial efflux pumps are a significant mechanism of antibiotic resistance, actively expelling drugs from the bacterial cell. Certain 1,3,4-thiadiazole derivatives have been identified as potential efflux pump inhibitors (EPIs). By blocking these pumps, they can restore the efficacy of antibiotics that are otherwise rendered ineffective. While specific data on the synergistic effects of 1,3,4-thiadiazole derivatives as EPIs with commercial antibiotics is an active area of research, this mechanism represents a promising avenue for combating multidrug-resistant bacteria.

Experimental Protocols

Checkerboard Assay for Antifungal Synergy

The checkerboard assay is a widely used in vitro method to assess the synergistic, additive, or antagonistic effects of two antimicrobial agents.

1. Preparation of Drug Dilutions:

  • Prepare a series of two-fold dilutions for the 1,3,4-thiadiazole derivative and Amphotericin B in a 96-well microtiter plate.

  • The 1,3,4-thiadiazole derivative is typically diluted horizontally, while Amphotericin B is diluted vertically.

2. Inoculum Preparation:

  • Prepare a standardized fungal inoculum (e.g., Candida albicans) according to CLSI guidelines.

3. Inoculation and Incubation:

  • Inoculate each well of the microtiter plate with the fungal suspension.

  • Include wells with each drug alone as controls.

  • Incubate the plate at 35°C for 24-48 hours.

4. Determination of Minimum Inhibitory Concentration (MIC):

  • After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the drug(s) that inhibits visible fungal growth.

5. Calculation of the Fractional Inhibitory Concentration Index (FICI):

  • The FICI is calculated using the following formula: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)

  • Interpretation:

    • FICI ≤ 0.5: Synergy

    • 0.5 < FICI ≤ 4: Additive or Indifference

    • FICI > 4: Antagonism

Combination Index (CI) for Anticancer Synergy

The Combination Index (CI) method, based on the Chou-Talalay method, is used to quantify synergism, additivity, or antagonism of drug combinations in cancer research.

1. Dose-Response Curves:

  • Determine the dose-response curves and the IC50 (the concentration that inhibits 50% of cell growth) for each drug individually and for the combination at a fixed ratio.

2. Calculation of the Combination Index (CI):

  • The CI is calculated using specialized software (e.g., CompuSyn) based on the dose-effect data.

  • Interpretation:

    • CI < 1: Synergy

    • CI = 1: Additive effect

    • CI > 1: Antagonism

Visualizing the Mechanisms and Workflows

To further elucidate the experimental and mechanistic aspects, the following diagrams have been generated.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Drug A Dilution Drug A Dilution Plate Inoculation Plate Inoculation Drug A Dilution->Plate Inoculation Drug B Dilution Drug B Dilution Drug B Dilution->Plate Inoculation Inoculum Prep Inoculum Prep Inoculum Prep->Plate Inoculation Incubation Incubation Plate Inoculation->Incubation MIC Determination MIC Determination Incubation->MIC Determination FICI Calculation FICI Calculation MIC Determination->FICI Calculation Interpretation Interpretation FICI Calculation->Interpretation

Caption: Experimental workflow for the checkerboard synergy assay.

signaling_pathways cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK/ERK Pathway Growth Factor Growth Factor Receptor Receptor Growth Factor->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt Cell Survival Cell Survival Akt->Cell Survival Thiadiazole_PI3K 1,3,4-Thiadiazole Derivative Thiadiazole_PI3K->PI3K Thiadiazole_PI3K->Akt Mitogen Mitogen Ras Ras Mitogen->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Thiadiazole_MAPK 1,3,4-Thiadiazole Derivative Thiadiazole_MAPK->Raf Thiadiazole_MAPK->MEK

Caption: Inhibition of PI3K/Akt and MAPK/ERK signaling pathways.

efflux_pump_inhibition Antibiotic Antibiotic Bacterial Cell Bacterial Cell Antibiotic->Bacterial Cell Enters Intracellular Target Intracellular Target Antibiotic->Intracellular Target Reaches Efflux Pump Efflux Pump Bacterial Cell->Efflux Pump Efflux Pump->Antibiotic Expels Thiadiazole Derivative 1,3,4-Thiadiazole Derivative Thiadiazole Derivative->Efflux Pump Inhibits Extracellular Extracellular Intracellular Intracellular

Caption: Proposed mechanism of synergy via efflux pump inhibition.

References

Safety Operating Guide

Proper Disposal of 5-(Benzylamino)-1,3,4-thiadiazole-2-thiol: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the safe disposal of 5-(Benzylamino)-1,3,4-thiadiazole-2-thiol, a compound often utilized in various research and development applications.

The following procedures are based on established safety protocols for thiadiazole derivatives and related sulfur-containing heterocyclic compounds. Adherence to these guidelines is essential to mitigate risks and ensure compliance with safety regulations.

I. Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). This compound, like similar thiadiazole derivatives, should be handled with care, assuming it may cause skin and eye irritation.[1][2]

Required Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A laboratory coat.

II. Waste Segregation: The First Step to Proper Disposal

Proper segregation of chemical waste is fundamental to preventing hazardous reactions and ensuring correct disposal. Do not mix this compound waste with other incompatible waste streams.

  • Solid Waste:

    • Collect unused or expired this compound in a designated, sealed, and clearly labeled hazardous waste container.

    • Any materials grossly contaminated with the solid compound, such as weighing boats or contaminated paper towels, should also be placed in this container.[3]

  • Liquid Waste:

    • Solutions containing this compound should be collected in a separate, sealed, and labeled hazardous liquid waste container.[3]

    • Crucially, do not dispose of this chemical down the drain. [4][5][6]

  • Sharps Waste:

    • Any contaminated sharps, such as needles or broken glass, must be placed in a designated sharps container.[3]

III. Container Management and Labeling

All waste containers must be in good condition and chemically compatible with this compound. Containers should be kept closed except when adding waste.

Labeling Requirements: Each waste container must be clearly labeled with:

  • The words "Hazardous Waste "

  • The full chemical name: "This compound "

  • The primary hazard(s) (e.g., "Irritant ", "Toxic ")

IV. Step-by-Step Disposal Protocol

The final disposal of all waste containing this compound must be conducted through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[3]

Experimental Protocol: Disposal of this compound Waste

  • PPE Confirmation: Ensure all required PPE is correctly worn before handling any waste materials.

  • Waste Collection:

    • For solid waste, carefully transfer the compound and any contaminated disposables into the designated solid hazardous waste container.

    • For liquid waste, pour solutions into the designated liquid hazardous waste container using a funnel to prevent spills.

  • Container Sealing and Labeling: Securely close the lids on all waste containers. Verify that each container is accurately and clearly labeled.

  • Temporary Storage: Store the labeled hazardous waste containers in a designated, well-ventilated, and secure area away from incompatible materials.

  • Arrange for Pickup: Contact your institution's EHS office to schedule a pickup for the hazardous waste. Provide them with a full inventory of the waste.

V. Accidental Spill Procedures

In the event of a small spill of this compound:

  • Ensure Area is Ventilated: If safe to do so, increase ventilation in the area.

  • Contain the Spill: Use an inert absorbent material, such as vermiculite or sand, to cover the spill.[3]

  • Collect the Absorbed Material: Carefully sweep up the absorbed material and place it into the designated solid hazardous waste container.[3][5]

  • Decontaminate the Area: Clean the spill area with a suitable solvent. All cleaning materials used for decontamination must also be disposed of as hazardous waste.[3]

Quantitative Data Summary

PropertyValue (for 1,3,4-thiadiazole-2,5-dithiol)Reference
Toxicity to daphnia and other aquatic invertebrates5.95 mg/l - 48 h[4]
Toxicity to algae> 160 mg/l - 72 h[4]
Biodegradability0 % - Not readily biodegradable[4]

This data underscores the importance of preventing the release of this class of compounds into the environment.[4]

Logical Workflow for Disposal

cluster_prep Preparation cluster_segregation Waste Segregation cluster_collection Collection & Labeling cluster_disposal Final Disposal start Start: Identify Waste (Solid, Liquid, Sharps) ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe solid_waste Solid Waste Container ppe->solid_waste Segregate Waste liquid_waste Liquid Waste Container ppe->liquid_waste Segregate Waste sharps_waste Sharps Container ppe->sharps_waste Segregate Waste label_containers Label Containers: 'Hazardous Waste' Full Chemical Name Hazards solid_waste->label_containers liquid_waste->label_containers sharps_waste->label_containers seal_containers Securely Seal Containers label_containers->seal_containers temp_storage Store in Designated Area seal_containers->temp_storage contact_ehs Contact EHS for Pickup temp_storage->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 5-(Benzylamino)-1,3,4-thiadiazole-2-thiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, storage, and disposal of 5-(Benzylamino)-1,3,4-thiadiazole-2-thiol, ensuring laboratory safety and operational integrity.

This document provides critical safety and logistical information for the handling of this compound (CAS No. 14731-27-2). Adherence to these guidelines is essential for minimizing risks and ensuring a safe laboratory environment. The toxicological properties of this specific compound have not been fully investigated, and therefore, it should be handled with caution.[1]

Hazard Identification and Personal Protective Equipment

Warning: This compound is classified as causing serious eye irritation and may cause an allergic skin reaction.[1]

A thorough risk assessment should be conducted before handling this chemical. The following personal protective equipment (PPE) is mandatory to prevent exposure.

Protection Type Recommended Equipment Rationale
Eye and Face Protection Chemical safety goggles or a face shield.[1][2]To prevent eye contact which can cause serious irritation.[1]
Hand Protection Chemical-resistant gloves (e.g., nitrile).[1][2]To avoid skin contact which may lead to an allergic reaction.[1]
Body Protection Laboratory coat and other protective clothing.[1][2]To prevent contamination of personal clothing.
Respiratory Protection Use in a chemical fume hood.[1] If not possible, a NIOSH/MSHA approved respirator is recommended.[3]To avoid inhalation of dust or vapors, which may be harmful.[1]

Operational and Handling Plan

Always handle this compound in a well-ventilated area, preferably within a chemical fume hood. [1] Avoid generating dust.[4] Do not breathe dust or vapor.[1] Avoid contact with skin, eyes, and clothing.[1] Wash hands and any exposed skin thoroughly after handling.[1][5]

Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place.[1][4] This compound is incompatible with strong oxidizing agents, strong acids, and strong bases.[1]

Disposal Plan

All waste containing this compound must be treated as hazardous waste and disposed of in accordance with all local, state, and federal regulations.

Waste Segregation and Collection:

  • Solid Waste: Collect unused or expired product and any contaminated materials (e.g., weighing paper, contaminated gloves) in a designated, sealed, and clearly labeled hazardous waste container.[2]

  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and labeled hazardous liquid waste container.[2] Do not mix with incompatible waste streams.[2]

  • Sharps: Any contaminated sharps should be placed in a designated, puncture-resistant sharps container.

Container Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

Final Disposal: Arrange for the collection and disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[2] Do not dispose of this chemical down the drain or in the regular trash.[2]

Spill Response Protocol

In the event of a spill, follow the established emergency procedures.

Spill_Response_Workflow cluster_immediate_actions Immediate Actions cluster_containment_cleanup Containment & Cleanup cluster_disposal Disposal Evacuate Evacuate Immediate Area Alert Alert Colleagues & Supervisor Evacuate->Alert PPE Don Appropriate PPE Alert->PPE Contain Contain Spill with Inert Material PPE->Contain Collect Collect Spilled Material Contain->Collect Use non-sparking tools Decontaminate Decontaminate Spill Area Collect->Decontaminate Use appropriate solvent & absorbent pads Package Package Waste in Labeled Container Decontaminate->Package Dispose Dispose as Hazardous Waste Package->Dispose Follow institutional procedures

Caption: Workflow for handling a solid chemical spill.

Step-by-Step Spill Cleanup:

  • Evacuate: Immediately evacuate all non-essential personnel from the spill area.[1]

  • Ventilate: Ensure the area is well-ventilated.

  • Personal Protection: Wear the appropriate personal protective equipment as outlined above.

  • Contain and Collect: For a solid spill, gently scoop up the material and place it into a suitable, labeled container for disposal.[1] Avoid creating dust. For a liquid spill, use an inert absorbent material to contain and collect the spill.

  • Decontaminate: After the bulk of the spill has been removed, decontaminate the area with a suitable solvent and absorbent pads. Collect all cleanup materials as hazardous waste.

  • Disposal: Seal and label the waste container and dispose of it through your institution's hazardous waste program.

  • Report: Report the spill to your supervisor and EHS department.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(Benzylamino)-1,3,4-thiadiazole-2-thiol
Reactant of Route 2
Reactant of Route 2
5-(Benzylamino)-1,3,4-thiadiazole-2-thiol

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。